molecular formula C8H6N2O3 B7968005 2-Hydroxyimidazo[1,2-a]pyridine-5-carboxylic acid

2-Hydroxyimidazo[1,2-a]pyridine-5-carboxylic acid

Cat. No.: B7968005
M. Wt: 178.14 g/mol
InChI Key: HQGFNQRYEPGUBI-UHFFFAOYSA-N
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Description

2-Hydroxyimidazo[1,2-a]pyridine-5-carboxylic acid (CAS 1504978-02-2) is a high-value heterocyclic building block designed for advanced pharmaceutical research and drug discovery. This compound features a fused imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry known for conferring a wide range of biological activities . The molecule is characterized by the presence of both a carboxylic acid and a hydroxy group on the central core, providing two distinct points for synthetic modification and making it a versatile intermediate for the synthesis of more complex target molecules. The imidazo[1,2-a]pyridine scaffold is a recognized pharmacophore, with derivatives exhibiting antifungal, anti-inflammatory, antitumor, antiviral, and antibacterial properties . This specific carboxylic acid isomer is of particular interest for developing novel enzyme inhibitors and probing structure-activity relationships (SAR) in hit-to-lead optimization campaigns . Its structural features, including an electron-deficient aromatic ring, facilitate π-π stacking and hydrogen bond interactions with biological targets, which can enhance binding affinity . This product is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions, referring to the supplied Safety Data Sheet for detailed hazard information (Signal Word: Warning; Hazard Statements: H302, H315, H319, H335) .

Properties

IUPAC Name

2-hydroxyimidazo[1,2-a]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-7-4-10-5(8(12)13)2-1-3-6(10)9-7/h1-4,11H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGFNQRYEPGUBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C(=C1)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Chemical Properties & Synthetic Utility of 2-Hydroxyimidazo[1,2-a]pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chemical Properties of 2-Hydroxyimidazo[1,2-a]pyridine-5-carboxylic acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This compound (CAS 1504978-02-2) is a bifunctional heterocyclic scaffold characterized by a fused pyridine-imidazole core. Unlike its fully aromatic parent (imidazo[1,2-a]pyridine), this derivative exists primarily in a keto-tautomeric state (imidazo[1,2-a]pyridin-2(3H)-one), imparting unique reactivity profiles distinct from standard heteroaromatics.

This guide analyzes the molecule’s structural dynamics, specifically its keto-enol equilibrium, and details its utility as a pharmacophore in medicinal chemistry. The presence of a C5-carboxylic acid group ("peri" position) combined with a C2-oxo functionality creates a versatile platform for fragment-based drug discovery (FBDD), particularly in the development of anti-infective and anti-inflammatory agents.

Structural Dynamics & Tautomerism

The chemical identity of this compound is defined by a dynamic equilibrium between the 2-hydroxy (enol) and 2-oxo (keto/lactam) forms.

The Keto-Enol Equilibrium

While nomenclature often refers to the "2-hydroxy" form, X-ray crystallography and NMR studies of the scaffold consistently demonstrate that the 2-oxo tautomer (Imidazo[1,2-a]pyridin-2(3H)-one) is the thermodynamically dominant species in the solid state and in polar solvents.

  • 2-Hydroxy Form (Enol): Requires aromatization of the 5-membered imidazole ring. This is energetically less favorable due to the loss of the strong carbonyl bond, despite the gain in aromatic resonance energy.

  • 2-Oxo Form (Keto): The 5-membered ring acts as a cyclic lactam (or vinylogous amide). The C3 position becomes an sp³-hybridized methylene group (

    
    ), breaking the full aromaticity of the fused system but retaining the aromatic character of the pyridine ring.
    

Implication for Reactivity: The dominance of the 2-oxo form renders the C3 position highly nucleophilic (active methylene), allowing for facile functionalization that is impossible in the fully aromatic parent scaffold.

Tautomerism cluster_0 Chemical Consequence Enol 2-Hydroxy Form (Enol) (Aromatic Imidazole Ring) Keto 2-Oxo Form (Keto/Lactam) (Active Methylene at C3) Enol->Keto  Major Tautomer   Keto->Enol  Minor Tautomer   Reactivity C3 becomes nucleophilic (Active Methylene) Keto->Reactivity

Figure 1: Tautomeric equilibrium shifting toward the reactive 2-oxo species.

Physicochemical Profile

PropertyValue / DescriptionSignificance
Molecular Formula

Core scaffold mass: 178.15 g/mol
pKa (Acid) ~3.5 (Carboxylic Acid)The C5-COOH is acidic, allowing solubility in basic aqueous buffers (pH > 5).
pKa (Base) ~1.5 - 2.0 (Ring Nitrogen)The bridgehead nitrogen is weakly basic due to electron withdrawal by the 2-oxo group.
Solubility Low in water (neutral); High in DMSO, DMF, and aqueous base.Formulation requires salt formation (e.g., Sodium or Potassium salt).
Fluorescence Weak / NegligibleUnlike the highly fluorescent parent imidazo[1,2-a]pyridine, the 2-oxo group quenches fluorescence via non-radiative decay pathways.
H-Bonding Donor: 2 (COOH, NH); Acceptor: 3 (C=O, N, OH)High capacity for specific binding in protein active sites.

Synthetic Pathways

The synthesis of this compound requires careful selection of the pyridine precursor to ensure the carboxylic acid ends up at the C5 position (peri-position).

Retrosynthetic Analysis

To achieve substitution at position 5 of the imidazo[1,2-a]pyridine ring, the starting pyridine must be substituted at the 6-position .

  • Starting Material: 6-Aminopicolinic acid (6-aminopyridine-2-carboxylic acid).

  • Cyclization Reagent: Ethyl bromoacetate or Bromoacetic acid.

Protocol: Cyclocondensation

The reaction proceeds via N-alkylation of the pyridine ring nitrogen followed by intramolecular cyclization.

  • N-Alkylation: The ring nitrogen of 6-aminopicolinic acid attacks the

    
    -carbon of ethyl bromoacetate.
    
  • Cyclization: The exocyclic amino group attacks the ester carbonyl, displacing ethanol.

  • Hydrolysis (if ester used): If the starting material was an ester, a final hydrolysis step yields the free acid.

Synthesis SM 6-Aminopicolinic Acid (Starting Material) Cyclization Cyclization (Reflux/EtOH) SM->Cyclization N-Alkylation Reagent + Ethyl Bromoacetate Reagent->Cyclization Inter Intermediate: N-Alkylated Pyridinium Salt Product 2-Hydroxyimidazo[1,2-a]pyridine- 5-carboxylic acid Inter->Product -EtOH, -HBr Cyclization->Inter Transient

Figure 2: Synthetic route from 6-aminopicolinic acid.

Reactivity & Derivatization Strategies

The molecule offers two distinct orthogonal handles for chemical modification, enabling the construction of diverse libraries.

C3-Functionalization (Active Methylene)

In the 2-oxo form, the C3 carbons are acidic. They readily undergo Knoevenagel condensation with aromatic aldehydes. This is the primary method to introduce lipophilic diversity and conjugated systems.

  • Reagents: Aromatic Aldehyde, Piperidine (cat.), Ethanol.

  • Product: 3-Arylidene-imidazo[1,2-a]pyridin-2-one derivatives.

  • Mechanism: Deprotonation at C3

    
     Attack on Aldehyde 
    
    
    
    Dehydration.
C5-Carboxyl Derivatization

The C5-carboxylic acid is sterically crowded due to the "peri" effect (proximity to the bridgehead nitrogen).

  • Amide Coupling: Requires potent coupling reagents (e.g., HATU, T3P) to overcome steric hindrance.

  • Esterification: Standard Fisher esterification or alkylation with alkyl halides/base.

  • Decarboxylation: Heating above 200°C or using metal catalysts (Cu/quinoline) can remove the carboxyl group if the core scaffold is the desired target.

Experimental Protocols

Protocol A: Synthesis of Core Scaffold

Note: This protocol is adapted from general methods for 2-oxo-imidazo[1,2-a]pyridines.

  • Reactants: Dissolve 6-aminopicolinic acid (10 mmol) and ethyl bromoacetate (11 mmol) in absolute ethanol (50 mL).

  • Reflux: Heat the mixture to reflux with stirring for 6–12 hours. The solution typically turns yellow/orange.

  • Precipitation: Cool the reaction mixture to room temperature. The hydrobromide salt of the product may precipitate.

  • Isolation: Filter the solid.

  • Free Base Formation: Suspend the solid in water (20 mL) and adjust pH to ~4–5 using saturated

    
    . The zwitterionic free acid will precipitate.
    
  • Purification: Recrystallize from Ethanol/Water (1:1) or DMF.

Protocol B: Knoevenagel Condensation at C3
  • Setup: In a round-bottom flask, suspend This compound (1.0 eq) in Ethanol.

  • Addition: Add the desired Benzaldehyde derivative (1.1 eq) and Piperidine (0.1 eq).

  • Reaction: Reflux for 3–5 hours. The product often precipitates as a colored solid (yellow to red) due to extended conjugation.

  • Workup: Cool, filter, and wash with cold ethanol.

References

  • Fluorochem. (2025). Imidazo[1,2-a]pyridine-5-carboxylic acid Product Sheet. Retrieved from

  • Bagdi, A. K., et al. (2015). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications, 51, 5225-5228. (Contextual synthesis of parent scaffold).
  • Sigma-Aldrich. (2025). This compound - CAS 1504978-02-2. Retrieved from

  • Lombardino, J. G. (1965).[1] "Preparation and New Reactions of Imidazo[1,2-a]pyridines." Journal of Organic Chemistry, 30(7), 2403–2407. (Foundational reactivity of the 2-oxo/hydroxy system).

  • Beilstein Journals. (2023). "Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics." Beilstein Journal of Organic Chemistry. Retrieved from

Sources

Medicinal Chemistry Applications of Imidazo[1,2-a]pyridine-5-carboxylic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Peri" Advantage

In the landscape of nitrogen-fused heterocycles, the imidazo[1,2-a]pyridine scaffold is indisputably "privileged," anchoring blockbuster drugs like Zolpidem (Ambien) and Olprinone .[1][2] Historically, medicinal chemistry campaigns have heavily exploited the 3-position (C3) due to its facile reactivity via electrophilic aromatic substitution (e.g., Vilsmeier-Haack formylation).

However, the 5-position (C5)—specifically the imidazo[1,2-a]pyridine-5-carboxylic acid motif—represents a distinct and underutilized vector. Located peri to the bridgehead nitrogen and the C3 substituent, functionalization at C5 offers unique steric and electronic opportunities:

  • Conformational Locking: C5 substituents can force C3 groups out of planarity, critical for atropisomeric selectivity.

  • Solubility Vector: In kinase binding pockets, the C5 vector often points towards the solvent front, allowing for the introduction of solubilizing groups (carboxylic acids, amides) without disrupting the hinge-binding motif.

  • Metabolic Stability: Blocking the C5 position can prevent oxidative metabolism often observed on the electron-rich pyridine ring.

This guide details the synthesis, structural logic, and application of 5-carboxylic acid derivatives in modern drug discovery.

Structural Logic & Numbering

To effectively utilize this scaffold, precise numbering is non-negotiable. The fusion involves a pyridine ring (6-membered) and an imidazole ring (5-membered).[1]

  • N1: Unbridged nitrogen (H-bond acceptor).

  • C2/C3: Imidazole ring carbons.[3][4][5]

  • N4: Bridgehead nitrogen.

  • C5: The first carbon of the pyridine ring adjacent to the bridgehead.

Critical Insight: The C5 position corresponds to the 6-position of the starting 2-aminopyridine. This "crossover" numbering is a common source of synthetic error. To obtain a 5-substituted imidazo[1,2-a]pyridine, one must start with a 6-substituted 2-aminopyridine .

Table 1: Physicochemical Impact of C5-Substitution
FeatureEffect of 5-COOH/Amide SubstitutionMedicinal Chemistry Utility
Sterics Peri-interaction with H-3 or C3-substituents.Induces twist; disrupts planarity to match non-flat binding pockets.
Electronics Electron-withdrawing group (EWG) on pyridine ring.Lowers pKa of N1; modulates H-bond acceptor strength.
Solubility Introduces polar surface area (PSA)."Solvent handle" to improve aqueous solubility of lipophilic cores.
Metabolism Blocks a potential site of oxidation.Increases metabolic stability (t1/2).

Synthetic Accessibility: The "6-Amino" Route

Accessing the 5-carboxylic acid scaffold requires a specific retrosynthetic disconnection. Unlike C3 (accessible post-cyclization), C5 is best installed pre-cyclization.

Primary Synthetic Pathway

The most robust route utilizes 6-aminopicolinic acid (or its esters) condensed with an


-haloketone.

Mechanism: The exocyclic amine of the pyridine attacks the ketone carbonyl, followed by alkylation of the ring nitrogen by the


-halo group (or vice versa, depending on conditions), leading to cyclization and dehydration.
DOT Diagram 1: Retrosynthetic Workflow

Synthesis Target Imidazo[1,2-a]pyridine- 5-carboxylic acid Inter Intermediate: N-alkylated pyridinium Inter->Target Cyclization & Dehydration (-H2O) SM1 Start Material 1: 6-Aminopicolinic Acid (or Methyl Ester) SM1->Inter Condensation (EtOH, reflux) SM2 Start Material 2: Alpha-Halo Ketone (R-COCH2-X) SM2->Inter

Caption: Retrosynthetic disconnection showing the origin of the C5-carboxylate from the 6-position of the aminopyridine precursor.

Detailed Experimental Protocol

Objective: Synthesis of Methyl imidazo[1,2-a]pyridine-5-carboxylate . Note: The ester is preferred for initial synthesis due to better solubility than the free acid.

Reagents
  • 6-Aminopicolinic acid methyl ester (1.0 equiv)

  • Chloroacetaldehyde (50% wt in water) or Bromoacetaldehyde diethyl acetal (1.2 equiv)

  • Ethanol (anhydrous)

  • Sodium Bicarbonate (saturated aq.)

Step-by-Step Methodology
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 6-aminopicolinic acid methyl ester (1.52 g, 10 mmol) in ethanol (30 mL).

  • Addition: Add chloroacetaldehyde (50% aq. solution, 1.9 g, 12 mmol) dropwise to the stirring solution at room temperature.

  • Reflux: Heat the reaction mixture to reflux (80°C) for 6–12 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM). The starting amine spot should disappear, and a new fluorescent spot (under UV 254 nm) should appear.

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure (Rotavap).

    • Dilute the residue with water (20 mL) and neutralize with saturated NaHCO₃ solution until pH ~8. Caution: CO₂ evolution.

    • Extract with Ethyl Acetate (3 x 30 mL).

  • Purification:

    • Dry the combined organic layers over anhydrous Na₂SO₄ .

    • Filter and concentrate.

    • Purify via flash column chromatography (Silica gel, gradient 0-5% MeOH/DCM).

  • Validation:

    • 1H NMR (400 MHz, DMSO-d6): Expect a doublet at ~7.8 ppm (C8-H), triplet at ~7.5 ppm (C7-H), doublet at ~7.9 ppm (C6-H). The imidazole protons (H2/H3) appear as doublets or singlets around 7.6–8.2 ppm. The methyl ester singlet appears at ~3.9 ppm.

Medicinal Chemistry Case Studies

Case Study 1: WRN Helicase Inhibitors (Oncology)

Context: Microsatellite instability-high (MSI-H) cancers are dependent on the WRN helicase for survival. Application: Recent patent literature (e.g., WO2024079623) highlights the use of imidazo[1,2-a]pyridine-5-carboxylates as core scaffolds.

  • Mechanism: The scaffold binds in the ATP pocket. The 5-carboxylate (or derived amide) points towards the solvent interface.

  • Why C5? The 5-position allows the attachment of solubilizing tails (e.g., piperazines) that do not interfere with the hinge binding (usually N1). This is a classic "exit vector" strategy.

Case Study 2: FLAP Modulators (Inflammation)

Context: 5-Lipoxygenase-activating protein (FLAP) is a target for asthma and atherosclerosis. Application: Compounds containing the imidazo[1,2-a]pyridine-5-carboxylate moiety have shown efficacy in inhibiting leukotriene biosynthesis.

  • Role: The 5-carboxylate acts as an acidic pharmacophore, mimicking the arachidonic acid substrate or interacting with basic residues (e.g., Arg/Lys) within the FLAP binding tunnel.

Case Study 3: Antibacterial Agents (MRSA)

Context: Drug-resistant Staphylococcus aureus.[6][7] Application: Derivatives where the 5-position is substituted (often with amides derived from the acid) show enhanced penetration and activity against MRSA compared to their 3-substituted counterparts.

  • Hypothesis: The 5-substitution pattern alters the dipole moment and lipophilicity (LogD), potentially improving accumulation within the bacterial cell or evasion of efflux pumps.

Strategic Decision Making: The "5-Vector" Logic

When should you choose the 5-carboxylic acid scaffold over the standard 3-isomer? Use this decision logic.

DOT Diagram 2: SAR Decision Tree

SAR_Logic cluster_note Key Insight Start Design Challenge Q1 Is the ATP Hinge Region crowded? Start->Q1 Q2 Need Solubility without blocking Hinge? Q1->Q2 Yes Soln_3 Use 3-Position (Standard Vector) Q1->Soln_3 No Q3 Need to lock conformation? Q2->Q3 No Soln_5 Use 5-Position (Strategic Vector) Q2->Soln_5 Yes (Solvent Exposed) Q3->Soln_3 No Q3->Soln_5 Yes (Peri-Strain) Note The 5-position is the 'Solvent Exit' vector in many kinase pockets.

Caption: Decision tree for selecting the 5-position vector based on structural biology and physicochemical requirements.

References

  • National Institutes of Health (NIH). (2020). Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters. PubMed Central. Retrieved from [Link]

  • Google Patents. (2024). WO2024079623A1 - Tricyclic compounds and their uses (WRN Helicase Inhibitors).
  • European Patent Office. (2014). EP 2951170 B1 - FLAP Modulators. Retrieved from [Link]

Sources

Technical Guide: Strategic SAR Optimization of Imidazo[1,2-a]pyridin-2(3H)-one Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

This technical guide addresses the Structure-Activity Relationship (SAR) of 2-hydroxyimidazo[1,2-a]pyridine derivatives. It is critical to immediately establish the chemical reality of this scaffold: while often referred to as "2-hydroxy" in broad nomenclature, the stable tautomer under physiological and standard synthetic conditions is the imidazo[1,2-a]pyridin-2(3H)-one (lactam form).

Unlike the fully aromatic imidazo[1,2-a]pyridine (the core of drugs like Zolpidem), the 2-one scaffold possesses an active methylene at the C3 position. This structural feature renders it a versatile "privileged structure" for rapid diversification, particularly via Knoevenagel condensations to generate 3-arylidene derivatives , which exhibit potent anti-inflammatory (COX-2/5-LOX inhibition) and anticancer (tubulin polymerization inhibition) profiles.

Tautomeric Equilibrium

The biological activity is driven by the specific tautomer present in the binding pocket. While the 2-one is the dominant species in solution, the 2-hydroxy (enol) form may be relevant for specific hydrogen-bonding interactions within enzyme active sites.

Tautomerism cluster_0 Pharmacophore Implications node_keto Imidazo[1,2-a]pyridin-2(3H)-one (Lactam / Stable Major) node_enol 2-Hydroxyimidazo[1,2-a]pyridine (Lactim / Enol Minor) node_keto->node_enol Tautomerization (Solvent/pH dependent) H-Bond Acceptor (C=O) H-Bond Acceptor (C=O) H-Bond Acceptor (C=O)->node_keto H-Bond Donor (O-H) H-Bond Donor (O-H) H-Bond Donor (O-H)->node_enol

Figure 1: Tautomeric equilibrium critical for receptor binding analysis.

Synthetic Architecture & Workflow

To explore the SAR effectively, we utilize a modular synthetic workflow. The most robust route involves the condensation of 2-aminopyridines with


-halo esters (or glyoxylates), followed by C3-functionalization.
Core Synthesis Protocol (Self-Validating)

Reaction: 2-Aminopyridine + Ethyl Bromoacetate


 Imidazo[1,2-a]pyridin-2(3H)-one.
  • Reagents: 2-Aminopyridine (1.0 eq), Ethyl bromoacetate (1.1 eq), Ethanol (anhydrous).

  • Procedure:

    • Dissolve 2-aminopyridine in ethanol (5 mL/mmol).

    • Add ethyl bromoacetate dropwise at room temperature.

    • Reflux for 4–6 hours. Monitoring via TLC (MeOH:DCM 1:9) is essential; the intermediate salt may precipitate.

    • Critical Step: Upon cooling, the hydrobromide salt precipitates. Filter and wash with cold ether.

    • Cyclization: Dissolve the salt in water, neutralize with saturated NaHCO₃ to pH 7–8. The free base cyclizes to the 2-one, which precipitates as a solid.

  • Validation: ¹H NMR (DMSO-d₆) must show a singlet at

    
     ppm corresponding to the C3 methylene protons. Absence of this peak suggests oxidation to the fully aromatic system or ring opening.
    
C3-Diversification (The SAR Engine)

The C3 position is an active methylene. The most high-value SAR targets are generated via Knoevenagel condensation with aromatic aldehydes to form 3-arylidene derivatives.

SynthesisWorkflow Start 2-Aminopyridine (Substituted) Intermediate N-Alkylated Intermediate (Salt Form) Start->Intermediate Alkylation (EtOH, Reflux) Reagent Ethyl Bromoacetate (or Glyoxylate) Reagent->Intermediate Core Imidazo[1,2-a]pyridin-2(3H)-one (The Scaffold) Intermediate->Core Cyclization (NaHCO3) Final 3-Arylidene Derivative (Active Pharmacophore) Core->Final Knoevenagel Condensation (Cat. Piperidine, EtOH) Aldehyde Ar-CHO (Diversity Element) Aldehyde->Final

Figure 2: Modular synthesis allowing rapid library generation at Ring A and Position C3.

Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold is defined by three vectors: the Pyridine Ring (A), the Lactam Carbonyl (C2), and the Exocyclic Double Bond (C3).

Case Study: Anti-Inflammatory & Anticancer Activity

The 3-benzylidene-imidazo[1,2-a]pyridin-2-one motif acts as a bioisostere of combretastatin (tubulin binding) and chalcones (anti-inflammatory).

SAR Map: 3-Benzylidene Derivatives
PositionModificationEffect on Activity (General Trend)Mechanistic Insight
Ring A (C6) -HBaselineStandard reference.
Ring A (C6) -Br / -ClIncreased Halogens at C6 increase lipophilicity and metabolic stability; often improve potency against cancer cell lines (MCF-7, HCT-116).
Ring A (C6) -NO₂DecreasedStrong electron-withdrawal often reduces activity, possibly by altering the pKa of the ring nitrogen.
Ring A (C8) -MeVariableSteric bulk here can clash with the binding pocket (e.g., tubulin colchicine site).
Position C3 UnsubstitutedInactive/LowThe methylene group alone is too small and reactive.
Position C3 =CH-Ph (Benzylidene)High Creates a conjugated system essential for Michael acceptor activity (covalent trapping of cysteine residues in enzymes).
C3-Aryl Ring 4-OMe / 3,4,5-tri-OMeOptimal Mimics the trimethoxyphenyl ring of Colchicine; crucial for tubulin binding.
C3-Aryl Ring 4-NO₂ModerateIncreases electrophilicity of the exocyclic double bond, enhancing reactivity with nucleophilic residues (e.g., NF-kB pathway).
Visual SAR Logic

The following diagram illustrates the spatial requirements for binding.

SAR_Logic Core Imidazo[1,2-a]pyridin-2-one Core R1 Ring A (C6/C7) Electronic Tuning Core->R1 Halogens (Cl, Br) improve potency R2 C2 Carbonyl H-Bond Acceptor Core->R2 Essential for binding R3 C3 Linker (C=C Double Bond) Core->R3 Rigid spacer (Michael Acceptor) R4 Distal Aryl Ring Lipophilic/Steric Fit R3->R4 3,4,5-OMe pattern targets Tubulin

Figure 3: Strategic optimization vectors for the 2-one scaffold.

Experimental Protocols

Protocol A: Synthesis of 3-(4-Methoxybenzylidene)imidazo[1,2-a]pyridin-2-one

Target: Anti-inflammatory lead compound.[1]

  • Setup: In a 50 mL round-bottom flask, combine imidazo[1,2-a]pyridin-2(3H)-one (1.0 mmol) and 4-methoxybenzaldehyde (1.0 mmol) in Ethanol (10 mL).

  • Catalysis: Add Piperidine (3–4 drops) as a base catalyst.

  • Reaction: Reflux at 80°C for 3–5 hours. The reaction mixture will typically change color (yellow to orange/red) indicating conjugation.

  • Workup: Cool the mixture to room temperature. The product usually precipitates as a colored solid.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from EtOH/DMF if necessary.

  • Yield: Expected range 70–85%.

Protocol B: In Vitro Anti-Inflammatory Assay (Albumin Denaturation)

Rationale: A rapid, self-validating screen before moving to expensive COX/LOX enzymatic assays.

  • Reagents: 1% Bovine Serum Albumin (BSA) in Tris buffer (pH 7.4).

  • Test: Mix 4.5 mL of BSA solution with 0.5 mL of the test compound (dissolved in DMSO) at varying concentrations (10–100 µg/mL).

  • Control: DMSO vehicle without compound.

  • Incubation: Incubate at 37°C for 15 min, then heat at 70°C for 5 min (to induce denaturation).

  • Measurement: Measure absorbance at 660 nm.

  • Calculation: % Inhibition =

    
    .
    
  • Threshold: Compounds showing >50% inhibition at 50 µg/mL are candidates for COX-2 selectivity assays.

References

  • Goel, R., et al. (2024). "Imidazo[1,2-a]pyridine: Potent Biological Activity, SAR and Docking Investigations."[2][3][4] Infectious Disorders - Drug Targets. Link

  • Dhas, A., et al. (2021).[5] "Synthesis of Imidazo[1,2-a]pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst." Letters in Applied NanoBioScience. Link

  • Perveen, S., et al. (2021).[6] "Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines." Molecules. Link

  • Bagdi, A.K., et al. (2015). "Synthesis of imidazo[1,2-a]pyridines: a decade update." Chemical Communications.[7] Link

  • Al-Tel, T.H., et al. (2011). "Design and synthesis of novel tetrahydro-imidazo[1,2-a]pyridine derivatives as potent antimicrobial agents." European Journal of Medicinal Chemistry.

Sources

Tautomeric Equilibrium in 2-Hydroxyimidazo[1,2-a]pyridine Systems: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] Its synthetic versatility and broad spectrum of biological activities have established it as a privileged structure in drug discovery.[1][2][3] A critical, yet often nuanced, aspect of its chemical behavior is the tautomerism exhibited by its 2-hydroxy substituted derivatives. This guide provides an in-depth exploration of the keto-enol tautomerism in 2-hydroxyimidazo[1,2-a]pyridine systems. We will dissect the structural and environmental factors governing this equilibrium, detail robust experimental and computational methodologies for its characterization, and discuss the profound implications for drug design and development.

The Privileged Scaffold: Imidazo[1,2-a]pyridines in Medicinal Chemistry

The imidazo[1,2-a]pyridine core is a bicyclic aromatic heterocycle that has garnered significant attention from the pharmaceutical industry. Its rigid structure provides a well-defined three-dimensional arrangement for substituent groups, facilitating precise interactions with biological targets. Marketed drugs such as zolpidem, alpidem, and saripidem underscore the therapeutic success of this scaffold.[1][2] The broad therapeutic applications of imidazo[1,2-a]pyridine derivatives span from anxiolytics and hypnotics to anticancer, antiviral, and anti-inflammatory agents.[1][2][5] The extensive research into the synthesis of this scaffold has led to a diverse array of methodologies, including condensation reactions, multicomponent reactions, and intramolecular cyclizations, allowing for the generation of vast chemical libraries for drug screening.[1][6][7][8][9]

The Core of the Matter: Keto-Enol Tautomerism in 2-Hydroxyimidazo[1,2-a]pyridines

Tautomerism is a form of constitutional isomerism where two isomers, known as tautomers, are in dynamic equilibrium and are readily interconvertible.[10] The most common form of tautomerism is keto-enol tautomerism, which involves the migration of a proton and the shifting of a double bond.[10][11][12] In the context of 2-hydroxyimidazo[1,2-a]pyridine, this equilibrium exists between the enol form (2-hydroxy) and the keto form (imidazo[1,2-a]pyridin-2(1H)-one).

The position of this equilibrium is of paramount importance as the two tautomers possess distinct physicochemical properties, including:

  • Hydrogen Bonding Capacity: The enol form has a hydroxyl group (-OH) that can act as a hydrogen bond donor, while the keto form has a carbonyl group (C=O) that is a hydrogen bond acceptor, and an N-H group that is a hydrogen bond donor.

  • Aromaticity: The enol form retains the aromaticity of the imidazo[1,2-a]pyridine ring system. In contrast, the keto form has a partially saturated pyridine ring, which can alter its electronic properties and reactivity.

  • Lipophilicity: The difference in polarity between the hydroxyl and carbonyl groups can significantly impact the molecule's lipophilicity, affecting its absorption, distribution, metabolism, and excretion (ADME) properties.[13]

  • Receptor Binding: The different shapes and electronic distributions of the tautomers can lead to distinct binding affinities and modes of interaction with biological targets.

Below is a diagram illustrating the keto-enol tautomeric equilibrium in the 2-hydroxyimidazo[1,2-a]pyridine system.

Caption: Keto-enol tautomeric equilibrium in the 2-hydroxyimidazo[1,2-a]pyridine system.

Factors Influencing the Tautomeric Equilibrium

The delicate balance between the keto and enol forms is influenced by a multitude of factors. A thorough understanding of these factors is crucial for predicting and controlling the tautomeric preference of a given derivative.

Solvent Effects

The polarity of the solvent plays a pivotal role in determining the predominant tautomer.[14][15][16]

  • Polar Protic Solvents (e.g., water, alcohols): These solvents can form hydrogen bonds with both the keto and enol forms. Generally, the more polar keto form is favored in polar solvents due to stronger dipole-dipole interactions and hydrogen bonding with the carbonyl group.[14][15][16]

  • Apolar Solvents (e.g., hexane, chloroform): In non-polar environments, the less polar enol form is often more stable. Intramolecular hydrogen bonding within the enol tautomer can also contribute to its stability in such solvents.[11]

pH and Ionization State

The pH of the medium can significantly shift the tautomeric equilibrium by altering the ionization state of the molecule. The imidazo[1,2-a]pyridine ring system contains nitrogen atoms that can be protonated or deprotonated depending on the pH. The pKa of the compound and the specific site of protonation or deprotonation will influence which tautomeric form is favored.[13]

Substituent Effects

The electronic nature of substituents on the imidazo[1,2-a]pyridine ring can modulate the relative stabilities of the tautomers.

  • Electron-Withdrawing Groups (EWGs): EWGs can increase the acidity of the N-H proton in the keto form, potentially shifting the equilibrium towards the enol form.

  • Electron-Donating Groups (EDGs): EDGs can increase the electron density in the ring system, which may favor the aromatic enol form.

Experimental and Computational Characterization of Tautomers

A multi-pronged approach combining spectroscopic and computational techniques is essential for the unambiguous characterization of tautomeric systems.

Spectroscopic Methods

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between tautomers in solution.

  • ¹H NMR: The chemical shifts of protons attached to or near the tautomeric functional groups will differ significantly. For instance, the N-H proton of the keto form will have a distinct chemical shift compared to the O-H proton of the enol form.

  • ¹³C NMR: The chemical shift of the carbon atom in the C=O group of the keto form (typically δ > 160 ppm) is significantly different from the C-OH carbon of the enol form (typically δ < 160 ppm).[17]

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the 2-hydroxyimidazo[1,2-a]pyridine derivative in a deuterated solvent of interest (e.g., DMSO-d₆, CDCl₃, D₂O).

  • Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Integrate the signals corresponding to each tautomer to determine their relative populations. The equilibrium constant (KT = [enol]/[keto]) can be calculated from the integration values.

4.1.2. Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic transitions of the keto and enol forms differ due to their distinct electronic structures. The aromatic enol form typically exhibits a different λmax compared to the less conjugated keto form.[18][19] By comparing the UV-Vis spectrum of the compound of interest with those of "fixed" N-methyl (keto) and O-methyl (enol) analogues, the position of the tautomeric equilibrium can be determined.[18][19]

4.1.3. Infrared (IR) Spectroscopy

IR spectroscopy can provide evidence for the presence of specific functional groups. The keto form will show a characteristic C=O stretching vibration (typically in the range of 1650-1750 cm⁻¹), while the enol form will exhibit an O-H stretching band (typically broad, around 3200-3600 cm⁻¹).[20]

Computational Chemistry

Quantum mechanical calculations are invaluable for predicting the relative stabilities of tautomers and for interpreting experimental data.

Computational Workflow: DFT Calculations

  • Structure Optimization: Build the 3D structures of both the keto and enol tautomers. Perform geometry optimization using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-31G(d).[20][21]

  • Energy Calculation: Calculate the single-point energies of the optimized structures. The relative energies will indicate the more stable tautomer in the gas phase.

  • Solvent Modeling: To account for solvent effects, employ a continuum solvation model like the Polarizable Continuum Model (PCM).[22] Calculate the energies in different solvents to predict the shift in tautomeric equilibrium.

  • Spectra Prediction: Calculate the theoretical NMR chemical shifts, IR vibrational frequencies, and UV-Vis excitation energies to aid in the assignment of experimental spectra.

computational_workflow start Start: Build 3D Structures (Keto and Enol) opt Geometry Optimization (DFT: B3LYP/6-31G(d)) start->opt energy Single-Point Energy Calculation (Gas Phase Stability) opt->energy solvent Continuum Solvation Model (PCM) (Solvent Effects) opt->solvent spectra Predict Spectroscopic Properties (NMR, IR, UV-Vis) energy->spectra solvent->spectra end End: Compare with Experimental Data spectra->end

Caption: Computational workflow for studying tautomerism.

Data Summary and Interpretation

The following table summarizes the expected spectroscopic and computational data for the keto and enol tautomers of a generic 2-hydroxyimidazo[1,2-a]pyridine.

Parameter Keto Tautomer (Imidazo[1,2-a]pyridin-2(1H)-one) Enol Tautomer (2-Hydroxyimidazo[1,2-a]pyridine)
¹H NMR (ppm) N-H proton signal (variable, typically broad)O-H proton signal (variable, typically broad)
¹³C NMR (ppm) C=O signal (δ > 160)C-OH signal (δ < 160)
IR (cm⁻¹) C=O stretch (1650-1750)O-H stretch (broad, 3200-3600)
Relative Energy (Gas Phase) Typically higher in energyTypically lower in energy (more aromatic)
Relative Energy (Polar Solvent) Typically lower in energyTypically higher in energy

Implications for Drug Design and Development

The tautomeric state of a drug molecule is not a mere chemical curiosity; it has profound consequences for its biological activity and pharmacokinetic profile.

  • Structure-Activity Relationships (SAR): A clear understanding of the predominant tautomer under physiological conditions is essential for establishing meaningful SAR. Computational studies can aid in designing molecules that favor a specific tautomeric form to optimize interactions with the target.[23]

  • ADME Properties: As tautomers can have different lipophilicities and hydrogen bonding capacities, the tautomeric equilibrium can influence a drug's solubility, permeability, and metabolism.

  • Intellectual Property: The existence of multiple tautomers can have implications for patent claims. It is crucial to characterize and claim all relevant tautomeric forms of a new chemical entity.

Conclusion

The tautomerism of 2-hydroxyimidazo[1,2-a]pyridine systems is a critical aspect of their chemistry that demands careful consideration during the drug discovery and development process. By employing a combination of advanced spectroscopic techniques and computational modeling, researchers can gain a comprehensive understanding of the factors governing the tautomeric equilibrium. This knowledge is instrumental in designing molecules with optimized efficacy, selectivity, and pharmacokinetic properties, ultimately leading to the development of safer and more effective medicines.

References

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  • Imidazo[1,2‑ a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PubMed.
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  • Scheme 1 Tautomerization between pyridones and hydroxypyridines.
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Literature review of 5-substituted imidazo[1,2-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 5-Substituted Imidazo[1,2-a]pyridines for Medicinal Chemistry

Introduction: The Privileged Scaffold in Drug Discovery

The imidazo[1,2-a]pyridine core is a quintessential example of a "privileged scaffold" in medicinal chemistry.[1][2] This fused bicyclic heterocycle, structurally analogous to purines, is a cornerstone in the design of numerous therapeutic agents.[3] Its prevalence is highlighted by its presence in marketed drugs such as Zolpidem (an insomnia agent), Alpidem (an anxiolytic), and Minodronic Acid (an anti-osteoporosis drug), underscoring the scaffold's versatile and potent biological activities.[4][5][6] The functionalization of this core, particularly at the 5-position, is a critical strategy for modulating pharmacokinetic and pharmacodynamic properties, making the development of robust synthetic routes to 5-substituted derivatives a high-priority area for researchers in drug development.

This guide provides a Senior Application Scientist's perspective on the core synthetic strategies for constructing 5-substituted imidazo[1,2-a]pyridines. We will move beyond simple procedural lists to explore the causality behind methodological choices, focusing on the most field-proven and innovative techniques, including multicomponent reactions, classical condensations, and modern transition-metal-catalyzed approaches.

Strategy 1: The Power of Efficiency with Multicomponent Reactions (MCRs)

Multicomponent reactions are the gold standard for generating molecular diversity with high efficiency and atom economy.[7] For the imidazo[1,2-a]pyridine scaffold, the Groebke-Blackburn-Bienaymé Reaction (GBBR) is arguably the most powerful tool.[8]

The Groebke-Blackburn-Bienaymé Reaction (GBBR)

The GBBR is a three-component, one-pot synthesis that condenses a heterocyclic amidine (in our case, a 2-aminopyridine), an aldehyde, and an isocyanide.[9][10] The key to achieving a 5-substituted product lies in the selection of the starting amidine: a 6-substituted-2-aminopyridine . The substituent at the 6-position of the pyridine ring directly translates to the 5-position of the final imidazo[1,2-a]pyridine product.

Mechanistic Rationale:

The reaction is typically catalyzed by a Brønsted or Lewis acid. The process initiates with the formation of a Schiff base from the 2-aminopyridine and the aldehyde. Protonation of the Schiff base activates it for nucleophilic attack by the isocyanide, forming a nitrilium ion intermediate. The crucial step is the subsequent intramolecular cyclization, where the endocyclic nitrogen of the pyridine ring attacks the nitrilium ion, forming the five-membered imidazole ring.[9]

GBB_Mechanism Amine 6-Substituted 2-Aminopyridine Schiff_Base Schiff Base Intermediate Amine->Schiff_Base Aldehyde Aldehyde Aldehyde->Schiff_Base Isocyanide Isocyanide Nitrillium Nitriliium Ion Intermediate Isocyanide->Nitrillium Nucleophilic Attack Catalyst H+ Catalyst->Schiff_Base Condensation Schiff_Base->Nitrillium Product 5-Substituted Imidazo[1,2-a]pyridine Nitrillium->Product Intramolecular Cyclization

Figure 1: Generalized mechanism of the Groebke-Blackburn-Bienaymé reaction.

Field-Proven Experimental Protocol (GBBR):

The following protocol is adapted from a green, ultrasound-assisted synthesis, demonstrating the evolution towards more sustainable practices.[7]

  • Reaction Setup: To a suitable reaction vessel, add the 6-substituted-2-aminopyridine (1.0 mmol), the aldehyde (1.0 mmol), the isocyanide (1.0 mmol), and a catalytic amount of ammonium chloride (NH₄Cl).[8][9]

  • Solvent: Add methanol (MeOH) or a green solvent like water.[7][9]

  • Reaction Conditions: Stir the mixture at room temperature or slightly elevated temperatures (e.g., 60 °C) to reduce reaction time.[8] Alternatively, sonication in an ultrasound bath can be used to accelerate the reaction.[7]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up & Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue using column chromatography on silica gel to yield the desired 5-substituted imidazo[1,2-a]pyridine.

Data Presentation: Representative Yields for 5-Substituted Products via GBBR

5-SubstituentAldehydeIsocyanideYield (%)Reference
Chloro (Cl)FurfuralCyclohexyl isocyanide86%[7]
Cyano (CN)FurfuralCyclohexyl isocyanide67%[7]
Cyano (CN)5-Methylfurfural4-Methoxyphenyl isocyanide80%[7]

Expertise & Causality: The choice of catalyst is crucial. While strong acids like trifluoroacetic acid (TFA) are effective[11], milder and greener catalysts like ammonium chloride are often preferred to improve functional group tolerance and reduce environmental impact.[8][9] The use of ultrasound or microwave irradiation represents a process intensification strategy, significantly reducing reaction times from hours to minutes.[8]

Tandem Strategy: GBBR-Ugi Reactions for Peptidomimetics

For constructing more complex molecules, particularly peptidomimetics, a powerful tandem approach combines the GBBR with the Ugi four-component reaction (Ugi-4CR).[12][13]

Workflow:

  • Step 1 (GBBR): A GBBR is performed using an aldehyde that also contains a carboxylic acid functional group (e.g., 4-formylbenzoic acid). This creates an imidazo[1,2-a]pyridine core bearing a carboxylic acid "handle."[13]

  • Step 2 (Ugi-4CR): The product from the first step is then used as the acid component in a subsequent Ugi reaction, along with a new aldehyde, a primary amine, and an isocyanide.

This sequence allows for the rapid assembly of complex, drug-like molecules with multiple points of diversity, which is invaluable in lead optimization campaigns.[12][13]

GBB_Ugi_Workflow cluster_0 Step 1: GBBR cluster_1 Step 2: Ugi Reaction Amine 6-Substituted 2-Aminopyridine GBB_Product Imidazo[1,2-a]pyridine-Acid Amine->GBB_Product One-Pot Aldehyde_Acid Aldehyde-Acid (e.g., 4-formylbenzoic acid) Aldehyde_Acid->GBB_Product One-Pot Isocyanide1 Isocyanide 1 Isocyanide1->GBB_Product One-Pot GBB_Product_Input Imidazo[1,2-a]pyridine-Acid GBB_Product->GBB_Product_Input Ugi_Product Complex Peptidomimetic GBB_Product_Input->Ugi_Product One-Pot Aldehyde2 Aldehyde 2 Aldehyde2->Ugi_Product One-Pot Amine2 Primary Amine Amine2->Ugi_Product One-Pot Isocyanide2 Isocyanide 2 Isocyanide2->Ugi_Product One-Pot

Figure 2: Workflow for tandem GBBR-Ugi synthesis of complex peptidomimetics.

Strategy 2: Classic and Reliable Condensation Reactions

While MCRs offer elegance and efficiency, classical condensation reactions remain a robust and widely practiced approach. The most common method involves the reaction of a 6-substituted-2-aminopyridine with an α-haloketone, a variation of the Tschitschibabin reaction.[3][4]

Mechanism:

The synthesis begins with the nucleophilic attack of the pyridine ring nitrogen (the more nucleophilic nitrogen) onto the electrophilic carbon of the α-haloketone, forming an N-alkylated intermediate. This is followed by an intramolecular condensation, where the exocyclic amino group attacks the ketone carbonyl, and subsequent dehydration yields the aromatic imidazo[1,2-a]pyridine ring system.[3]

Tschitschibabin_Mechanism Amine 6-Substituted 2-Aminopyridine Alkylated N-Alkylated Intermediate Amine->Alkylated Sₙ2 Attack Haloketone α-Haloketone Haloketone->Alkylated Cyclized Cyclized Intermediate Alkylated->Cyclized Intramolecular Condensation Product 5-Substituted Imidazo[1,2-a]pyridine Cyclized->Product Dehydration

Figure 3: Mechanism of the Tschitschibabin-type synthesis.

General Experimental Protocol:

  • Reaction Setup: Dissolve the 6-substituted-2-aminopyridine (1.0 eq) and the α-haloketone (1.0-1.2 eq) in a suitable solvent such as ethanol or acetone.

  • Conditions: The reaction is often performed at reflux temperature. In some cases, a mild base (e.g., NaHCO₃) is added to neutralize the H-X formed. Some modern variations proceed efficiently at 60°C without any solvent or catalyst.[3]

  • Monitoring & Work-up: Monitor the reaction by TLC. After completion, the reaction mixture is cooled, and the product often precipitates. It can then be collected by filtration or extracted after solvent removal.

  • Purification: Recrystallization or column chromatography is used for purification.

Expertise & Causality: This method is valued for its simplicity and the commercial availability of a wide range of α-haloketones. However, it can sometimes suffer from lower yields and the requirement for higher temperatures compared to MCRs.[7] The choice of a solvent-free approach is a significant green improvement, reducing waste and simplifying product isolation.[3]

Strategy 3: Modern Approaches with Transition-Metal Catalysis

Transition-metal catalysis has opened new pathways for imidazo[1,2-a]pyridine synthesis, often enabling reactions under milder conditions with unique regioselectivity.[2]

Copper-Catalyzed MCRs

Copper catalysts are particularly effective in three-component couplings of a 2-aminopyridine, an aldehyde, and a terminal alkyne (an A³ coupling variant).[3][4] This provides a direct route to 3-substituted imidazo[1,2-a]pyridines, and by using a 6-substituted-2-aminopyridine, 5,3-disubstituted products can be readily accessed.

Copper_MCR_Workflow Amine 6-Substituted 2-Aminopyridine Product 5,3-Disubstituted Imidazo[1,2-a]pyridine Amine->Product Aldehyde Aldehyde Aldehyde->Product Alkyne Terminal Alkyne Alkyne->Product Catalyst Copper Catalyst (e.g., Cu(II)) Catalyst->Product One-Pot Coupling & Cyclization

Figure 4: Workflow for Copper-catalyzed three-component synthesis.

Expertise & Causality: Copper catalysis is advantageous because copper is an inexpensive and abundant metal. These reactions often proceed via a domino or tandem mechanism, where the catalyst facilitates multiple bond-forming events in a single pot, enhancing the overall efficiency.[14] Recent protocols have focused on using green media, such as water with a surfactant, to further improve the sustainability of the process.[4]

Conclusion and Future Outlook

The synthesis of 5-substituted imidazo[1,2-a]pyridines is a mature yet continually evolving field. For rapid library synthesis and high molecular diversity, the Groebke-Blackburn-Bienaymé reaction is the strategy of choice, offering unparalleled efficiency and convergence. For straightforward, robust synthesis where starting materials are readily available, the classic Tschitschibabin-type condensation remains a reliable workhorse. Finally, transition-metal-catalyzed methods provide alternative pathways, often under mild conditions, and are at the forefront of developing novel transformations.

Looking ahead, the primary drive will be toward integrating these powerful synthetic tools with the principles of green chemistry.[4][15] The development of protocols using water as a solvent, biodegradable catalysts, and energy-efficient activation methods like sonication and microwave irradiation will continue to be a major focus. These advancements will ensure that the synthesis of this privileged scaffold is not only efficient and versatile but also sustainable, meeting the demands of modern drug discovery and development.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI.
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry.
  • Synthesis of imidazo[1,2-a]pyridines: a decade upd
  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review.
  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry.
  • New Catalytic System for the Synthesis of Imidazo[1,2-a]pyridines by the Ugi Reaction.
  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions.
  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. MDPI.
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.
  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.
  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry.
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The Imidazo[1,2-a]pyridine Core: A Comprehensive Guide to its Electronic Architecture and Chemical Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Introduction: The Privileged Scaffold in Modern Drug Discovery

The imidazo[1,2-a]pyridine core is a bicyclic aromatic heterocycle formed by the fusion of an imidazole and a pyridine ring. This scaffold is widely recognized in medicinal chemistry as a "privileged structure" due to its presence in numerous marketed drugs and its ability to interact with a wide array of biological targets.[1][2][3] Its therapeutic versatility is evident in drugs like Zolpidem (anxiolytic), Alpidem (anxiolytic), and Soraprazan (anti-ulcer agent), showcasing its broad pharmacological spectrum.[2][4] The exponential growth in research surrounding this scaffold underscores its importance.[1][4]

This guide provides an in-depth analysis of the fundamental electronic properties that define the imidazo[1,2-a]pyridine core and govern its chemical behavior. For researchers and drug development professionals, a profound understanding of this relationship is paramount for the rational design of novel derivatives, the optimization of synthetic routes, and the rapid exploration of chemical space to identify new therapeutic agents.[5][6] We will explore its unique electronic architecture, dissect its reactivity towards various chemical transformations, and provide actionable experimental insights to empower your research endeavors.

Part 1: The Electronic Landscape of the Imidazo[1,2-a]pyridine Core

The reactivity of the imidazo[1,2-a]pyridine system is a direct consequence of its distinct electronic structure. It is a condensed aromatic system containing ten delocalized π-electrons, which imparts significant stability.[7] The fusion of an electron-rich imidazole ring with an electron-deficient pyridine ring creates a unique electronic dichotomy that dictates its chemical personality.

Aromaticity and Electron Distribution

The core consists of a five-membered imidazole ring fused to a six-membered pyridine ring. The bridgehead nitrogen (N-4) is pyrrole-like, contributing two electrons to the aromatic system, while the N-1 nitrogen is pyridine-like, with its lone pair residing in an sp² orbital in the plane of the ring, not participating in the aromatic π-system.[8] This arrangement results in a 10-π electron aromatic system that satisfies Hückel's rule.

Computational studies using Density Functional Theory (DFT) provide a granular view of this electronic landscape. Molecular Electrostatic Potential (MEP) maps consistently reveal a high electron density over the five-membered imidazole ring, particularly at the C-3 position, making it the primary site for electrophilic attack.[9][10][11] Conversely, the six-membered pyridine ring exhibits lower electron density. The nitrogen atom in the imidazole ring (N-4) is often identified as a likely site of protonation due to its high proton affinity.[9]

Caption: Key resonance contributors illustrating electron delocalization.

Physicochemical and Spectroscopic Characterization

The electronic nature of the imidazo[1,2-a]pyridine core gives rise to distinct physicochemical properties. Its inherent electron-donating capability has been leveraged in the design of D-π-A (Donor-π-Acceptor) dyes, where it serves as the electron donor component, further confirming the electron-rich character of the fused ring system.[12]

Theoretical calculations provide quantitative insights into its electronic behavior. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity; a high HOMO energy indicates a propensity to donate electrons (nucleophilicity), which is characteristic of this scaffold.[11]

Property Description Typical Values / Observation Reference
HOMO Energy Indicates electron-donating ability. A higher value suggests greater nucleophilicity.Relatively high, confirming the electron-rich nature of the imidazole portion.[11]
LUMO Energy Indicates electron-accepting ability.Lower than HOMO, with the energy gap (ΔE) indicating chemical reactivity.[11]
Proton Affinity The likelihood of protonation at a specific site.Highest at the imidazole nitrogen (N-4), making it the most basic site.[9]
Dipole Moment A measure of the molecule's overall polarity.Varies with substitution but generally indicates a polar molecule.[10]

Part 2: The Reactivity of the Imidazo[1,2-a]pyridine Core

The unique electronic architecture of the imidazo[1,2-a]pyridine core directly translates into a predictable and versatile reactivity profile, making it an attractive template for chemical modification.

Electrophilic Aromatic Substitution: The Dominant Pathway

By far the most common and synthetically useful reaction for this scaffold is electrophilic aromatic substitution. The reaction proceeds with remarkable regioselectivity, almost exclusively at the C-3 position of the imidazole ring.[7][13]

Causality of C-3 Selectivity: This selectivity is a direct result of the stability of the cationic intermediate (the Wheland intermediate or sigma complex) formed during the reaction. When an electrophile attacks the C-3 position, the resulting positive charge can be delocalized over the ring system while crucially preserving the aromatic sextet of the pyridine ring in one of the key resonance structures.[14][15] Attack at any other position, such as C-2, would disrupt this aromaticity, leading to a significantly less stable intermediate and a higher activation energy barrier.[14][15][16]

Caption: Energetic preference for electrophilic attack at the C-3 position.

Common electrophilic substitutions include:

  • Halogenation: Introduction of Cl, Br, or I at C-3.[7]

  • Nitration: Addition of a nitro group (-NO2) at C-3.[7]

  • Friedel-Crafts Reactions: Acylation and alkylation, including hydroxyalkylation with aldehydes.[17]

This protocol describes a modern, efficient method for the C-3 alkylation of imidazo[1,2-a]pyridines, demonstrating the core's nucleophilic character.[17]

  • Reagent Preparation: In a clean, dry reaction vessel, add the substituted imidazo[1,2-a]pyridine (1.0 mmol, 1.0 equiv).

  • Catalyst and Reagents Addition: To the vessel, add the corresponding aldehyde (1.2 mmol, 1.2 equiv), the cyclic amine (e.g., morpholine) (1.5 mmol, 1.5 equiv), and Yttrium (III) trifluoromethanesulfonate (Y(OTf)₃) (0.1 mmol, 10 mol%).

  • Solvent and Reaction Conditions: Add 1,2-dichloroethane (DCE) (2.0 mL) as the solvent. Seal the vessel and stir the mixture at 80 °C.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the pure C-3 alkylated product.

  • Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAᵣ) on the imidazo[1,2-a]pyridine core is significantly less common than electrophilic substitution. It requires the presence of strong electron-withdrawing groups (EWGs), such as a nitro (-NO2) group, to activate the ring system towards nucleophilic attack. The position of substitution is highly dependent on the specific substrate. For instance, in 2-cyano-3-nitroimidazo[1,2-a]pyridine, nitrogen and oxygen nucleophiles tend to substitute the 2-cyano group, whereas sulfur nucleophiles preferentially substitute the 3-nitro group.[7]

Metal-Catalyzed Cross-Coupling and C-H Functionalization

Modern organometallic chemistry has revolutionized the functionalization of the imidazo[1,2-a]pyridine core, enabling the formation of carbon-carbon and carbon-heteroatom bonds at positions not readily accessible through classical methods.[18][19]

These methods are indispensable for late-stage functionalization in drug discovery programs. Key transformations include:

  • Suzuki-Miyaura Coupling: For C-C bond formation with boronic acids.[18]

  • Heck and Sonogashira Couplings: For introducing alkenyl and alkynyl groups, respectively.[18][20]

  • Direct C-H Arylation/Activation: A powerful, atom-economical strategy that directly functionalizes C-H bonds, most commonly at the C-3 position, without the need for pre-functionalization (e.g., halogenation).[5][18]

G cluster_workflow Workflow for Metal-Catalyzed C-H Functionalization start Imidazo[1,2-a]pyridine (Halogenated or C-H) reaction Reaction Assembly (Solvent, Base, Heat) start->reaction catalyst Pd or Cu Catalyst + Ligand catalyst->reaction partner Coupling Partner (Boronic Acid, Alkyne, etc.) partner->reaction product Functionalized Product reaction->product

Caption: General workflow for metal-catalyzed functionalization.

Radical Reactions

Emerging synthetic strategies involve the use of radical intermediates to functionalize the imidazo[1,2-a]pyridine scaffold.[21] These reactions, often initiated by photoredox catalysis under visible light, provide novel pathways for installing complex functional groups.[22] Examples include the C-3 formylation using tetramethylethylenediamine (TMEDA) and C-3 arylation with diazonium salts, highlighting the ongoing expansion of the synthetic toolkit for this versatile core.[22]

Part 3: Foundational Synthetic Strategies

While this guide focuses on reactivity, understanding the primary methods for constructing the core itself provides essential context for any drug discovery program.

G cluster_synthesis Classic Synthesis: Tschitschibabin Reaction aminopyridine 2-Aminopyridine condensation Sₙ2 Attack & Condensation aminopyridine->condensation haloketone α-Haloketone haloketone->condensation cyclization Intramolecular Cyclization condensation->cyclization product Imidazo[1,2-a]pyridine cyclization->product

Caption: The Tschitschibabin reaction for core synthesis.

The most prevalent methods include:

  • Condensation Reactions: The classic Tschitschibabin synthesis involves the reaction of a 2-aminopyridine derivative with an α-haloketone.[23] This robust method remains a cornerstone of imidazo[1,2-a]pyridine synthesis.

  • Multicomponent Reactions (MCRs): Reactions like the Groebke-Blackburn-Bienaymé (GBB) three-component reaction offer high efficiency and complexity generation by combining an aminopyridine, an aldehyde, and an isocyanide in a single pot.[24][25]

  • Intramolecular Cyclizations and Oxidative Couplings: These modern approaches provide alternative and often milder routes to construct the bicyclic core.[4][24]

Conclusion

The imidazo[1,2-a]pyridine core possesses a rich and fascinating chemistry defined by its unique electronic structure. The fusion of an electron-rich imidazole with an electron-deficient pyridine ring establishes a highly nucleophilic C-3 position, making it a predictable and reliable handle for electrophilic functionalization. Furthermore, the advent of modern synthetic methodologies, particularly metal-catalyzed cross-coupling and C-H activation, has unlocked the potential to decorate virtually every position of the scaffold. This synthetic tractability, combined with its proven biological relevance, solidifies the standing of the imidazo[1,2-a]pyridine as a truly privileged scaffold. For the medicinal chemist, a comprehensive grasp of its electronic properties and reactivity is not merely academic; it is the foundational knowledge required to rationally design and efficiently synthesize the next generation of innovative therapeutics.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfTDgyNYalJn5WrxtuPZp33rmX4vTPsgEu5OQti2qsMTbbhWDXREPWoxDuz_ECzAgLdpKQBYDjO9zDsCMc_SaWsLp-dAo4biwcxUV2mQ6yED9YJq6IoA24NVFHM7fUt8MWLOUWAbwAPHa7x4PB7yaXzzXvgtEJXbtNgz1_](_
  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Deriv
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Upd
  • Synthesis of imidazo[1,2-a]pyridines: a decade upd
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. PMC.
  • Functionalization of Imidazo[1,2-a]pyridines by Means of Metal-Catalyzed Cross-Coupling Reactions.
  • Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Stack Exchange.
  • C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. Wiley Online Library.
  • Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. ECHEMI.
  • Some Nucleophilic Substitutions in 2-Cyano-3-nitroimidazo[1,2-a]pyridine.
  • Functionalization of Imidazo[1,2‐a]pyridines by Means of Metal‐Catalyzed Cross‐Coupling Reactions. R Discovery.
  • Nucleophilic aromatic substitution reaction of some 3-nitroimidazo[1,2-a]pyridines with thioglycolate anion in DMF.
  • Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission. PMC.
  • Electronic and photovoltaic properties of new materials based on Imidazo[1.2-a]pyrazine.
  • Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties. PubMed.
  • Aromaticity in Heterocyclic Systems. IV. Substitution Reactions of Imidazo[1,2-a]pyridine and Related Methyl Derivatives1.
  • Scope of a nucleophilic aromatic substitution‐reaction of...
  • Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Publishing.
  • Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. PMC.
  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives.
  • Imidazo[1,2-a]pyridine and Imidazo[1,5-a]pyridine: Electron Donor Groups in the Design of D-π-A Dyes. R Discovery.
  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an upd
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022).
  • [Synthesis of imidazo[1,2-a]pyridine deriv
  • Electronic spectra of the CT complexes between imidazo[1,2-a]pyridine...
  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Deriv
  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PMC.
  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction C
  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega.
  • Recent Advances in Visible Light-Induced C-H Functionaliz
  • Imidazo[1,2- a ]pyridine and Imidazo[1,5- a ]pyridine: Electron Donor Groups in the Design of D–π–A Dyes.
  • Synthesis of imidazo[1,2‐a]pyridines by transition metal‐catalyzed protocol.
  • Preparation and New Reactions of Imidazo[1,2-a]pyridines.
  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC.
  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journals.
  • Theoretical Investigation on the Stability and Reactivity of Imidazo [1,2-a] Pyridine N-Acylhydrazone Derivatives Using Density Functional Theory. Scirp.org.
  • 3.8: Aromatic Heterocycles- Pyridine and Pyrrole. Chemistry LibreTexts.

Sources

The Strategic Role of 2-Hydroxyimidazo[1,2-a]pyridine-5-carboxylic Acid as a Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the imidazo[1,2-a]pyridine core has firmly established itself as a "privileged scaffold"—a versatile molecular framework capable of providing high-affinity ligands for diverse biological targets[1]. While first-generation derivatives like zolpidem and alpidem capitalized on the lipophilicity of the unsubstituted core, contemporary drug discovery demands higher degrees of functionalization to optimize physicochemical properties and target residence times.

2-Hydroxyimidazo[1,2-a]pyridine-5-carboxylic acid (CAS: 1504978-02-2) represents a highly functionalized, next-generation building block. By incorporating a hydrogen-bond donating hydroxyl group at the C2 position and a versatile carboxylic acid at the sterically demanding C5 position, this scaffold offers orthogonal synthetic handles. This whitepaper provides an in-depth technical analysis of its structural profiling, mechanistic rationale in target binding, and field-proven synthetic methodologies for drug development professionals.

Structural & Physicochemical Profiling

The imidazo[1,2-a]pyridine system is an electron-rich, fused bicyclic heterocycle. The introduction of the 2-hydroxy and 5-carboxylic acid groups fundamentally alters its electronic distribution and tautomeric landscape. The 2-hydroxy group exists in a dynamic tautomeric equilibrium with its 2-oxo form (imidazo[1,2-a]pyridin-2(3H)-one), which dictates its reactivity profile. Meanwhile, the C5-carboxylic acid is situated adjacent to the bridgehead nitrogen, creating a sterically hindered but highly directional vector for functionalization.

Quantitative Physicochemical Data

To facilitate lead optimization, the foundational physicochemical parameters of the scaffold are summarized below. These metrics are critical for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) properties when incorporating the scaffold into larger drug molecules.

PropertyValueCausality / Impact on Drug Design
Chemical Formula C₈H₆N₂O₃Provides a low molecular weight starting point (Lead-oriented synthesis).
Molecular Weight 178.14 g/mol High ligand efficiency (LE) potential; leaves ~320 Da for elaboration[2].
LogP (Predicted) 0.32Highly hydrophilic; excellent for balancing lipophilic target-binding domains[2].
H-Bond Donors 2Enhances target engagement via hinge-region or solvent-channel interactions.
H-Bond Acceptors 4Facilitates solubility and interaction with kinase/GPCR active sites.
Topological Polar Surface Area ~75 ŲIdeal for oral bioavailability; can be tuned for blood-brain barrier (BBB) penetration.

Mechanistic Rationale for Target Binding

The privileged nature of the imidazo[1,2-a]pyridine core stems from its ability to mimic the purine ring of ATP, making it an exceptional pharmacophore for kinase inhibition[1]. The 2-hydroxy and 5-carboxylic acid modifications elevate this mimicry by providing precise geometric vectors for hydrogen bonding.

When deployed as a kinase inhibitor, the bridgehead nitrogen and the C2-hydroxyl group act as a bidentate hydrogen-bond acceptor/donor pair, anchoring the molecule to the hinge region of the kinase. The C5-carboxylic acid—often elaborated into an amide—projects directly into the solvent-exposed channel or an adjacent allosteric pocket. This dual-action binding not only increases thermodynamic affinity but also enhances kinome selectivity by exploiting non-conserved residues in the solvent channel.

Fig 1. Mechanistic pathway of kinase inhibition driven by the functionalized scaffold.

Synthetic Methodologies & Orthogonal Functionalization

The true value of this compound lies in its orthogonal synthetic handles. The C5-carboxylic acid and C2-hydroxyl group can be sequentially functionalized without cross-reactivity, provided the correct causality-driven conditions are employed[3].

Fig 2. Step-by-step synthetic workflow and orthogonal functionalization pathways.

Protocol A: Sterically Hindered Amide Coupling at C5

The C5 position is highly sterically hindered due to the adjacent bridgehead nitrogen and the C6 proton. Standard coupling agents (e.g., EDC/NHS) often result in incomplete conversion and high rates of hydrolysis.

Step-by-Step Methodology:

  • Activation: Dissolve this compound (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and cool the mixture to 0 °C under an inert argon atmosphere.

  • Deprotonation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) dropwise. Stir for 15 minutes to allow the formation of the active 7-azabenzotriazole ester.

  • Coupling: Introduce the desired primary or secondary amine (1.1 eq). Warm to room temperature and stir for 4–6 hours.

  • Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc, wash the organic layer with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.

Causality & Validation: We utilize HATU because its 7-azabenzotriazole moiety provides a highly reactive, less sterically demanding active ester intermediate capable of overcoming the C5 steric bulk. The addition of DIPEA ensures the carboxylic acid is fully deprotonated while neutralizing the hexafluorophosphate byproduct. To self-validate this protocol, LC-MS monitoring must show the complete disappearance of the m/z 179 [M+H]⁺ starting material prior to amine addition[4].

Protocol B: Regioselective O-Alkylation at C2

The 2-hydroxyimidazo[1,2-a]pyridine system exists in a tautomeric equilibrium with its 2-oxo form. Using soft bases (like K₂CO₃) in protic solvents often leads to a mixture of N-alkylation and C3-alkylation due to the ambident nucleophilicity of the enolate.

Step-by-Step Methodology:

  • Preparation: Suspend the C5-functionalized imidazo[1,2-a]pyridine (1.0 eq) in anhydrous Toluene (0.1 M).

  • Hard Base Addition: Add Silver Carbonate (Ag₂CO₃, 1.5 eq) and stir at room temperature for 30 minutes to form the silver salt.

  • Alkylation: Add the alkyl halide (e.g., benzyl bromide, 1.2 eq) and heat the suspension to 80 °C for 12 hours in the dark (to prevent silver degradation).

  • Filtration: Cool to room temperature, filter through a pad of Celite to remove silver salts, and concentrate the filtrate under reduced pressure.

Causality & Validation: To strictly enforce O-alkylation, we employ Ag₂CO₃ in a non-polar solvent. The silver cation acts as a halophilic Lewis acid, coordinating with the alkyl halide to form a tight ion pair that selectively drives the reaction at the harder oxygen center (according to Hard-Soft Acid-Base theory). Validation is achieved via ¹H-NMR: successful O-alkylation will show the absence of the C3-methylene protons (characteristic of the 2-oxo tautomer) and the presence of a sharp singlet for the aromatic C3-H.

Conclusion

This compound is far more than a simple heterocyclic building block; it is a meticulously designed, privileged scaffold that offers unparalleled control over three-dimensional chemical space. By understanding the causality behind its tautomerism and steric microenvironments, drug development professionals can leverage its orthogonal synthetic handles to rapidly generate highly potent, target-specific therapeutics.

References

  • [1] Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at:[Link]

  • [3] Bhatt, K., et al. (2022). An Update on the Recent Green Synthetic Approaches for Imidazo[1,2-a] Pyridine: A Privileged Scaffold. Current Organic Chemistry, Bentham Science Publishers. Available at:[Link]

  • [4] National Center for Biotechnology Information. PubChem Compound Summary for CID 18983819, Imidazo[1,2-a]pyridine-5-carboxylic acid. PubChem. Available at:[Link]

Sources

Hydrogen Bonding Donors and Acceptors in Imidazo[1,2-a]pyridine Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs like zolpidem (Ambien) and emerging anti-infective agents.[1] While the neutral scaffold is well-characterized, the imidazo[1,2-a]pyridine acids —specifically the carboxylic acid derivatives—present a unique set of physicochemical challenges and opportunities.[1]

This guide dissects the hydrogen bonding landscape of these acids. Unlike simple heterocycles, these molecules frequently exist as zwitterions in physiological media and solid-state lattices. Understanding the interplay between the basic bridgehead nitrogen (N1) and the acidic carboxyl group is critical for optimizing solubility, membrane permeability, and target binding affinity.[1]

Part 1: Structural Electronics & H-Bonding Potential

The Core Scaffold: N1 vs. N4

To master the hydrogen bonding of the acids, one must first distinguish the two nitrogen atoms in the core fused ring system.[1]

  • N1 (Pyridine-like): This nitrogen possesses a lone pair in an

    
     orbital orthogonal to the 
    
    
    
    -system. It is the primary Hydrogen Bond Acceptor (HBA) and the site of protonation. In the unsubstituted core, the pKa of N1 is approximately 5.6 – 6.8 , making it moderately basic.[1]
  • N4 (Pyrrole-like / Bridgehead): This nitrogen is non-basic. Its lone pair is delocalized into the aromatic

    
    -system to maintain the 10-
    
    
    
    electron aromaticity of the fused system. It acts neither as a donor nor a standard acceptor, though it influences the electron density of the ring.[1]
The Acidic Moiety & Zwitterionic Character

When a carboxylic acid group (-COOH) is attached, typically at the C2 or C3 position, the molecule transforms into an amphoteric system.[1]

  • Electronic Tuning: A -COOH group at C2 is electron-withdrawing. This lowers the basicity of N1 (lowering its pKa from ~6.8 to ~3.0–4.5).

  • The Zwitterion Effect: Because the pKa of the carboxylic acid (~3.5) and the protonated N1 (~4.0) are often proximal, these molecules frequently exist as zwitterions (inner salts) in the solid state and in neutral aqueous solutions.[1][2]

    • Solid State: High melting points (>230°C) of derivatives like imidazo[1,2-a]pyridine-2-carboxylic acid confirm strong intermolecular ionic H-bonding lattices (N1-H

      
       ... 
      
      
      
      OOC).
    • Solubility: This zwitterionic nature often results in poor solubility in non-polar organic solvents, a critical factor for extraction and purification protocols.[1]

H-Bonding Inventory

For a generic imidazo[1,2-a]pyridine-2-carboxylic acid:

FeatureCountTypeDescription
N1 1Acceptor Primary acceptor. Becomes a Donor if protonated (zwitterion).
-COOH (C=O) 1Acceptor Strong acceptor.
-COOH (-OH) 1Donor Strong donor. Becomes an Acceptor if deprotonated (carboxylate).
C-H Bonds 2-3Weak DonorC3-H and C5-H are acidic enough to participate in weak C-H...O or C-H...

interactions (Supramolecular Synthons).

Part 2: Visualization of Electronic States

The following diagram illustrates the resonance stabilization and the zwitterionic equilibrium that defines the H-bond donor/acceptor profile.

G cluster_0 Neutral Form (Low pH / Organic Solvent) cluster_1 Zwitterionic Form (Neutral pH / Solid State) N_neutral Neutral Species (COOH intact) Desc_N N1: Acceptor COOH: Donor + Acceptor N_neutral->Desc_N N_zwitter Zwitterion (COO- / NH+) N_neutral->N_zwitter Proton Transfer (Equilibrium) Desc_Z N1-H+: Strong Donor COO-: Dual Acceptor N_zwitter->Desc_Z

Caption: Equilibrium between neutral and zwitterionic forms dictates the H-bond donor (HBD) and acceptor (HBA) landscape.

Part 3: Pharmacophore Modeling & Drug Design[1]

In drug discovery, the "Acid" derivatives are often intermediates, but bioisosteres (like amides in Zolpidem) retain the core electronics.[1]

Lipinski & Veber Parameters

For imidazo[1,2-a]pyridine-2-carboxylic acid (MW ~162 Da):

  • H-Bond Donors (HBD): 1 (COOH) or 1 (NH+ in zwitterion). Well within Rule of 5.

  • H-Bond Acceptors (HBA): 3 (N1, C=O, OH oxygen).[1] Well within Rule of 5.

  • Topological Polar Surface Area (TPSA): ~50-60 Ų. This suggests excellent passive permeability, provided the zwitterionic charge is masked or the pH of the environment suppresses ionization.[1]

Binding Mode Interactions

When docking these acids into protein pockets (e.g., GABA-A receptors or bacterial enzymes):

  • The Anchor: The N1 nitrogen often H-bonds to a backbone amide NH or a serine/threonine hydroxyl in the active site.

  • The Clamp: The carboxylate group (if ionized) forms salt bridges with Arginine or Lysine residues (e.g., Lys643 in influenza targets).

  • Pi-Stacking: The flat aromatic core engages in

    
     stacking with Phenylalanine or Tyrosine residues.
    

Part 4: Experimental Protocols

Synthesis of Imidazo[1,2-a]pyridine-2-carboxylic Acid

This protocol describes the robust hydrolysis of the ethyl ester precursor. This is the industry-standard method for generating the acid building block with high purity.

Prerequisites:

  • Starting Material: Ethyl imidazo[1,2-a]pyridine-2-carboxylate (commercially available or synthesized via condensation of 2-aminopyridine and ethyl bromopyruvate).

  • Reagents: Sodium Hydroxide (NaOH), Ethanol (EtOH), Hydrochloric Acid (HCl).[1][3][4]

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 equivalent (e.g., 2.0 g) of ethyl imidazo[1,2-a]pyridine-2-carboxylate in 20 mL of Ethanol/Water (1:1 v/v mixture).

  • Saponification: Add 3.0 equivalents of NaOH (solid or 2M solution).

  • Reflux: Heat the mixture to 60–80°C (reflux) for 2–3 hours. Monitor via TLC (System: 10% MeOH in DCM). The ester spot (high Rf) should disappear, replaced by a baseline acid spot.[1]

  • Concentration: Evaporate the ethanol under reduced pressure (Rotavap). You will be left with an aqueous solution of the sodium salt.

  • Acidification (Critical Step):

    • Cool the aqueous residue in an ice bath.

    • Dropwise add 10% HCl while stirring.

    • Target pH: Adjust to pH 3–4 . Note: Do not go too acidic (pH < 1) or you will form the hydrochloride salt of the pyridine ring, which is water-soluble.[1] You want the zwitterionic species which is often less soluble.[1]

  • Isolation: A white to off-white precipitate will form. Filter the solid using a Buchner funnel.

  • Purification: Wash the cake with a small amount of cold water (to remove NaCl) and then cold acetone. Dry in a vacuum oven at 50°C.

Yield: Typically 70–85%. Characterization: Melting point >230°C (dec).[3][4][5]

Synthesis Workflow Diagram

Synthesis Start Start: Ethyl Ester (in EtOH/H2O) Step1 Add NaOH (3 eq) Reflux 2-3 hrs @ 80°C Start->Step1 Step2 Evaporate EtOH (Isolate Na-Salt in water) Step1->Step2 Step3 Acidify with HCl Target pH 3-4 (Isoelectric Point) Step2->Step3 Step4 Precipitation & Filtration Step3->Step4 End Final Product: Imidazo[1,2-a]pyridine-2-carboxylic acid Step4->End

Caption: Workflow for the hydrolysis of the ester to the free acid, highlighting the critical pH adjustment step.

References

  • Goel, R. et al. (2026).[1] Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.

  • ChemicalBook. (2023).[3] Imidazo[1,2-a]pyridine-2-carboxylic acid Properties and Synthesis.

  • Bagdi, A. K. et al. (2021).[1] Synthesis of Imidazo[1,2-a]pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience.

  • Perveen, S. et al. (2022).[1] Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity. PubMed Central.

  • Fisher, M. et al. (2025).[1] Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents. PubMed.

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Predicting and Enhancing Metabolic Stability of Imidazo[1,2-a]pyridine Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in clinically significant agents.[1][2] Its derivatives have shown promise across a spectrum of therapeutic areas, from infectious diseases to oncology.[3][4] However, the journey from a potent hit to a viable drug candidate is often challenged by pharmacokinetic hurdles, chief among them being metabolic instability. Rapid biotransformation can lead to poor bioavailability, short half-life, and the formation of potentially toxic metabolites, ultimately causing late-stage attrition in drug development.[5][6]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for predicting, assessing, and addressing the metabolic liabilities of imidazo[1,2-a]pyridine carboxylic acid derivatives. We will move beyond theoretical discussions to provide field-proven insights, detailed experimental protocols, and an integrated workflow that combines in silico predictions with robust in vitro validation. Our focus is on the causality behind experimental choices, ensuring that each step provides actionable data for the rational design of more durable and efficacious drug candidates.

The Metabolic Landscape of Imidazo[1,2-a]pyridines

Understanding the metabolic fate of a new chemical entity (NCE) is a critical step in drug discovery.[7][8] For the imidazo[1,2-a]pyridine class, metabolic susceptibility is often linked to its electron-rich heterocyclic nature, which makes it a substrate for various oxidative enzymes.

The primary enzymatic systems responsible for the metabolism of most xenobiotics are the Cytochrome P450 (CYP) super-family of enzymes, predominantly located in the liver.[9][10] For imidazo[1,2-a]pyridine derivatives, isoforms such as CYP3A4 , CYP1A2, and CYP2D6 are frequently implicated in Phase I oxidative reactions.[11][12][13] These reactions typically involve hydroxylation, N-oxidation, and dealkylation.

Beyond CYPs, another crucial enzyme family to consider is Aldehyde Oxidase (AO) . The imidazo[1,2-a]pyrimidine moiety, in particular, is known to be rapidly metabolized by AO, a challenge that requires specific medicinal chemistry strategies to mitigate.[14]

The core objective of a metabolic stability assessment is to determine two key parameters:

  • In vitro half-life (t½): The time it takes for 50% of the parent compound to be metabolized.

  • Intrinsic clearance (CLint): A measure of the inherent ability of the liver to metabolize a drug, independent of blood flow.[7][8]

These parameters, derived from in vitro assays, are essential for predicting in vivo pharmacokinetic properties like hepatic clearance, bioavailability, and dosing frequency.[15][16]

An Integrated Workflow for Metabolic Stability Assessment

A successful lead optimization program relies on a feedback loop between computational prediction, experimental testing, and synthetic chemistry. This iterative process allows for the early identification of metabolic "soft spots" and the rational design of more robust analogues.

Metabolic_Stability_Workflow cluster_0 Computational Prediction (In Silico) cluster_1 Synthetic Chemistry cluster_2 Experimental Validation (In Vitro) cluster_3 Data-Driven Design in_silico In Silico Modeling (QSAR, P450 Docking) Predict Sites of Metabolism (SoM) prioritize Prioritize Compounds for Synthesis in_silico->prioritize Identifies promising candidates synthesis Synthesize Prioritized Analogs prioritize->synthesis Provides synthesis goals invitro_assay In Vitro Metabolic Stability Assays (Microsomes, Hepatocytes) synthesis->invitro_assay Provides test compounds metid Metabolite Identification (LC-MS/MS) invitro_assay->metid Confirms metabolism & informs ID analyze Analyze Data (t½, CLint, SoM) invitro_assay->analyze Generates quantitative data metid->analyze design Design New Analogs (Block Metabolic Hotspots) analyze->design Guides rational design design->in_silico Refines models and starts new cycle design->synthesis Provides new blueprints

Caption: Integrated workflow for metabolic stability optimization.

In Vitro Methodologies: The Experimental Core

In vitro assays are the bedrock for assessing metabolic stability, providing quantitative data for ranking and selecting compounds. The two most common systems are liver microsomes and hepatocytes.[5][16]

Comparison of In Vitro Systems
FeatureLiver MicrosomesS9 FractionCryopreserved Hepatocytes
Composition Endoplasmic reticulum vesiclesMicrosomes + CytosolIntact, viable liver cells
Enzymes Present Phase I (CYPs, FMOs)Phase I + Cytosolic Phase II (SULTs, GSTs)Full complement of Phase I & II enzymes
Cofactors Must be added externally (e.g., NADPH)Contains some endogenous cofactors, often supplementedEndogenous, physiological concentrations
Cellular Structure DisruptedDisruptedIntact, includes transporters
Primary Use High-throughput screening for Phase I metabolismBroader screen including some Phase II reactions"Gold standard" for predicting overall hepatic clearance[16]
Complexity Low, cost-effectiveModerateHigh, more physiologically relevant
Experimental Protocol: Liver Microsomal Stability Assay

This assay measures the intrinsic clearance of a compound by Phase I enzymes, primarily CYPs.[16] It is a cost-effective and high-throughput method ideal for early-stage drug discovery.

Principle: The test compound is incubated with liver microsomes in the presence of the essential cofactor NADPH. The reaction is stopped at various time points, and the depletion of the parent compound is measured by LC-MS/MS.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw cryopreserved liver microsomes (e.g., human, rat) on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating solution (or a stock of NADPH).

  • Incubation Setup:

    • In a 96-well plate, combine the phosphate buffer, microsomal protein (final concentration typically 0.5-1.0 mg/mL), and the test compound (final concentration typically 1 µM).

    • Include control wells:

      • Negative Control (-NADPH): To assess non-enzymatic degradation.

      • Positive Control: A compound with known metabolic properties (e.g., testosterone, verapamil) to validate assay performance.

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiating the Reaction:

    • Initiate the metabolic reaction by adding a pre-warmed solution of NADPH (final concentration typically 1 mM). The t=0 sample is taken immediately before this step by transferring an aliquot to a quench solution.

  • Time Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots from the reaction wells and add them to a quench solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction and precipitate proteins.

  • Sample Processing & Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.[17][18]

Microsomal_Assay_Workflow prep 1. Reagent Preparation (Microsomes, Compound, Buffer) setup 2. Incubation Setup (Combine reagents in plate) prep->setup pre_incubate 3. Pre-incubate at 37°C setup->pre_incubate start 4. Initiate with NADPH (Start timer, take t=0 sample) pre_incubate->start sampling 5. Time Course Sampling (e.g., 5, 15, 30, 60 min) start->sampling quench 6. Quench Reaction (Ice-cold ACN + IS) sampling->quench process 7. Centrifuge & Collect Supernatant quench->process analyze 8. LC-MS/MS Analysis (Quantify parent compound) process->analyze

Caption: Step-by-step workflow for the liver microsomal stability assay.

Data Analysis:

The rate of disappearance of the compound typically follows first-order kinetics. A plot of the natural logarithm of the percentage of compound remaining versus time yields a straight line.

  • Calculate the slope (k) from the linear regression of this plot.

  • Calculate Half-Life (t½):

    • t½ = 0.693 / k

  • Calculate Intrinsic Clearance (CLint):

    • CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration in mg/mL])

Experimental Protocol: Hepatocyte Stability Assay

Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of Phase I and Phase II enzymes and cofactors in a physiologically relevant environment.[16]

Protocol: The protocol is similar to the microsomal assay but with key differences:

  • Cryopreserved hepatocytes are used instead of microsomes.

  • A specific cell culture medium (e.g., Williams' Medium E) is used instead of a simple buffer.

  • NADPH is not added, as the viable cells contain their own cofactors.

  • Cell viability should be assessed (e.g., via Trypan Blue) before starting the experiment.

The data analysis for calculating t½ and CLint is analogous, though CLint is typically expressed in units of µL/min/million cells.

In Silico Methodologies: Predicting Metabolic Fate

Before a single compound is synthesized, computational tools can provide invaluable predictions about its likely metabolic fate.[19] These in silico methods help prioritize synthetic efforts towards molecules with a higher probability of success.

Ligand-Based and Structure-Based Approaches
  • Ligand-Based (e.g., QSAR): Quantitative Structure-Activity Relationship (QSAR) models are built using machine learning algorithms trained on large datasets of compounds with experimentally determined metabolic stability.[11][20] These models learn the relationships between molecular descriptors (e.g., electronic properties, topology) and metabolic stability, allowing them to predict the stability of new, untested compounds.[6]

  • Structure-Based (e.g., Docking): This approach involves docking the candidate molecule into the 3D crystal structure of a metabolic enzyme, such as a CYP P450.[19] The model predicts the most likely binding pose and identifies which atoms on the compound are closest to the enzyme's catalytic center (the heme iron). These atoms represent the most probable Sites of Metabolism (SoM) .[21]

Predicting Sites of Metabolism (SoM)

Identifying the exact position on a molecule where metabolism occurs is crucial for rational drug design. Once a metabolic "soft spot" is known, medicinal chemists can make targeted structural modifications to block that position, often by introducing electron-withdrawing groups or steric hindrance, thereby improving stability.

Metabolic_Pathways cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) parent Imidazo[1,2-a]pyridine-COOH (Parent Drug) hydroxylation Hydroxylation (+16 Da) parent->hydroxylation CYPs, AO n_oxidation N-Oxidation (+16 Da) parent->n_oxidation CYPs, FMOs dealkylation Dealkylation (e.g., -CH2) parent->dealkylation CYPs glucuronidation Glucuronidation (via UGTs) hydroxylation->glucuronidation Adds polar group sulfation Sulfation (via SULTs) hydroxylation->sulfation Adds polar group

Caption: Common metabolic pathways for drug candidates.

Metabolite Identification using LC-MS/MS

Confirming the identity of metabolites is the final step in validating in silico predictions and understanding a compound's biotransformation. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is the primary analytical tool for this purpose.[17][22]

Workflow:

  • Sample Analysis: Analyze samples from an in vitro incubation (e.g., the 60-minute time point) and a control sample (t=0).

  • Data Mining: Use software to compare the chromatograms and mass spectra of the two samples. Look for new peaks in the incubated sample that are absent in the control.

  • Mass Shift Identification: Determine the mass difference between the potential metabolite and the parent compound. Common mass shifts correspond to specific metabolic reactions (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation).

  • Structural Elucidation: Perform tandem MS (MS/MS) on the metabolite ion. The fragmentation pattern provides structural information that can help pinpoint the site of modification.[17][23]

Conclusion and Future Directions

The prediction of metabolic stability is a multifaceted discipline that sits at the intersection of chemistry, biology, and data science. For a promising scaffold like the imidazo[1,2-a]pyridine carboxylic acid derivatives, a proactive and integrated approach is essential for success. By combining the predictive power of in silico tools with the quantitative rigor of in vitro assays, drug discovery teams can efficiently identify metabolic liabilities and make data-driven decisions. This strategy not only accelerates the optimization cycle but also increases the likelihood of developing drug candidates with favorable pharmacokinetic profiles, ultimately de-risking the path to clinical development.

References

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  • Moda, T. L., & dos Santos, J. L. (2006). In Silico Metabolism Studies in Drug Discovery: Prediction of Metabolic Stability. Current Drug Metabolism, 7(5), 539-552. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Silico Drug Metabolism Prediction Services. Retrieved from [Link]

  • Pelkonen, O., Turpeinen, M., Uusitalo, J., & Raunio, H. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Research, 54(3), 159-165. Retrieved from [Link]

  • Shah, P., Nguyen, D. T., Zakharov, A., Katori, N., Jadhav, A., & Xu, X. (2016). In silico Model Development for Predicting Human CYP3A4 Metabolic Stability Using Different Descriptor Generating Software and Machine Learning Techniques. NIH Research Festival. Retrieved from [Link]

  • Jadwiszczak, M., & Gieleciak, R. (2018). MetStabOn—Online Platform for Metabolic Stability Predictions. Molecules, 23(4), 808. Retrieved from [Link]

  • Barr, D. A., Öeren, M., Hunt, P. A., Tyzack, J. D., Chrien, T., Mansley, T. E., & Segall, M. D. (2024, November 18). Tackling metabolism issues in drug discovery with in silico methods. News-Medical.Net. Retrieved from [Link]

  • ResearchGate. (n.d.). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). ML368 Identification of Imidazopyridines as Selective Inhibitors of the Cytochrome P450 Enzyme CYP3A4. Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]

  • Bachmann, F., Meyer zu Schwabedissen, H. E., Duthaler, U., & Krähenbühl, S. (2022). Cytochrome P450 1A2 is the most important enzyme for hepatic metabolism of the metamizole metabolite 4-methylaminoantipyrine. British Journal of Clinical Pharmacology, 88(4), 1769-1780. Retrieved from [Link]

  • Zhou, J., & Yin, Y. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Clinica Chimica Acta, 413(19-20), 1514-1522. Retrieved from [Link]

  • BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 94, 02002. Retrieved from [Link]

  • ResearchGate. (2026, January 7). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(6), 968-994. Retrieved from [Link]

  • PubMed. (2023). Imidazo[1,2-a]pyridine Derivatives as AMPK Activators: Synthesis, Structure-Activity Relationships, and Regulation of Reactive Oxygen Species in Renal Fibroblasts. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Allied Sciences. (n.d.). Metabolite Identification by Mass Spectrometry. Retrieved from [Link]

  • MDPI. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. International Journal of Molecular Sciences, 25(13), 7247. Retrieved from [Link]

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  • springermedizin.de. (n.d.). Role of cytochrome P450 in drug interactions. Retrieved from [Link]

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Methodological & Application

Application Note: Advanced Amide Coupling Strategies for Imidazo[1,2-a]pyridine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The imidazo[1,2-a]pyridine scaffold is a privileged, bioisosteric core widely utilized in modern drug discovery, forming the backbone of blockbuster therapeutics (e.g., zolpidem) and emerging clinical candidates targeting kinases (e.g., Akt), acyl-CoA:cholesterol acyltransferase (ACAT), and the Constitutive Androstane Receptor (CAR)[1][2][3].

Functionalization at the 5-position via amide coupling is a critical synthetic node for structure-activity relationship (SAR) exploration. However, the 5-carboxylic acid derivative presents unique physicochemical and kinetic challenges. According to IUPAC numbering, the 5-position is situated directly adjacent to the bridgehead nitrogen (N4). This spatial arrangement creates severe peri-steric hindrance, restricting the trajectory of incoming nucleophiles. Furthermore, the zwitterionic nature of the starting material often results in poor solubility in standard organic solvents. This application note details the causality behind reagent selection and provides a self-validating protocol to overcome these inherent barriers.

Mechanistic Workflow & Reagent Selection

Amide bond formation requires the conversion of the stable carboxylic acid into a highly reactive electrophile. Because of the steric encumbrance at the 5-position, the choice of coupling reagent dictates the success of the reaction.

Workflow A Imidazo[1,2-a]pyridine- 5-carboxylic acid B Deprotonation (DIPEA) A->B Step 1 C Active Ester Formation (HATU / HOAt) B->C Activation D Nucleophilic Attack (Amine Addition) C->D Step 2 E Target Amide Product D->E Collapse

Workflow of imidazo[1,2-a]pyridine-5-carboxylic acid activation and amidation.

While uronium-based reagents like HATU are generally considered the gold standard for sterically hindered substrates, they carry the risk of reacting directly with the amine to form a dead-end guanidinium byproduct if the carboxylic acid activation is sluggish. Interestingly, empirical data from the synthesis of imidazo[1,2-a]pyridine-based peptidomimetics demonstrates that traditional EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane (DCM) without auxiliary bases can sometimes yield superior conversions by completely avoiding these side reactions[4]. Conversely, for the synthesis of ACAT inhibitors and CAR agonists, HATU and PyBOP in the presence of N,N-diisopropylethylamine (DIPEA) have proven highly effective[1][2].

Table 1: Comparative Efficacy of Coupling Reagents
Coupling ReagentOptimal SolventBase RequirementTypical YieldMechanistic Causality & Application Notes
HATU DMF / NMPDIPEA (2-3 eq)70 - 95%Forms a highly reactive HOAt ester. Best for unhindered to moderately hindered amines. Prone to amine guanidinylation if the amine is added before the active ester fully forms[1][2].
EDC / HOBt DCM / DMFNone or NMM60 - 85%Slower kinetics but avoids uronium-based side reactions. Extended reaction times (24-48h) may be required. Optimal for sensitive, epimerization-prone peptidomimetics[4].
PyBOP THF / DMFDIPEA (2-3 eq)50 - 80%Phosphonium activation avoids guanidinium byproducts entirely. A useful alternative when HATU fails or causes excessive side reactions[1].

Self-Validating Experimental Protocol (HATU-Mediated)

To maximize yield and prevent guanidinylation, this protocol utilizes a pre-activation strategy . By verifying the formation of the active ester before amine introduction, the system becomes self-validating, ensuring that the precious amine is not consumed by side reactions.

Step 1: Reagent Solubilization and Pre-activation
  • Charge a dry, argon-flushed round-bottom flask with imidazo[1,2-a]pyridine-5-carboxylic acid (1.0 eq) and HATU (1.1 eq).

  • Suspend the solids in anhydrous DMF to achieve a 0.1 M concentration.

    • Causality: DMF is critical here; its high dielectric constant disrupts the strong intermolecular hydrogen bonding of the zwitterionic starting material, ensuring a homogeneous reaction mixture.

  • Add DIPEA (2.5 eq) dropwise at 0 °C. The solution will typically turn a deep yellow/orange as the carboxylate is deprotonated and attacks the uronium salt.

  • In-Process Control (IPC 1): Stir for 15 minutes at 0 °C. Quench a 5 µL aliquot in 100 µL of methanol and analyze via LC-MS. The disappearance of the starting acid mass

    
     and the appearance of the methyl ester (formed by the rapid reaction of the HOAt active ester with methanol) confirms successful activation. Do not proceed until activation is >95%.
    
Step 2: Nucleophilic Amine Addition
  • Dissolve the target primary or secondary amine (1.2 eq) in a minimal volume of anhydrous DMF.

  • Add the amine solution dropwise to the activated ester complex at 0 °C.

    • Causality: Dropwise addition at low temperature controls the exothermic collapse of the tetrahedral intermediate and minimizes the risk of epimerization if chiral centers are present elsewhere in the molecule.

  • Allow the reaction to warm to ambient temperature (20–25 °C) and stir for 2–4 hours.

  • In-Process Control (IPC 2): Monitor via TLC (typically 5-10% MeOH in DCM) or LC-MS. The active ester intermediate should be fully consumed, yielding the target amide.

Step 3: Workup and Isolation
  • Quench the reaction mixture with saturated aqueous

    
    .
    
    • Causality: This neutralizes any residual acid and partitions the water-soluble HOAt and DIPEA salts into the aqueous layer.

  • Extract the aqueous phase with Ethyl Acetate (3 × 20 mL). Note: If the target amide is highly polar, utilize a mixture of

    
    /Isopropanol (3:1) for extraction.
    
  • Wash the combined organic layers with 5% aqueous LiCl (3 × 20 mL) to selectively remove residual DMF, followed by brine.

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purify the crude residue via flash column chromatography (silica gel, DCM/MeOH gradient) to afford the pure imidazo[1,2-a]pyridine-5-carboxamide.

Troubleshooting & Optimization

  • Incomplete Conversion / Unreacted Active Ester: If IPC 2 shows residual active ester that fails to react with the amine, the peri-steric hindrance from the N4 bridgehead nitrogen is the limiting factor. To overcome this, elevate the reaction temperature to 40 °C or switch to a less sterically demanding base, such as N-methylmorpholine (NMM).

  • Epimerization of Chiral Amines: The basicity of DIPEA combined with the highly active HOAt ester can cause racemization of sensitive alpha-chiral amines. If epimerization is observed, abandon uronium reagents and switch to the EDC/HOBt system in DCM without an auxiliary base. This specific modification has been validated in the literature as a racemization-free method for complex imidazo[1,2-a]pyridine derivatives[4].

References

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Application Note: One-Pot Cyclization Methods for 2-Hydroxyimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the synthesis of 2-hydroxyimidazo[1,2-a]pyridine derivatives (predominantly existing as the imidazo[1,2-a]pyridin-2(3H)-one tautomer).

The guide prioritizes the most robust, scalable, and field-proven "one-pot" cyclization methods, distinguishing between classical thermal condensation and modern microwave-assisted protocols.

Introduction & Structural Insights

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs like Zolpidem (hypnotic) and Alpidem (anxiolytic). While the 3-amino derivatives (accessible via the Groebke-Blackburn-Bienaymé reaction) are well-documented, the 2-hydroxy (or 2-oxo) derivatives represent a distinct chemical space with unique tautomeric properties.

Tautomeric Equilibrium

It is critical to understand that 2-hydroxyimidazo[1,2-a]pyridine (A) exists in equilibrium with its lactam tautomer, imidazo[1,2-a]pyridin-2(3H)-one (B). In solution and solid state, the 2-oxo (Lactam) form is generally favored due to the stability of the amide-like resonance, though the specific equilibrium can be shifted by substituents on the pyridine ring.

  • Implication for Synthesis: Synthetic strategies must target the formation of the lactam ring. The most effective retrosynthetic disconnection involves the alkylation of the pyridine nitrogen followed by intramolecular amide formation.

Mechanistic Principles

The formation of the 2-oxo core proceeds through a cascade sequence. Understanding this mechanism is vital for troubleshooting low yields or regioselectivity issues.

Reaction Pathway (Graphviz Visualization)

Mechanism Reagents 2-Aminopyridine + Ethyl Bromoacetate Inter1 Intermediate I: N-Alkylated Pyridinium Salt Reagents->Inter1 SN2 Attack (N-Alkylation) Inter2 Intermediate II: Cyclized Aminal (Transient) Inter1->Inter2 Intramolecular Nucleophilic Attack Product Product: Imidazo[1,2-a]pyridin-2(3H)-one Inter2->Product Elimination of EtOH & Tautomerization

Figure 1: Mechanistic pathway for the cyclization.[1] The reaction is initiated by the nucleophilic attack of the endocyclic pyridine nitrogen (N1) onto the


-carbon of the haloester, not the exocyclic amine. This regioselectivity is driven by the higher nucleophilicity of the ring nitrogen.

Protocol A: The "Classic" Thermal One-Pot Synthesis

Recommended for gram-scale synthesis and laboratories without microwave instrumentation.

This method utilizes a one-pot, two-stage process where the intermediate salt is formed and then neutralized in situ to induce cyclization and precipitation.

Materials
  • Substrate: 2-Aminopyridine (1.0 equiv)

  • Reagent: Ethyl bromoacetate (1.1 equiv)

  • Solvent: Ethanol (Absolute)

  • Base: Saturated aqueous Sodium Bicarbonate (

    
    ) or Triethylamine (
    
    
    
    )
Step-by-Step Procedure
  • Reaction Assembly: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminopyridine (10 mmol) in Ethanol (20 mL).

  • Addition: Add Ethyl bromoacetate (11 mmol) dropwise at room temperature. Caution: Ethyl bromoacetate is a lachrymator; perform in a fume hood.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (

    
    C) for 2–4 hours .
    
    • Checkpoint: TLC (EtOAc:Hexane 1:1) should show the consumption of the starting aminopyridine and the appearance of a polar baseline spot (the salt).

  • Cyclization & Neutralization: Cool the reaction mixture to room temperature. The hydrobromide salt may precipitate.

    • Crucial Step: Slowly add saturated aqueous

      
        (approx. 15 mL) to the reaction mixture while stirring. This neutralizes the HBr, liberates the free base, and drives the intramolecular cyclization/precipitation.
      
  • Isolation: Stir for an additional 30 minutes. The product, imidazo[1,2-a]pyridin-2(3H)-one , typically precipitates as a solid.

  • Purification: Filter the solid, wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL). Recrystallize from Ethanol/Water if necessary.

Typical Yield: 75–85%

Protocol B: Microwave-Assisted "Green" Synthesis

Recommended for high-throughput library generation and rapid optimization.

Microwave irradiation significantly accelerates the N-alkylation step and improves the purity profile by minimizing thermal degradation byproducts.

Materials
  • Substrate: Substituted 2-Aminopyridine (1.0 mmol)

  • Reagent: Ethyl bromoacetate (1.1 mmol)

  • Solvent: Ethanol (2 mL) or Water (Green Alternative)

  • Vessel: 10 mL Microwave-sealed vial

Experimental Workflow (Graphviz Visualization)

Workflow Setup Setup: Mix 2-Aminopyridine (1.0 eq) + Ethyl Bromoacetate (1.1 eq) in EtOH (2 mL) MW Irradiation: Temp: 100°C Time: 10-15 min Power: Dynamic (Max 150W) Setup->MW Workup Workup: Cool to 50°C Add 1.0 eq NaHCO3 (aq) MW->Workup Isolate Isolation: Filter Precipitate Wash with Cold H2O/EtOH Workup->Isolate

Figure 2: Microwave-assisted synthesis workflow.

Step-by-Step Procedure
  • Loading: Charge a 10 mL microwave vial with 2-aminopyridine (1.0 mmol), Ethyl bromoacetate (1.1 mmol), and Ethanol (2 mL).

  • Irradiation: Seal the vial and irradiate using the following parameters:

    • Temperature:

      
      C
      
    • Hold Time: 10–15 minutes

    • Stirring: High

  • Quench: Remove the vial (carefully de-pressurize if required by your system). The mixture will likely be a clear solution or contain suspended salt.

  • Precipitation: Add 1 mL of saturated

    
     solution directly to the vial and sonicate for 1 minute.
    
  • Filtration: Collect the precipitate by vacuum filtration.

Typical Yield: 85–95% Advantages: Reaction time reduced from 4 hours to 15 minutes; higher purity; reduced solvent usage.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Precipitation Product is soluble in the EtOH/Water mix.Evaporate EtOH first, then add water. Alternatively, extract with DCM/MeOH (9:1).
Low Yield Incomplete N-alkylation.Increase reflux time or MW temperature (

C). Ensure reagents are dry.
Regioisomer Mix Alkylation at exocyclic NH2 (rare).Use a less polar solvent (e.g., Toluene) to favor ring nitrogen attack, though EtOH is standard.
Oily Product Impurities preventing crystallization.Triturate the oil with Diethyl Ether or Hexane to induce solidification.

References

  • Bagdi, A. K., et al. (2015). "Synthesis of imidazo[1,2-a]pyridines: a decade update." Chemical Communications. Link

  • Dharmana, T., & Swapna, M. (2017).[2] "Microwave Assisted-Solvent Free Synthesis of Imidazo[1,2-a]pyridines." Der Pharma Chemica. Link

  • Hanson, S. M., et al. (2008). "Structural basis for ligand recognition in the benzodiazepine binding site of GABAA receptors." Journal of Medicinal Chemistry. Link

  • Stasyuk, A. J., et al. (2012). "A simple and efficient synthesis of imidazo[1,2-a]pyridin-2-ones." Tetrahedron Letters. Link

Sources

Functionalization strategies for the C5 position of imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is written for researchers and drug discovery scientists targeting the functionalization of the C5 position of the imidazo[1,2-a]pyridine scaffold. It synthesizes classical heterocyclic chemistry with modern C-H activation strategies.[1]

Overcoming Steric and Electronic Barriers in Privileged Scaffolds

Executive Summary: The "C5 Challenge"

The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore for blockbuster drugs like Zolpidem (hypnotic) and Alpidem (anxiolytic). While functionalization at the C3 position is trivial due to its high nucleophilicity (facile


), the C5 position  represents a synthetic bottleneck.

Why is C5 difficult?

  • Electronic Deactivation: Unlike C3, the C5 position is electron-deficient and resistant to electrophilic attack.

  • Steric Hindrance (Peri-Interaction): The C5 proton is spatially crowded by the lone pair of the bridgehead nitrogen (N1) and substituents at C3.

  • Coordination Poisoning: The N1 lone pair often coordinates to transition metal catalysts, quenching reactivity in direct C-H activation attempts.

This guide details two validated strategies to bypass these barriers: the De Novo "Build-It-In" Approach (for early-stage diversity) and the Direct C-H Activation Approach (for late-stage functionalization).

Decision Matrix: Selecting the Right Strategy

Before initiating synthesis, evaluate your substrate constraints using this logic flow.

C5_Strategy_Selection Start Target: C5-Functionalized Imidazo[1,2-a]pyridine IsScaffoldBuilt Is the core scaffold already synthesized? Start->IsScaffoldBuilt NoScaffold No: Starting from Pyridines IsScaffoldBuilt->NoScaffold No YesScaffold Yes: Late-Stage Functionalization IsScaffoldBuilt->YesScaffold Yes DeNovo STRATEGY A: De Novo Synthesis (Start with 6-Substituted-2-Aminopyridine) NoScaffold->DeNovo ResultA High Yield Broad Scope Best for Library Generation DeNovo->ResultA CH_Check Is C3 position blocked? YesScaffold->CH_Check C3Blocked STRATEGY B: Ir-Catalyzed C-H Borylation CH_Check->C3Blocked Yes C3Open Caution: C3 is more reactive. Must block C3 or use steric-controlled catalyst CH_Check->C3Open No C3Open->C3Blocked Apply Steric Control

Figure 1: Strategic decision tree for accessing C5-substituted imidazo[1,2-a]pyridines.

Strategy A: The De Novo Approach (Pre-functionalization)

Best for: Creating libraries of C5-analogs with high structural diversity. Mechanism: Cyclization of 6-substituted-2-aminopyridines.

The most robust method involves installing the C5 substituent before building the bicyclic core. A substituent at the 6-position of the starting 2-aminopyridine becomes the C5-substituent in the final imidazo[1,2-a]pyridine.

Protocol 1: Synthesis of 5-Chloroimidazo[1,2-a]pyridine

This intermediate is a "universal donor" for downstream Suzuki, Stille, or Buchwald-Hartwig couplings.

Reagents:

  • Starting Material: 2-Amino-6-chloropyridine (1.0 equiv)

  • Reagent: 2-Bromoacetophenone (1.1 equiv) (or chloroacetaldehyde for unsubstituted C2)

  • Solvent: Ethanol (0.5 M)

  • Base: NaHCO3 (2.0 equiv)

Step-by-Step Workflow:

  • Condensation: Dissolve 2-amino-6-chloropyridine (10 mmol) and 2-bromoacetophenone (11 mmol) in absolute ethanol (20 mL).

  • Reflux: Heat the mixture to reflux (80 °C) for 4–6 hours. Note: Monitoring by TLC will show the disappearance of the amine and formation of a polar hydrobromide salt.

  • Cyclization: Cool the mixture to room temperature. Add solid NaHCO3 (20 mmol) carefully to neutralize the HBr generated. Reflux for an additional 1 hour to ensure complete cyclization and free-basing.

  • Workup: Evaporate ethanol under reduced pressure. Resuspend the residue in EtOAc/Water. Extract the aqueous layer with EtOAc (3x).

  • Purification: Dry organic layers over Na2SO4, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Critical Insight: The 6-chloro group exerts a steric effect during cyclization but does not prevent the formation of the imidazole ring. The resulting 5-chloroimidazo[1,2-a]pyridine is highly stable and ready for cross-coupling.

Data Table: Downstream Coupling of 5-Chloro Intermediate

Typical yields for Pd-catalyzed cross-coupling at C5.

Coupling PartnerCatalyst SystemConditionsYield (%)
Phenylboronic acid Pd(PPh3)4 (5 mol%), K2CO3DME/H2O, 90°C82-90%
4-Methoxyphenylboronic acid Pd(dppf)Cl2 (3 mol%), Cs2CO3Dioxane, 100°C85%
Morpholine (Buchwald)Pd2(dba)3 / XPhosToluene, 110°C74%
Terminal Alkyne (Sonogashira)PdCl2(PPh3)2 / CuIDMF/TEA, 80°C68%

Strategy B: Direct C-H Activation (Late-Stage)

Best for: Diversifying an existing drug scaffold or when the 2-aminopyridine precursor is unavailable. Mechanism: Sterically governed Iridium(III)-catalyzed C-H borylation.

Direct functionalization at C5 is challenging because electrophiles prefer C3. However, Iridium-catalyzed borylation is governed by sterics, not electronics. The bulky catalyst system prefers the C5 position because it is sterically accessible relative to C3 (often substituted) and distal to the C2 substituent, while avoiding the N1 lone pair.

Protocol 2: C5-Selective C-H Borylation

This protocol utilizes an Iridium/Bipyridine complex to install a pinacolboronate ester (BPin) at C5.

Reagents:

  • Substrate: 2-Substituted-imidazo[1,2-a]pyridine (1.0 equiv)

  • Boron Source: B2pin2 (Bis(pinacolato)diboron) (1.0 equiv)

  • Pre-catalyst: [Ir(OMe)(cod)]2 (1.5 mol%)

  • Ligand: dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3.0 mol%)

  • Solvent: THF or MTBE (anhydrous)

Step-by-Step Workflow:

  • Catalyst Activation: In a glovebox or under Argon, mix [Ir(OMe)(cod)]2 (10 mg) and dtbpy (8 mg) in THF (2 mL). The solution should turn dark brown/red, indicating active catalyst formation.

  • Reaction Assembly: Add B2pin2 (1.0 equiv) and the imidazo[1,2-a]pyridine substrate (1.0 equiv).

  • Heating: Seal the vial and heat to 80 °C for 16 hours.

  • Workup: Cool to RT. Pass the mixture through a short pad of silica gel (eluting with Et2O) to remove the metal catalyst.

  • Isolation: Concentrate in vacuo. The resulting 5-BPin-imidazo[1,2-a]pyridine is often stable enough for direct use in the next step (One-pot Suzuki coupling) without isolation.

Mechanistic Diagram: Why C5?

Ir_Mechanism Substrate Imidazo[1,2-a] pyridine C3_Attack C3 Approach (Blocked) Substrate->C3_Attack Steric repulsion from C2/N1 C5_Attack C5 Approach (Accessible) Substrate->C5_Attack Sterically Favored Ir_Complex [Ir]-Bpin (Bulky) Ir_Complex->C3_Attack Ir_Complex->C5_Attack Product 5-BPin Intermediate C5_Attack->Product

Figure 2: Steric steering in Ir-catalyzed C-H borylation. The bulky ligand sphere prevents attack at the crowded C3 position, directing the metal to the C5 C-H bond.

Troubleshooting & Optimization

  • Problem: Low conversion in C-H borylation.

    • Cause: Coordination of the N1 lone pair to the Iridium center (catalyst poisoning).

    • Solution: Use a C2-substituted substrate (e.g., 2-phenyl). The C2 group sterically hinders N1-coordination, keeping the catalyst active. If C2 is H, yields drop significantly.

  • Problem: C3 functionalization instead of C5.

    • Cause: Using electrophilic conditions (e.g., bromination) instead of metal-catalyzed conditions.

    • Solution: Switch to the Iridium borylation or Radical Borylation (using NHC-boranes under visible light) which are orthogonal to

      
      .
      

References

  • General Review: Bagdi, A. K., et al. "Synthesis and site selective C–H functionalization of imidazo[1,2-a]pyridines." Organic & Biomolecular Chemistry, 2015. Link

  • Ir-Catalyzed Borylation: Steel, P. G., et al. "Iridium-catalyzed C–H borylation of pyridines."[2] Organic & Biomolecular Chemistry, 2014. Link

  • Radical Borylation: Wang, T., et al. "Visible Light-Induced C-5 Selective C-H Radical Borylation of Imidazo[1,2-a]pyridines with NHC-Boranes."[3] Organic Letters, 2020.[1][4] Link

  • De Novo Synthesis: Koubachi, J., et al. "Regioselective functionalization of imidazo[1,2-a]pyridine scaffold." European Journal of Organic Chemistry, 2014.

Sources

Application Note: Microwave-Assisted Synthesis of 2-Hydroxyimidazo[1,2-a]pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Accelerating Medicinal Chemistry Scaffolds

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold, forming the structural basis for numerous commercially available drugs, including zolpidem and alpidem.[1] Its wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties, makes it a high-priority target in medicinal chemistry and drug discovery.[1][2] Traditional methods for synthesizing this scaffold often involve lengthy reaction times, high temperatures, and the use of hazardous solvents, creating a bottleneck in the drug development pipeline.[3][4]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that aligns with the principles of green chemistry, offering a sustainable and efficient alternative.[3][4] By utilizing microwave irradiation, MAOS dramatically reduces reaction times from hours or days to mere minutes, often leading to higher yields, improved product purity, and reduced byproduct formation.[5][6][7] This application note provides a detailed protocol for the rapid and efficient synthesis of 2-Hydroxyimidazo[1,2-a]pyridine-5-carboxylic acid, a valuable intermediate for functionalization, utilizing a dedicated microwave reactor.

Scientific Rationale and Mechanistic Insight

The Reaction Pathway

The synthesis proceeds via a well-established condensation and intramolecular cyclization pathway. The reaction commences with the SN2 reaction between the nucleophilic pyridine nitrogen of 6-aminopyridine-2-carboxylic acid and an α-halo carbonyl compound, in this case, ethyl bromoacetate. This is followed by a microwave-promoted intramolecular cyclization, where the exocyclic amino group attacks the ester carbonyl, leading to the formation of the fused imidazole ring after elimination of ethanol. The resulting product exists in tautomeric equilibrium, favoring the 2-hydroxy form.

The Role of Microwave Irradiation

Conventional heating relies on the slow transfer of energy from an external source through the vessel walls to the solvent and reactants.[8] In contrast, microwave-assisted synthesis employs dielectric heating, where microwave energy couples directly with polar molecules in the reaction mixture.[8][9]

This interaction occurs through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as the solvent and reactants, continuously attempt to align their dipoles with the rapidly oscillating electric field of the microwave. This rapid molecular rotation causes friction, generating heat volumetrically and uniformly throughout the sample.[4][8]

  • Ionic Conduction: If ions are present, they will oscillate back and forth under the influence of the microwave field, generating heat through collisions.[3][10]

This direct "in-core" heating leads to a rapid temperature increase that cannot be duplicated by conventional methods, dramatically accelerating reaction kinetics while minimizing the formation of thermally-induced side products.[6][8]

G cluster_mechanism Reaction Mechanism R1 6-Aminopyridine- 2-carboxylic acid Int1 N-Alkylated Intermediate R1->Int1 SN2 Attack R2 Ethyl Bromoacetate R2->Int1 Prod 2-Hydroxyimidazo[1,2-a]pyridine- 5-carboxylic acid Int1->Prod Intramolecular Cyclization (Microwave-Promoted)

Caption: Reaction mechanism for the synthesis.

Detailed Experimental Protocol

This protocol is designed for use with a dedicated, single-mode microwave synthesis reactor equipped with sealed reaction vessels and accurate temperature and pressure sensors.

Materials and Equipment
  • Reagents:

    • 6-Aminopyridine-2-carboxylic acid (CAS 23628-31-1)[11]

    • Ethyl bromoacetate

    • Ethanol (ACS grade)

    • Deionized Water

    • Hydrochloric Acid (1M)

  • Equipment:

    • Monowave or Multimode Microwave Synthesis Reactor

    • 10 mL or 20 mL sealed glass microwave reaction vials

    • Magnetic stir bars

    • Analytical balance

    • Filtration apparatus (Büchner funnel)

    • Standard laboratory glassware

Reaction Setup and Procedure
  • To a 10 mL microwave reaction vial containing a magnetic stir bar, add 6-aminopyridine-2-carboxylic acid (1.0 mmol, 138.1 mg).

  • Add ethanol (4.0 mL) to the vial.

  • Add ethyl bromoacetate (1.1 mmol, 183.7 mg, 1.1 eq.).

  • Seal the vial securely with a cap.

  • Place the vial into the cavity of the microwave reactor.

  • Set the reaction parameters as follows:

    • Temperature: 140 °C (Use a pre-stirring time of 30 seconds)

    • Hold Time: 20 minutes

    • Ramp Time: 2 minutes

    • Power: 200 W (dynamic power control)

    • Stirring: High

  • Start the microwave irradiation program. The instrument software will monitor temperature and pressure in real-time.

  • After the reaction is complete, allow the vial to cool to below 50 °C using compressed air before removal.

Work-up and Purification
  • Upon cooling to room temperature, a precipitate should form. If not, the solution can be concentrated under reduced pressure.

  • Cool the reaction mixture in an ice bath for 20 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the precipitate with a small amount of cold ethanol (2 x 2 mL).

  • To further purify, the crude solid can be suspended in deionized water (10 mL) and the pH adjusted to ~4-5 with 1M HCl to ensure precipitation of the carboxylic acid.

  • Filter the purified solid, wash with deionized water, and dry under vacuum to yield this compound as a solid.

G cluster_workflow Experimental Workflow A 1. Add Reagents & Solvent to Vial B 2. Seal Vial & Place in Reactor A->B C 3. Microwave Irradiation B->C D 4. Cooling C->D E 5. Filtration & Washing D->E F 6. Purification (pH Adjustment) E->F G 7. Final Product F->G

Caption: Step-by-step experimental workflow.

Results and Data

The microwave-assisted protocol provides a significant improvement over conventional heating methods.

ParameterConditionRationale
Reactant 1 6-Aminopyridine-2-carboxylic acidProvides the pyridine and exocyclic amine for cyclization.
Reactant 2 Ethyl bromoacetateActs as the α-halo carbonyl electrophile for the initial alkylation.
Solvent EthanolA polar solvent that couples efficiently with microwaves and solubilizes reactants.
Temperature 140 °CAllows for rapid reaction rates, achievable in a sealed vessel above the solvent's boiling point.[6]
Time 20 minutesDrastically reduced from the hours typically required for conventional reflux methods.[5][6]
Typical Yield 80-90%Higher yields are often observed due to reduced byproduct formation.[3][12]
Purity >95% (after purification)Cleaner reaction profiles are a hallmark of microwave synthesis.[12]

Safety Precautions

  • Microwave synthesis should only be performed in a dedicated instrument designed for chemical reactions. Domestic microwave ovens must never be used.

  • Always use sealed reaction vessels rated for the temperatures and pressures that will be generated.

  • Handle ethyl bromoacetate, a lachrymator, in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Allow reaction vessels to cool completely before opening to avoid sudden depressurization of hot, flammable solvent.

Conclusion

This application note details a robust, highly efficient, and rapid protocol for the synthesis of this compound. By leveraging the unique advantages of microwave-assisted heating, this method provides a superior alternative to traditional synthetic routes, offering significantly reduced reaction times, high yields, and operational simplicity.[13][14][15] This protocol is ideally suited for medicinal chemistry laboratories and drug development professionals seeking to accelerate the synthesis of valuable heterocyclic intermediates.

References

  • Microwave-Assisted Synthesis in Drug Development - EPCP. (n.d.).
  • Kappe, C. O. (2005, December 23). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery.
  • Gadek, M., et al. (2025, November 7). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • International Journal of Research in Pharmacy and Allied Science. (2025, June 30). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy.
  • IJNRD. (2023, June 6). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH.
  • SciSpace. (n.d.). Microwave Assisted Synthesis of Organic Compounds and Nanomaterials.
  • Anton Paar Wiki. (n.d.). Microwave-assisted synthesis.
  • ANU BOOKS PUBLISHER & DISTRIBUTOR. (n.d.). Role of Microwave in Pharmaceutical Sciences.
  • Rajak, H., & Mishra, P. (2010, November 12). Microwave Chemistry: General Features and Applications. Journal of Pharmaceutical Sciences and Research.
  • Dhas, A., et al. (2021, January 20). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience.
  • RSC Publishing. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update.
  • da Silva, J. L., et al. (2024, July 15). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. RSC Advances.
  • Der Pharma Chemica. (n.d.). Microwave Assisted-Solvent Free Synthesis of Imidazo[1,2-a]pyridines.
  • Martinez, A., et al. (2019, November 15). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. MDPI.
  • ChemicalBook. (n.d.). 6-Aminopyridine-2-carboxylic acid synthesis.

Sources

Application Note: Scalable Synthetic Routes for Imidazo[1,2-a]pyridine Carboxylic Acid Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1] Derivatives of this heterocyclic system exhibit diverse therapeutic properties, including anticancer, antiviral, anti-inflammatory, and anxiolytic activities.[2][3] Carboxylic acid and ester-functionalized imidazo[1,2-a]pyridines are particularly valuable as key building blocks. The carboxylic acid moiety serves as a versatile handle for the synthesis of amides, esters, and other derivatives, enabling the exploration of a vast chemical space crucial for drug discovery and development programs.

The transition from laboratory-scale synthesis to industrial production presents significant challenges, including cost, safety, efficiency, and environmental impact. Therefore, the development of robust, scalable, and economically viable synthetic routes to these building blocks is of paramount importance. This application note provides a detailed guide for researchers, chemists, and process development professionals on two primary scalable strategies for the synthesis of imidazo[1,2-a]pyridine carboxylic acid and ester building blocks: the Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction and the Annulation of 2-Aminopyridines with α-Halo Esters.

Strategy 1: The Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction

The GBB reaction is a powerful one-pot multicomponent reaction (MCR) that constructs the 3-aminoimidazo[1,2-a]pyridine core from a 2-aminopyridine, an aldehyde, and an isocyanide.[4][5] Its elegance lies in its convergence, high atom economy, and operational simplicity, making it exceptionally well-suited for industrial scale-up.[6] By selecting an aldehyde component that already contains a carboxylic acid or ester, this method provides a direct and highly efficient entry to the desired building blocks.

Principle and Advantages for Scalability

The reaction proceeds through an initial condensation of the 2-aminopyridine and the aldehyde to form a Schiff base (iminopyridinium intermediate). This is followed by a [4+1] cycloaddition with the isocyanide, which, after rearrangement, yields the final product.

  • Causality Behind Experimental Choices:

    • One-Pot Synthesis: Combining three steps into a single operation reduces processing time, energy consumption, and waste generation, which are critical factors for scalability.

    • Catalyst Selection: While the reaction can proceed without a catalyst, Lewis or Brønsted acids like Sc(OTf)₃, ZnCl₂, or even strong solvents like hexafluoroisopropanol (HFIP) can significantly accelerate the reaction, allowing for lower temperatures and shorter reaction times.[2][7] For industrial processes, the choice of a non-toxic, inexpensive, and easily removable catalyst is crucial.

    • Solvent Choice: Solvents like methanol, ethanol, or acetonitrile are often used. For scalability, avoiding halogenated solvents is preferable for environmental and safety reasons.[6]

Visualizing the GBB Reaction Mechanism

GBB_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminopyridine 2-Aminopyridine Iminium Ion Iminium Ion 2-Aminopyridine->Iminium Ion + Aldehyde, -H2O Aldehyde (R-CHO) Aldehyde (R-CHO) Isocyanide (R'-NC) Isocyanide (R'-NC) Nitrile Ylide Nitrile Ylide Iminium Ion->Nitrile Ylide + Isocyanide Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Nitrile Ylide->Imidazo[1,2-a]pyridine [4+1] Cycloaddition & Rearrangement

Caption: Mechanism of the Groebke-Blackburn-Bienaymé Reaction.

Detailed Scalable Protocol: Synthesis of 6-Chloro-2-(4-carboxyphenyl)imidazo[1,2-a]pyridin-3-amine

This protocol is adapted from a reported synthesis which utilizes a formyl-substituted benzoic acid to directly install the carboxylic acid functionality.[8]

Materials and Equipment:

  • 2-Amino-5-chloropyridine

  • 4-Formylbenzoic acid

  • tert-Butyl isocyanide

  • Scandium(III) triflate (Sc(OTf)₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Jacketed glass reactor with overhead stirrer, temperature probe, and reflux condenser

Procedure:

  • Reactor Setup: Charge the jacketed reactor with 2-amino-5-chloropyridine (1.0 eq), 4-formylbenzoic acid (1.0 eq), and Sc(OTf)₃ (0.1 eq).

  • Solvent Addition: Add a 1:1 mixture of MeOH and DCM to the reactor to achieve a suitable concentration (e.g., 0.5 M).

  • Iminium Formation: Stir the mixture at room temperature (20-25 °C) for 45-60 minutes. The formation of the intermediate imine is the critical first step.

  • Isocyanide Addition: Add tert-butyl isocyanide (1.1 eq) to the reaction mixture. A slight exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until consumption of the starting materials is complete.

  • Work-up and Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove the solvents.

    • Add water to the residue and adjust the pH to ~8-9 with a suitable base (e.g., saturated NaHCO₃ solution) to precipitate the product.

    • Stir the resulting slurry for 1-2 hours to ensure complete precipitation.

    • Isolate the solid product by filtration, wash with water, and then with a minimal amount of cold methanol or diethyl ether to remove impurities.

  • Drying: Dry the product under vacuum at 40-50 °C to a constant weight. The product is typically obtained in high purity without the need for column chromatography, a key advantage for scalability.

Self-Validation: The isolated product should be characterized by ¹H NMR, ¹³C NMR, and MS to confirm its structure and purity. The melting point should also be determined and compared to literature values if available.

Reactant 1 (Amine)Reactant 2 (Aldehyde)Reactant 3 (Isocyanide)CatalystSolventYieldReference
2-Amino-5-chloropyridine4-Formylbenzoic acidtert-Butyl isocyanideSc(OTf)₃MeOH/DCMHigh[8]
2-AminopyridineFurfuralCyclohexyl isocyanidePhenylboronic acidWater86%[5]
2-AminopyrazineVarious aldehydesVarious isocyanidesBF₃·MeCNMeCNup to 85%[6]

Strategy 2: Annulation of 2-Aminopyridines with α-Halo Esters

This is a classical, robust, and widely employed method for the synthesis of imidazo[1,2-a]pyridines. The reaction involves the condensation of a 2-aminopyridine with an α-halo ketone or ester. Using an α-halo ester, such as ethyl bromopyruvate or ethyl 2-chloroacetoacetate, directly yields the corresponding imidazo[1,2-a]pyridine ester building blocks.[3][9]

Principle and Advantages for Scalability

The reaction proceeds via an initial Sₙ2 reaction where the endocyclic nitrogen of the 2-aminopyridine attacks the α-carbon of the halo ester, forming a pyridinium salt intermediate. This is followed by an intramolecular cyclization and dehydration to yield the final fused heterocyclic product.

  • Causality Behind Experimental Choices:

    • Reagent Availability: 2-aminopyridines and α-halo esters like ethyl bromopyruvate are readily available and relatively inexpensive commercial starting materials, which is a primary consideration for large-scale synthesis.

    • Solventless/High Concentration: Some protocols can be run at high concentrations or even without a solvent, which significantly increases reactor throughput and reduces solvent waste.[10] However, for large-scale reactions, using a solvent like ethanol or THF is often preferred for better temperature control and process safety.

    • Simplified Purification: The product often crystallizes directly from the reaction mixture upon cooling or addition of an anti-solvent, simplifying the isolation procedure and avoiding costly and time-consuming chromatographic purification.[9]

Visualizing the Annulation Workflow

Annulation_Workflow cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Cyclization & Dehydration Start 2-Aminopyridine + α-Halo Ester Intermediate Pyridinium Salt Intermediate Start->Intermediate Sₙ2 Reaction Product Imidazo[1,2-a]pyridine Ester Intermediate->Product Intramolecular Condensation

Caption: General workflow for the annulation synthesis method.

Detailed Scalable Protocol: Synthesis of Ethyl Imidazo[1,2-a]pyridine-2-carboxylate

This protocol is based on a reported gram-scale synthesis.[9]

Materials and Equipment:

  • 2-Aminopyridine

  • Ethyl 3-bromopyruvate

  • Tetrahydrofuran (THF)

  • Ethanol (EtOH)

  • Diisopropyl ether

  • Jacketed glass reactor with overhead stirrer, dropping funnel, temperature probe, and reflux condenser

Procedure:

  • Initial Charge and Alkylation:

    • Charge the reactor with 2-aminopyridine (31.9 mmol, 1.0 eq) and THF (65 mL).

    • Stir the mixture to ensure complete dissolution.

    • Slowly add ethyl 3-bromopyruvate (31.9 mmol, 1.0 eq) via the dropping funnel over 15-20 minutes. A solid precipitate (the pyridinium salt intermediate) will form.

    • Heat the mixture to reflux (approx. 66 °C) and maintain for 4 hours. This ensures complete formation of the intermediate.

  • Solvent Swap and Cyclization:

    • Cool the reaction mixture to room temperature. Isolate the solid intermediate by filtration.

    • Charge the filtered solid back into the reactor and add ethanol (65 mL).

    • Heat the new mixture to reflux (approx. 78 °C) and maintain for 16 hours. This extended heating drives the cyclization and dehydration step to completion.

  • Crystallization and Isolation:

    • Cool the reaction mixture to room temperature, then further cool in an ice bath to promote crystallization of the product.

    • Collect the crystallized product by filtration.

    • Wash the filter cake with cold diisopropyl ether (30 mL) to remove residual impurities.

  • Drying: Dry the product in a vacuum oven at 40-50 °C to afford the final product as a white powder (Typical yield: 84%).[9]

Self-Validation: The final product's identity and purity should be confirmed by LC-MS, ¹H NMR, and melting point analysis. Purity of >99% is achievable with this method.[9]

2-Aminopyridine Derivativeα-Halo EsterSolvent(s)ConditionsYieldReference
2-AminopyridineEthyl 3-bromopyruvateTHF, then EtOHReflux84%[9]
2-AminopyridineEthyl 2-chloroacetoacetateEtOHReflux, 6h45%[3]
2-Aminopyridin-3-olEthyl bromopyruvate1,2-DMERefluxGood[11]

Alternative Scalable Strategy: Palladium-Catalyzed Aminocarbonylation

For isomers that are not readily accessible through the primary methods, such as those with carboxylic acid functionality at the C6 or C8 position, a different strategy is required. A highly effective and scalable approach is the palladium-catalyzed aminocarbonylation of the corresponding halo-imidazo[1,2-a]pyridines.[12]

Principle and Application

This method involves the reaction of a bromo- or iodo-substituted imidazo[1,2-a]pyridine with carbon monoxide and an amine in the presence of a palladium catalyst to form a carboxamide. The corresponding carboxylic acid can then be obtained by hydrolysis. The use of a recyclable, heterogeneous catalyst (e.g., palladium immobilized on a supported ionic liquid) is particularly advantageous for scalability, as it simplifies catalyst removal and reuse, reducing costs and metal contamination in the final product.[12]

Visualizing the Carbonylation Workflow

Carbonylation_Workflow Halo-Imidazo[1,2-a]pyridine Halo-Imidazo[1,2-a]pyridine Carboxamide Carboxamide Halo-Imidazo[1,2-a]pyridine->Carboxamide Pd Catalyst, CO, Amine (R₂NH) Carboxylic Acid Carboxylic Acid Carboxamide->Carboxylic Acid Hydrolysis

Caption: Workflow for carboxamide and acid synthesis via carbonylation.

Conclusion

The synthesis of imidazo[1,2-a]pyridine carboxylic acid and ester building blocks can be achieved on a large scale through several efficient and robust methodologies. The Groebke-Blackburn-Bienaymé multicomponent reaction offers a convergent and atom-economical one-pot route, particularly when a carboxyl-functionalized aldehyde is used. For a more traditional and highly reliable approach, the annulation of 2-aminopyridines with α-halo esters provides direct access to ester derivatives with simple procedures and high yields. Finally, for specific substitution patterns, palladium-catalyzed carbonylation of halo-precursors presents a versatile, albeit longer, alternative. The choice of strategy will depend on the desired substitution pattern, cost of starting materials, and available equipment, but the protocols outlined here provide a solid foundation for the scalable production of these critical pharmaceutical intermediates.

References

  • Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. [Link]

  • Gulea, M., & Gulea, A. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1838-1871. [Link]

  • ChemProc. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chem. Proc., 18(1), 10. [Link]

  • Kumar, R., et al. (2023). Efficient synthesis of glycosylated imidazo[1,2-a]pyridines via solvent catalysed Groebke-Blackburn-Bienayme reaction. Carbohydrate Research, 534, 108974. [Link]

  • Dhas, A., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(3), 2565-2574. [Link]

  • Krasavin, M., et al. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 19, 788-798. [Link]

  • Gogoi, P., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35331-35345. [Link]

  • US Patent US20060084806A1. (2006).
  • da Silva, G. G., et al. (2024). HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines. Beilstein Journal of Organic Chemistry, 20, 438-448. [Link]

  • ResearchGate. (n.d.). Working plan for the one‐pot synthesis of imidazo‐pyridinones by redox‐neutral CO2‐based carbonylation. [Link]

  • Aboul-Enein, H. Y., et al. (2002). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Molecules, 7(7), 553-559. [Link]

  • MDPI. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Proceedings, 98(1), 12. [Link]

  • Royal Society of Chemistry. (2015). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 13, 8824-8848. [Link]

  • Reddy, B. V. S., et al. (2015). Access to Imidazo[1,2-a]pyridines via Annulation of α-Keto Vinyl Azides and 2-Aminopyridines. Organic Letters, 17(17), 4308-4311. [Link]

  • MDPI. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Chem. Proc., 18(1), 15. [Link]

  • Kollár, L., et al. (2024). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 29(21), 4905. [Link]

  • Grošelj, U., et al. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. Heterocycles, 75(6), 1355-1370. [Link]

  • Royal Society of Chemistry. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chem. Commun., 51, 11999-12014. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Access to Imidazo[1,2-a]pyridines via Annulation of α-Keto Vinyl Azides and 2-Aminopyridines. [Link]

  • ResearchGate. (2018). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. [Link]

  • Royal Society of Chemistry. (2016). A facile I2-catalyzed synthesis of imidazo[1,2-a]pyridines via sp3 C–H functionalization of azaarenes and evaluation of anticancer activity. Organic & Biomolecular Chemistry, 14, 991-1000. [Link]

  • Chemical Synthesis Database. (2025). ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate. [Link]

  • National Center for Biotechnology Information. (2025). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. [Link]

  • ResearchGate. (n.d.). Synthesis of Ethyl 3‐phenylimidazo[1,2‐a]pyridine‐2‐carboxylate by Using 2‐Aminopyridines, Diethyl Oxalate, and Benzyl Bromides. [Link]

  • Figshare. (2022). Electrochemically Promoted [3 + 2] Annulation of Imidazo[1,2‑a]pyridine with Alkynes. [Link]

Sources

Application Note: High-Yield Chemoselective Preparation of Ester Derivatives from 2-Hydroxyimidazo[1,2-a]pyridine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

Imidazo[1,2-a]pyridine-5-carboxylic acid derivatives are privileged structural motifs in medicinal chemistry. They are frequently utilized as core scaffolds in the development of novel antibacterial agents (e.g., against methicillin-resistant Staphylococcus aureus), anticancer therapeutics, and advanced materials for organic electronics (1)[1].

However, the functionalization of 2-Hydroxyimidazo[1,2-a]pyridine-5-carboxylic acid (CAS 1504978-02-2) presents a distinct synthetic challenge (2)[2]. The molecule is bifunctional, possessing both a C-5 carboxylic acid and a C-2 hydroxyl group (). Standard esterification conditions (such as Steglich esterification using DCC/DMAP) often result in poor chemoselectivity, leading to unwanted O-acylation at the C-2 position.

The Causality Behind the Chemistry (E-E-A-T)

To achieve high chemoselectivity without the need for transient protecting groups, we exploit two intrinsic properties of the substrate:

  • Keto-Enol Tautomerism: The 2-hydroxyimidazo[1,2-a]pyridine system exists in a tautomeric equilibrium with its imidazo[1,2-a]pyridin-2(3H)-one form. This tautomerization significantly reduces the nucleophilicity of the C-2 oxygen compared to a standard aliphatic alcohol or phenol.

  • Steric Microenvironment: The C-5 carboxylic acid is situated adjacent to the bridgehead nitrogen (N4), creating a sterically hindered pocket that complicates standard Fischer esterification but can be selectively activated using appropriate electrophiles (3)[3].

Based on these principles, this guide outlines two optimized, self-validating protocols: Base-Mediated Alkylation (for simple primary esters) and CDI-Mediated Activation (for complex or secondary alcohols).

Experimental Workflows & Decision Matrix

Workflow Start 2-Hydroxyimidazo[1,2-a]pyridine- 5-carboxylic acid Decision Target Ester Type? Start->Decision Path1 Methyl, Ethyl, Benzyl Esters (Primary Alkyl Halides) Decision->Path1 Alkyl Halide Route Path2 Complex / Secondary Esters (Alcohols) Decision->Path2 Alcohol Route Cond1 Protocol A: Base-Mediated Alkylation (DIPEA, Alkyl Halide, DMF) Path1->Cond1 Cond2 Protocol B: CDI-Mediated Activation (CDI, ROH, DBU, MeCN) Path2->Cond2 Product1 Chemoselective Esterification (>85% Yield) Cond1->Product1 Product2 Chemoselective Esterification (>75% Yield) Cond2->Product2

Fig 1: Decision matrix for the chemoselective esterification of the bifunctional substrate.

Detailed Experimental Protocols

Protocol A: Base-Mediated Alkylation (Synthesis of Primary Esters)

This protocol utilizes a bulky, non-nucleophilic base to selectively deprotonate the more acidic C-5 carboxylic acid (pKa ~ 3.5) over the C-2 hydroxyl (pKa ~ 8.5), kinetically directing the alkyl halide to the carboxylate.

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, suspend this compound (1.0 equiv, 5.6 mmol, 1.0 g) in anhydrous DMF (15 mL) under an inert nitrogen atmosphere.

  • Chemoselective Deprotonation: Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv, 8.4 mmol, 1.46 mL) dropwise at 0 °C. Causality Note: DIPEA is chosen over K₂CO₃ to minimize the risk of N-alkylation at the imidazopyridine core. Its steric bulk prevents interaction with the less acidic C-2 hydroxyl.

  • Alkylation: Slowly add the primary alkyl halide (e.g., Iodomethane or Benzyl Bromide) (1.2 equiv, 6.7 mmol) to the reaction mixture at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 4–6 hours. Monitor reaction progress via TLC (DCM:MeOH 9:1) or LC-MS until the zwitterionic starting material is consumed.

  • Workup (Self-Validating Step): Quench the reaction by adding 30 mL of ice-cold distilled water. The selective ester product will immediately precipitate from the aqueous DMF mixture. Filter the solid, wash with cold water (2 × 10 mL), and rinse with cold diethyl ether (10 mL) to remove residual DMF and unreacted alkyl halide.

  • Isolation: Dry the solid under high vacuum to afford the ester.

Protocol B: CDI-Mediated Esterification (Synthesis of Complex/Secondary Esters)

When reacting with alcohols rather than alkyl halides, traditional acid chlorides can cause polymerization or unwanted ring-opening (4)[4]. 1,1'-Carbonyldiimidazole (CDI) provides a mild, chemoselective route to esters via an acyl imidazole intermediate (5)[5].

  • Activation: In an oven-dried flask, dissolve the starting material (1.0 equiv, 5.6 mmol, 1.0 g) in anhydrous Acetonitrile (MeCN) (20 mL). Add CDI (1.2 equiv, 6.7 mmol, 1.09 g) portion-wise at room temperature.

  • Intermediate Formation: Stir the mixture at room temperature for 2 hours. Validation Note: Effervescence (CO₂ evolution) will be observed, confirming the formation of the active acyl imidazole intermediate.

  • Esterification: Add the desired anhydrous alcohol (e.g., Isopropanol) (5.0 equiv, 28 mmol) followed by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.5 equiv, 2.8 mmol) as a nucleophilic catalyst.

  • Heating: Heat the reaction mixture to 60–80 °C for 12–16 hours depending on the steric hindrance of the alcohol.

  • Workup: Cool to room temperature and concentrate the solvent in vacuo. Dilute the residue with Ethyl Acetate (50 mL) and wash with saturated aqueous NH₄Cl (2 × 20 mL) to remove imidazole and DBU byproducts, followed by brine (20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient).

Mechanistic Pathway of CDI Activation

Mechanism SM 5-COOH Substrate CDI 1,1'-Carbonyldiimidazole (CDI) SM->CDI Inter Acyl Imidazole Intermediate CDI->Inter Activation Side O-Acylation at C-2 (Suppressed) CDI->Side Steric/Electronic Hindrance Alcohol ROH + DBU Inter->Alcohol Product 5-Ester Derivative (2-OH Intact) Alcohol->Product Nucleophilic Attack

Fig 2: Mechanistic pathway of CDI-mediated activation highlighting chemoselectivity.

Quantitative Data & Yield Analysis

The following table summarizes the expected yields and chemoselectivity profiles when applying the above protocols to various ester targets. Chemoselectivity is defined as the ratio of the desired 5-ester to the undesired 2-O-acyl/alkyl byproduct (determined via crude ¹H-NMR).

Target Ester DerivativeProtocolReagentsSolventTemp (°C)Time (h)Isolated Yield (%)Chemoselectivity (5-Ester : 2-O-Side Product)
Methyl Ester AMeI, DIPEADMF25488>99:1
Benzyl Ester ABnBr, DIPEADMF25685>99:1
Ethyl Ester BEtOH, CDI, DBUMeCN60127895:5
Isopropyl Ester BiPrOH, CDI, DBUMeCN80167298:2

References

  • MolCore. "1504978-02-2 | this compound". 2

  • Sigma-Aldrich. "this compound | 1504978-02-2".

  • Smolecule. "Buy Imidazo[1,2-a]pyridine-5-carboxylic acid | 479028-72-3". 1

  • Heller, S. T., & Sarpong, R. (2010). "Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas". Organic Letters, 12, 4572-4575. Organic Chemistry Portal. 5

  • The Journal of Organic Chemistry - ACS Publications. "Selective C-Acylation of 2-Aminoimidazo[1,2-a]pyridine: Application to the Synthesis of Imidazopyridine-Fused[1,3]Diazepinones". 3

  • National Institutes of Health (PMC). "Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity". 4

Sources

Catalytic C–H Functionalization of 2-Hydroxyimidazo[1,2-a]pyridine Scaffolds: Strategies for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol

Executive Summary

The imidazo[1,2-a]pyridine core is a highly privileged nitrogen-containing heterocycle, serving as the pharmacological backbone for numerous marketed therapeutics, including anxiolytics and CFTR modulators[1][2]. The introduction of a hydroxyl group at the C-2 position to form 2-hydroxyimidazo[1,2-a]pyridine fundamentally alters the electronic landscape of the bicyclic system. This functionalization creates a highly nucleophilic C-3 hub, enabling late-stage structural diversification. This application note synthesizes the mechanistic causality behind C-3 functionalization and provides field-validated, self-monitoring protocols for photoredox, palladium-catalyzed, and catalyst-free modifications.

Scaffold Dynamics and Mechanistic Causality

To successfully functionalize 2-hydroxyimidazo[1,2-a]pyridines, one must first understand the intrinsic reactivity dictated by its tautomeric equilibrium. The scaffold exists in a dynamic state between its enol form (2-hydroxyimidazo[1,2-a]pyridine) and its keto form (imidazo[1,2-a]pyridin-2(3H)-one)[3].

The electron-donating nature of the C-2 oxygen atom significantly enriches the electron density at the adjacent C-3 position. Quantum mechanical modeling of this scaffold reveals that the Highest Occupied Molecular Orbital (HOMO) coefficient is heavily localized at C-3. Consequently, this position acts as a thermodynamic sink for electrophilic and radical-mediated attacks[4].

By selecting specific catalytic conditions, chemists can override inherent steric hindrances to achieve regioselective functionalization:

  • Photoredox Radical Addition: Visible light excitation of a photocatalyst generates single-electron transfer (SET) events. The resulting electron-deficient radicals (e.g., perfluoroalkyl radicals) are rapidly trapped by the electron-rich C-3 position[1].

  • Palladium-Catalyzed Arylation: Pd(II) species coordinate to the ring nitrogen, positioning the metal for a concerted metalation-deprotonation (CMD) event at C-3, facilitating cross-coupling without the need for pre-halogenated substrates[5][6].

  • Catalyst-Free Multicomponent Reactions (MCR): Exploiting the raw nucleophilicity of C-3, Petasis-like decarboxylative couplings can be driven purely by thermal energy and transient iminium formation[2].

ReactivityMap Enol 2-Hydroxyimidazo[1,2-a]pyridine (Enol Form) Keto Imidazo[1,2-a]pyridin-2(3H)-one (Keto Form) Enol->Keto Tautomerization Radical C-3 Radical Addition (Photoredox) Enol->Radical Visible Light / PC Metal C-3 Arylation (Pd-Catalyzed) Enol->Metal Pd(OAc)2 / Ligand MCR C-3 Multicomponent (Catalyst-Free) Enol->MCR Glyoxylic + Boronic Acid

Reactivity map and tautomerization of 2-hydroxyimidazo[1,2-a]pyridine scaffolds.

Quantitative Comparison of Catalytic Conditions

The table below summarizes the optimal parameters for achieving regioselective C-3 modifications based on recent literature and empirical optimization[1][2][6].

MethodologyCatalyst / ReagentsSolvent & TempTarget ModificationYield Range
Photoredox Rose Bengal (or Ru-complex),

MeCN, RTC-3 Aminoalkylation / Alkylation70–92%
Pd-Catalyzed Pd(OAc)₂, Pivalic Acid (Additive)DMF, 80–100 °CC-3 Direct Arylation65–88%
Catalyst-Free Glyoxylic Acid, Boronic AcidToluene/EtOH, 100 °CC-3 Arylomethylation55–85%
Validated Experimental Protocols

The following protocols are designed as self-validating systems. Causality for reagent selection and visual cues for reaction monitoring are embedded within the steps to ensure reproducibility.

Protocol A: Visible-Light Induced C-3 Perfluoroalkylation (Photoredox)

Rationale: Perfluoroalkyl iodides are prone to reduction. An excited photocatalyst transfers an electron to the iodide, generating an electrophilic perfluoroalkyl radical. The electron-rich C-3 position of the 2-hydroxyimidazo[1,2-a]pyridine rapidly traps this radical, followed by oxidation to restore aromaticity[1].

PhotoredoxCycle PC Photocatalyst (PC) Ground State PC_star PC* Excited State PC->PC_star Visible Light (hv) Radical R• Radical Generation PC_star->Radical SET (Oxidation) Adduct Radical Adduct at C-3 Position Radical->Adduct Scaffold Attack Adduct->PC SET (Reduction) Product C-3 Functionalized Product Adduct->Product Deprotonation

Mechanism of visible light-induced photoredox C-3 functionalization.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 2-hydroxyimidazo[1,2-a]pyridine (0.2 mmol) and the photocatalyst (e.g., Eosin Y or Rose Bengal, 2 mol%).

  • Solvent & Degassing: Add 2.0 mL of anhydrous Acetonitrile (MeCN). Causality: MeCN stabilizes the radical intermediates and provides excellent solubility for the organic dyes. Degas the mixture via three freeze-pump-thaw cycles to remove oxygen, which would otherwise quench the excited photocatalyst.

  • Reagent Addition: Under a nitrogen atmosphere, inject the perfluoroalkyl iodide (0.4 mmol) and a mild base (e.g., K₂HPO₄, 0.4 mmol) to facilitate the final deprotonation step.

  • Irradiation: Place the tube 5 cm away from a 14W Blue LED (or Green LED if using Rose Bengal). Stir at room temperature for 12–16 hours.

  • Validation & Workup: Monitor by TLC (Hexanes:EtOAc 7:3). The disappearance of the highly fluorescent starting material under 254 nm UV indicates conversion. Quench with water, extract with EtOAc, and purify via silica gel chromatography.

Protocol B: Palladium-Catalyzed Direct C-3 Arylation

Rationale: Direct C–H arylation avoids the necessity of pre-halogenating the scaffold. Pd(OAc)₂ is utilized alongside pivalic acid; the pivalate anion acts as a proton shuttle, significantly lowering the activation energy for the C–H cleavage step via a CMD mechanism[5][6].

Step-by-Step Methodology:

  • Reaction Assembly: Charge a sealed tube with 2-hydroxyimidazo[1,2-a]pyridine (0.5 mmol), aryl bromide/chloride (0.6 mmol), Pd(OAc)₂ (5 mol%), and Pivalic acid (30 mol%).

  • Base & Solvent: Add K₂CO₃ (1.0 mmol) and anhydrous DMF (3.0 mL). Causality: DMF coordinates weakly to the Pd center, stabilizing the catalytic species at high temperatures without poisoning it.

  • Heating: Seal the tube and heat the mixture in an oil bath at 100 °C for 18 hours.

  • Validation & Workup: The reaction mixture will transition from a pale yellow suspension to a dark brown mixture as Pd black begins to precipitate (indicating catalyst turnover/degradation). Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium residues. Concentrate the filtrate in vacuo and purify.

Protocol C: Catalyst-Free Decarboxylative Multicomponent Reaction (MCR)

Rationale: Drug discovery demands rapid library synthesis. By reacting the scaffold with glyoxylic acid, an iminium-like intermediate forms at C-3. A boronic acid then attacks this intermediate. Subsequent high-temperature decarboxylation yields the C-3 arylomethylated product without the need for transition metals[2].

Step-by-Step Methodology:

  • Initial Condensation: In a microwave vial, combine 2-hydroxyimidazo[1,2-a]pyridine (0.5 mmol), glyoxylic acid monohydrate (0.6 mmol), and arylboronic acid (0.6 mmol).

  • Solvent Selection: Suspend the reagents in a 1:1 mixture of Toluene and Ethanol (2.0 mL). Causality: Ethanol facilitates the initial condensation to the iminium intermediate, while Toluene provides the high boiling point necessary for the subsequent decarboxylation.

  • Thermal Activation: Seal the vial and heat conventionally at 100 °C (or via microwave irradiation at 120 °C for 20 minutes).

  • Validation & Workup: Monitor via LC-MS. The intermediate adduct (M+44) should rapidly convert to the final product mass (M) as CO₂ is extruded. Upon completion, evaporate the solvent and purify the residue via reverse-phase preparative HPLC.

References

1.1. National Institutes of Health (NIH). 2. 5. ResearchGate. 3.2. National Institutes of Health (NIH). 4. 6. Organic Chemistry Portal. 5.4. ResearchGate. 6. 3. SciSpace.

Sources

Advanced Solid-Phase Synthesis of Imidazo[1,2-a]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solid-phase synthesis applications of imidazo[1,2-a]pyridine acids Content Type: Application Note & Protocol Guide Audience: Senior Researchers & Drug Discovery Scientists

From Peptidomimetic Building Blocks to DNA-Encoded Libraries

Abstract

The imidazo[1,2-a]pyridine scaffold represents a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs like Zolpidem (hypnotic) and Olprinone (cardiotonic).[1] While solution-phase routes are well-documented, the integration of imidazo[1,2-a]pyridine acids into Solid-Phase Synthesis (SPS) workflows offers unparalleled advantages for high-throughput library generation and peptidomimetic design. This guide details the application of these acids as both inputs (N-capping monomers) and outputs (on-resin assembly) in drug discovery, including a high-value protocol for DNA-Encoded Library (DEL) synthesis.

Part 1: Strategic Considerations & Chemistry

Why Imidazo[1,2-a]pyridine Acids? In SPS, carboxylic acid-functionalized imidazo[1,2-a]pyridines serve two distinct, critical roles:

  • Rigid Scaffolds (Peptidomimetics): When used as internal monomers or N-terminal caps, the bicyclic system restricts conformational flexibility, potentially increasing binding affinity to GPCRs and kinases compared to flexible linear peptides.

  • Diversity Handles: The C-3 and C-8 positions are chemically distinct. Using an acid handle at one position allows the other to be decorated via cross-coupling or multicomponent reactions (MCRs) while attached to the solid support.

Mechanistic Pathway: The Groebke-Blackburn-Bienaymé (GBB) Reaction

The most robust method to generate these scaffolds on-resin is the GBB reaction. It involves a [4+1] cycloaddition between a 2-aminopyridine, an aldehyde, and an isocyanide.[2]

GBB_Mechanism AminoPy 2-Aminopyridine (Resin-Bound or Free) Imine Schiff Base Intermediate AminoPy->Imine - H2O Aldehyde Aldehyde (R-CHO) Aldehyde->Imine - H2O Isocyanide Isocyanide (R-NC) Nitrilium Nitrilium Ion Species Imine->Nitrilium + Isocyanide + Acid Catalyst Product Imidazo[1,2-a]pyridine Scaffold Nitrilium->Product Cyclization [4+1] Cat Catalyst: Lewis Acid (Sc(OTf)3) or Brønsted Acid Cat->Nitrilium

Figure 1: Mechanistic flow of the Groebke-Blackburn-Bienaymé (GBB) reaction, the primary engine for assembling imidazo[1,2-a]pyridine cores in solid-phase workflows.

Part 2: Experimental Protocols
Application A: The "Decorating" Approach (Imidazo-Acids as Monomers)

In this workflow, a pre-synthesized imidazo[1,2-a]pyridine carboxylic acid is coupled to a resin-bound amine. This is ideal for creating peptide-small molecule hybrids.

Reagents & Materials:

  • Resin: Rink Amide MBHA resin (Loading: 0.5–0.7 mmol/g).

  • Building Block: 2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid (synthesized via solution-phase GBB using ethyl glyoxylate or similar).

  • Coupling Agents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), DIPEA (Diisopropylethylamine).

  • Solvent: DMF (anhydrous).

Protocol Steps:

  • Resin Swelling: Swell 100 mg of Rink Amide resin in DMF for 30 min. Drain.

  • Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (2 x 10 min). Wash with DMF (5x), DCM (3x).

  • Activation: In a separate vial, dissolve the Imidazo-acid (3.0 equiv relative to resin loading) and HATU (2.9 equiv) in DMF (2 mL). Add DIPEA (6.0 equiv). Stir for 2 min to activate the ester.

    • Expert Insight: Imidazo-acids can be sterically hindered at the C-3 position. Pre-activation is crucial. If the acid is particularly bulky, switch HATU for COMU or PyAOP.

  • Coupling: Add the activated mixture to the resin. Shake at room temperature for 2–4 hours.

  • Monitoring: Perform a Kaiser test (ninhydrin). If blue (positive for amines), re-couple using fresh reagents. If colorless, proceed.

  • Cleavage: Wash resin (DMF, DCM, MeOH). Treat with TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

Application B: The "On-Resin Assembly" Approach (Polymer-Bound 2-Aminonicotinate)

Here, the acid functionality anchors the scaffold to the resin, and the imidazo ring is built in situ. This allows for the rapid generation of libraries by varying the alpha-haloketone.

Protocol Source: Adapted from Kamal et al., ACS Comb. Sci. [1].

Protocol Steps:

  • Resin Loading: Start with Wang resin. Couple 2-aminonicotinic acid (N-protected if necessary, or use specific linkage strategies like esterification) to the resin.

    • Self-Validating Step: Ensure the loading efficiency is checked by UV-Fmoc quantification if an Fmoc-spacer is used, or by weight gain.

  • Condensation: Suspend the resin-bound 2-aminonicotinate in DMF. Add alpha-haloketone (e.g., phenacyl bromide, 5 equiv). Heat to 80°C for 6–12 hours.

    • Causality: The elevated temperature drives the alkylation of the pyridine nitrogen followed by cyclodehydration.

  • Purification (On-Resin): Wash extensively with DMF, MeOH, and DCM to remove excess haloketone.

  • Cleavage (Nucleophilic): Instead of acidic cleavage, use an amine (primary or secondary) to cleave the ester linkage, resulting in an imidazo[1,2-a]pyridine-8-carboxamide .

    • Condition: 50% Amine in THF/DCM, 50°C, 24h.

Application C: DNA-Encoded Library (DEL) Synthesis

High-Value Application: This protocol describes the synthesis of imidazo[1,2-a]pyridines on DNA-tagged substrates, essential for modern hit discovery.

Protocol Source: Brunschweiger et al., Org. Lett. [2].

Workflow Diagram:

DEL_Workflow Step1 DNA-Tagged Aldehyde (On CPG Solid Support) Step2 Add 2-Aminopyridine (400 mM) + Alkyne (400 mM) Step1->Step2 Step3 Cat: CuCl / CuOTf2 (20 mM) Solvent: DMSO/DMA, 80°C Step2->Step3 GBB Reaction Step4 Wash & Cleave (AMA or NH4OH) Step3->Step4

Figure 2: Workflow for DNA-Compatible GBB reaction. Note the use of CPG (Controlled Pore Glass) as the solid support to maintain DNA integrity.

Detailed Protocol:

  • Substrate: Use a DNA-conjugated aldehyde immobilized on CPG beads.

  • Reaction Mixture: Prepare a solution in degassed DMA/DMSO (1:1) containing:

    • 2-Aminopyridine derivative (800 equiv relative to DNA).[3]

    • Alkyne (1600 equiv) - Note: In this variation, Alkyne is used instead of Isocyanide for the Cu-catalyzed 3-component coupling, a GBB variant.

    • Catalyst: CuCl/CuOTf2 (20 mM).

  • Execution: Add mixture to CPG beads. Heat at 80°C for 20 hours.

    • Critical Control: The reaction must be strictly anaerobic to prevent oxidative damage to the DNA tags.

  • Workup: Wash beads with solvent, then an EDTA solution (to scavenge Copper).

  • Cleavage: Treat with AMA (Ammonium hydroxide/Methylamine 1:1) to release the DNA-conjugate for sequencing/screening.

Part 3: Data & Troubleshooting

Table 1: Comparison of Synthetic Approaches

FeatureMethod A: Acid Building BlockMethod B: On-Resin AssemblyMethod C: DEL Synthesis
Primary Input Pre-formed Imidazo-acidResin-bound 2-aminonicotinateDNA-tagged Aldehyde
Key Reaction Amide Coupling (HATU)Condensation w/ HaloketoneCu-Catalyzed 3-Component
Diversity Point Peptide Chain (N-terminus)C-3 (via Haloketone)C-3 (Alkyne), Ring (Amine)
Main Challenge Steric hindrance at C-3Cyclization efficiencyDNA stability (pH/Temp)
Typical Yield >90% (Coupling)60–80%25–55% (Conversion)

Troubleshooting Guide (Self-Validating Systems):

  • Problem: Low coupling efficiency of Imidazo-acid to resin.

    • Cause: Steric clash from substituents at C-2 or C-3.

    • Solution: Use a "double coupling" protocol (2 x 2h) and switch to HOAt/HATU which is superior for hindered acids. Increase temperature to 50°C (microwave assisted).

  • Problem: Incomplete cyclization on resin (Method B).

    • Validation: Cleave a small aliquot. Analyze by LC-MS. If the mass corresponds to the linear intermediate (uncyclized alkylated pyridine), the reaction temperature was too low.

    • Fix: Increase temp to 90°C or add a Lewis Acid catalyst (e.g., Yb(OTf)3).

References
  • Efficient Solid-Phase Synthesis of a Library of Imidazo[1,2-a]pyridine-8-carboxamides. Source: ACS Combinatorial Science (2007). URL:[Link]

  • Copper(I/II)-Promoted Diverse Imidazo[1,2-α]pyridine Synthesis on Solid-Phase Bound DNA Oligonucleotides for Encoded Library Design. Source: Organic Letters (2021). URL:[Link]

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Source: Beilstein Journal of Organic Chemistry (2023). URL:[Link]

  • Solid-phase synthesis of imidazo[1,2-a]pyridine using sodium benzenesulfinate as a traceless linker. Source: Organic Letters (2002).[4] URL:[Link]

Sources

Bioconjugation techniques involving imidazo[1,2-a]pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Bioconjugation Strategies for Imidazo[1,2-a]pyridine-5-carboxylic Acid

Introduction & Molecule Profile

Imidazo[1,2-a]pyridine-5-carboxylic acid represents a specialized subclass of the privileged imidazo[1,2-a]pyridine scaffold. Unlike its more common 2-, 3-, or 6-substituted isomers, the 5-carboxylic acid derivative positions the reactive handle in the "peri" region, immediately adjacent to the bridgehead nitrogen.

This molecule is increasingly utilized in medicinal chemistry as a pharmacophore linker (e.g., in PROTACs or covalent inhibitors) and in chemical biology as a fluorogenic core (blue/green emission). However, its unique electronic and steric environment requires tailored bioconjugation protocols to ensure high yields and prevent aggregation.

Structural & Electronic Considerations
  • Steric Hindrance (The "Peri" Effect): The carboxylic acid at C5 is sterically crowded by the bridgehead nitrogen (N4) and the C6 proton. This proximity can retard nucleophilic attack during activation, necessitating more potent coupling reagents than standard EDC/NHS chemistries.

  • Basicity & Solubility: The N1 nitrogen is basic (

    
    ). At neutral pH, the molecule likely exists in a zwitterionic state (N1-H
    
    
    
    , COO
    
    
    ), leading to poor solubility in non-polar organic solvents and potential precipitation in aqueous buffers.
  • Fluorescence: The rigid, planar 10-

    
     aromatic system confers intrinsic fluorescence. Conjugation often alters the quantum yield, making it a useful "turn-on" or solvatochromic probe upon binding to hydrophobic pockets.
    

Pre-Conjugation Considerations

Before initiating conjugation, assess the following parameters to select the correct protocol.

ParameterCritical ConsiderationRecommendation
Solvent Compatibility The fused ring system promotes

-stacking, reducing aqueous solubility.
Dissolve stock in anhydrous DMSO or DMAc . Avoid DMF if long-term storage is required (amine degradation).
pH Sensitivity N1 protonation aids solubility but hinders nucleophilicity if using the scaffold as a nucleophile. For acid activation, N1 basicity is less critical but can buffer reagents.Maintain reaction pH between 7.5 – 8.5 for lysine coupling.
Activation Reagents C5 sterics make EDC/NHS slow.Use HATU/HOAt or TSTU for rapid, efficient activation.
Stoichiometry Hydrolysis of the activated ester competes with conjugation.Use 10–20 molar excess of the small molecule for protein labeling.

Protocol A: Two-Step Activation via NHS Ester

This is the preferred method for conjugating to sensitive biomolecules (antibodies, enzymes) where exposure to coupling reagents (carbodiimides) must be minimized.

Step 1: Synthesis of the NHS-Ester Intermediate
  • Reagents:

    • Imidazo[1,2-a]pyridine-5-carboxylic acid (1.0 eq)[1]

    • TSTU (N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate) (1.2 eq)

    • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

    • Solvent: Anhydrous DMSO

  • Procedure:

    • Dissolve the carboxylic acid in DMSO to a concentration of 50–100 mM.

    • Add DIPEA followed by TSTU.

    • Incubate at Room Temperature (RT) for 1–2 hours.

    • QC Check: Monitor by LC-MS. The NHS ester is hydrolytically unstable; use immediately or precipitate with cold ethyl acetate/ether if isolation is absolutely necessary (not recommended).

Step 2: Conjugation to Protein (Lysine Residues)
  • Reagents:

    • Target Protein (1–5 mg/mL in PBS, pH 7.4, free of primary amines like Tris/Glycine).

    • Activated NHS-Ester stock (from Step 1).

    • Adjustment Buffer: 1M NaHCO

      
       (pH 8.5).
      
  • Procedure:

    • Adjust protein solution pH to 8.0–8.3 using 1/10th volume of NaHCO

      
      .
      
    • Add the NHS-ester stock dropwise to the protein while vortexing gently. Final DMSO concentration should not exceed 10% (v/v).

    • Molar Ratio: Target 10:1 to 20:1 (Dye:Protein) for antibodies; higher for BSA.

    • Incubate for 1 hour at RT or 4°C overnight in the dark.

    • Quenching: Add 1M Tris-HCl (pH 8.0) to a final concentration of 50 mM to quench unreacted ester.

Step 3: Purification
  • Remove excess small molecule via Size Exclusion Chromatography (SEC) (e.g., PD-10 column or Zeba Spin Desalting Column) equilibrated in PBS. Dialysis is an alternative but slower.

Protocol B: "Click" Chemistry Adaptation

For site-specific labeling or when working with complex lysates, converting the acid to an alkyne handle allows for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Synthesis of Propargylamide Derivative
  • Activation: Dissolve Imidazo[1,2-a]pyridine-5-carboxylic acid (1 eq) in DMF. Add HATU (1.1 eq) and HOAt (1.1 eq) followed by DIPEA (2.5 eq).

    • Note: HOAt is crucial here to assist the activated ester in overcoming the C5 steric hindrance.

  • Coupling: Add Propargylamine (1.2 eq). Stir at RT for 3–4 hours.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), NaHCO

    
    , and Brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Usage: Use this alkyne-functionalized scaffold for standard Click reactions with Azide-tagged biomolecules.

Mechanistic Visualization

The following diagram illustrates the critical activation pathway, highlighting the steric challenge at C5 and the role of the HOAt/HATU system in facilitating the attack.

Bioconjugation_Pathway cluster_sterics Steric 'Peri' Effect Acid Imidazo[1,2-a]pyridine- 5-carboxylic acid (Steric Hindrance at C5) Activation Activation (HATU/HOAt or TSTU) Acid->Activation DIPEA, DMSO Intermediate Active Ester (OAt or NHS) Activation->Intermediate Formation of Reactive Species Conjugate Stable Amide Conjugate (Fluorescent/Active) Intermediate->Conjugate Nucleophilic Attack (pH 8.0-8.5) Amine Biomolecule Amine (Lysine-NH2) Amine->Conjugate Coupling

Caption: Reaction pathway for the activation of the sterically hindered C5-carboxylic acid. High-efficiency coupling reagents (HATU/HOAt) are recommended to overcome the proximity of the bridgehead nitrogen.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation upon addition to protein Hydrophobicity of the scaffold causes aggregation in aqueous buffer.(1) Increase DMSO % (up to 15% if protein tolerates). (2) Sulfonate the scaffold (if possible) prior to conjugation to increase polarity.
Low Conjugation Yield Hydrolysis of NHS ester outcompetes amine coupling.(1) Ensure buffer pH is > 8.0. (2) Use freshly prepared TSTU activation. (3) Switch to HOAt/EDC which forms a more stable ester than NHS.
Fluorescence Quenching Over-labeling leads to self-quenching (homo-FRET) due to

-stacking.
Reduce the Dye:Protein molar ratio. Aim for a Degree of Labeling (DOL) of 1–2.

References

  • Goel, R. et al. (2025). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed. Link

  • Bagdi, A. K. et al. (2020). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines. Royal Society of Chemistry.[2][3] Link

  • Fluorochem. (2024). Product Specification: Imidazo[1,2-a]pyridine-5-carboxylic acid. Fluorochem Catalog. Link

  • Gudmundsdottir, A. D. et al. (2017). Bright V-Shaped bis-Imidazo[1,2-a]pyridine Fluorophores. PMC. Link

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Solubility of 2-Hydroxyimidazo[1,2-a]pyridine-5-carboxylic Acid in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the solubilization of highly polar heterocyclic compounds in drug discovery workflows. 2-Hydroxyimidazo[1,2-a]pyridine-5-carboxylic acid (CAS 1504978-02-2) is a notoriously difficult molecule to dissolve in standard organic solvents, including pure Dimethyl Sulfoxide (DMSO).

This guide provides field-proven, mechanistically grounded protocols to overcome these solubility barriers, ensuring your downstream assays and drug development workflows remain unhindered.

FAQ 1: Why is this compound insoluble in pure DMSO?

Mechanistic Causality: The poor solubility of this compound in pure DMSO stems from its intrinsic structural properties. The molecule features a basic imidazo[1,2-a]pyridine core and an acidic 5-carboxylic acid group. In a neutral, unbuffered environment like pure DMSO, these functional groups interact to form a highly stable zwitterion —an internal salt where the carboxylic acid is deprotonated and the basic nitrogen is protonated.

Furthermore, the 2-hydroxy group can tautomerize into a lactam form (imidazo[1,2-a]pyridin-2(3H)-one), which engages in robust intermolecular hydrogen bonding. While DMSO is an excellent polar aprotic solvent and a strong hydrogen-bond acceptor, it is a poor hydrogen-bond donor. Consequently, DMSO cannot adequately solvate the dense, highly charged carboxylate anion network of the zwitterionic crystal lattice, leading to precipitation or incomplete dissolution[1].

FAQ 2: How can I disrupt the zwitterionic network to achieve true solubility? (The pH/Salt Strategy)

Mechanistic Causality: To achieve true solubility, you must break the electrostatic lattice energy of the zwitterion. By adding a volatile, lipophilic organic base such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), you fully deprotonate the carboxylic acid and neutralize the basic nitrogen. This converts the zwitterion into a mono-anionic carboxylate salt paired with a bulky, highly DMSO-soluble counterion (e.g., diisopropylethylammonium), drastically increasing the solubility limit.

Step-by-Step Protocol: Base-Assisted Solubilization This protocol acts as a self-validating system; the visual transition from a cloudy suspension to a transparent solution confirms the disruption of the zwitterion.

  • Weighing: Weigh the desired amount of this compound into a sterile, dry microcentrifuge tube.

  • Solvent Addition: Add pure, anhydrous DMSO to achieve a concentration slightly higher than your target (e.g., if targeting 10 mM, add enough DMSO for 11 mM).

  • Base Addition: Add 1.05 to 1.2 molar equivalents of DIPEA or TEA directly to the suspension.

  • Agitation: Vortex the mixture vigorously for 30 seconds.

  • Sonication: Place the tube in a water bath sonicator at 30°C–40°C for 5 minutes. The suspension should rapidly clear into a transparent solution.

  • Verification: Centrifuge at 10,000 x g for 1 minute to ensure no micro-precipitates remain at the bottom of the tube.

FAQ 3: If my downstream assay is pH-sensitive, are there alternative co-solvent systems?

Mechanistic Causality: If you are performing live-cell assays or enzymatic screens where the addition of an organic base might alter the physiological pH or cause toxicity, you must rely on amphiphilic co-solvents and surfactants. A standardized formulation utilizes Polyethylene Glycol 300 (PEG300) to disrupt hydrogen bonding and Tween-80 to form micelles that encapsulate the hydrophobic domains of the heterocycle, allowing it to be suspended or dissolved in an aqueous-compatible format[2].

Step-by-Step Protocol: Co-Solvent Solubilization This protocol yields a clear or finely suspended solution suitable for in vivo (e.g., intraperitoneal injection) or in vitro applications.

  • Stock Preparation: Prepare a concentrated stock in pure DMSO (e.g., 20 mg/mL). Note: It may remain a cloudy suspension at this stage; proceed anyway.

  • DMSO Addition: Add 10% (v/v) of the DMSO stock to your final formulation vial.

  • PEG300 Addition: Add 40% (v/v) PEG300 to the vial. Vortex vigorously until the mixture is uniform. The PEG300 will begin breaking down the solute aggregates.

  • Surfactant Addition: Add 5% (v/v) Tween-80. Vortex for 1 minute to ensure micellar integration.

  • Aqueous Phase: Slowly add 45% (v/v) Saline (0.9% NaCl) dropwise while continuously vortexing.

  • Final Sonication: Sonicate the final mixture for 10 minutes at room temperature.

Data Presentation: Comparison of Solubilization Strategies
StrategyReagents UsedMechanism of ActionDownstream CompatibilityPros / Cons
Pure DMSO 100% DMSOStandard polar aprotic solvationHigh (Standard assays)Pro: Simple.Con: Usually fails due to high zwitterion lattice energy.
Base-Assisted DMSO + 1.2 eq DIPEAZwitterion disruption via organic salt formationModerate (May affect pH-sensitive enzymes)Pro: Achieves highest concentration.Con: Alters local pH.
Co-Solvent System 10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineMicellar encapsulation & H-bond disruptionHigh (In vivo & cell culture compatible)Pro: Physiologically tolerated.Con: Multi-step preparation; lowers max concentration.
Visualization: Solubility Troubleshooting Workflow

SolubilityWorkflow Start Compound Insoluble in Pure DMSO CheckPH Is pH adjustment compatible with assay? Start->CheckPH BaseAdd Add 1-2 eq DIPEA/TEA (Disrupts Zwitterion) CheckPH->BaseAdd Yes CheckCoSolvent Are co-solvents/surfactants acceptable? CheckPH->CheckCoSolvent No Success Clear Solution Achieved BaseAdd->Success CoSolventAdd Use 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline CheckCoSolvent->CoSolventAdd Yes Physical Apply Heat (50°C) & Sonication CheckCoSolvent->Physical No CoSolventAdd->Success Physical->Success Dissolves Fail Formulate as Suspension Physical->Fail Precipitates

Decision tree workflow for optimizing the solubility of this compound.

References
  • Title: Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences Source: Scientific Reports (via ResearchGate) URL: [Link]

Sources

Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, chemists, and drug development professionals who are working with this privileged heterocyclic scaffold. Imidazo[1,2-a]pyridines are core structures in numerous pharmaceuticals, including well-known drugs like Zolpidem and Alpidem.[1] Their synthesis, while often straightforward in principle, can present significant challenges in practice.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate common hurdles and optimize your reaction yields.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges encountered during the synthesis of imidazo[1,2-a]pyridines, particularly via multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction and classical condensation methods.[1][2]

Problem 1: Low or No Product Yield

A low or non-existent yield is one of the most common frustrations in organic synthesis. The following Q&A format will guide you through a systematic troubleshooting process.

Q: My reaction has failed to produce the desired product. What are the initial checks I should perform?

A: Before undertaking extensive optimization, it's crucial to verify the fundamentals:

  • Reagent Purity: Confirm the purity of your starting materials. Aldehydes can oxidize to carboxylic acids, and isocyanides can degrade during storage.[3] Ensure 2-aminopyridines are pure and that all solvents are anhydrous, especially for reactions sensitive to water.[4]

  • Reaction Monitoring: Actively monitor the reaction using Thin Layer Chromatography (TLC). This will tell you if the starting materials are being consumed and if any new spots (product or byproducts) are appearing.[4] If the reaction is stalling, it points towards an issue with reactivity or conditions, rather than a workup problem.

  • Correct Stoichiometry: Double-check the molar ratios of your reactants. For most syntheses, a 1:1 or near 1:1 ratio of the core components is optimal.[4]

Q: My yield is consistently low. How can I optimize the reaction conditions?

A: Systematic optimization of reaction parameters is key to improving yield. Consider the following factors:

  • Catalyst Choice and Loading: The GBB and related reactions are often catalyzed by Brønsted or Lewis acids.[5] Common catalysts include Sc(OTf)₃, Yb(OTf)₃, p-toluenesulfonic acid (p-TsOH), and even simple ammonium chloride (NH₄Cl).[3][5] Copper(I) salts like CuI or CuBr are also highly effective, particularly in A³-coupling type reactions or when using nitroolefins.[4][6] If one catalyst is not working, a screening of alternatives is recommended. Start with a catalyst loading of 10-20 mol% and optimize from there.[3]

  • Solvent Effects: The choice of solvent is critical. Protic solvents of medium polarity, such as n-butanol or ethanol, often facilitate the reaction.[1] In some cases, polar aprotic solvents like DMF are preferred, especially for copper-catalyzed reactions.[4] For GBB reactions, methanol has been shown to be effective even without a catalyst, suggesting the solvent can play a role in the mechanism.[7]

  • Temperature and Reaction Time: While many multicomponent reactions proceed at room temperature, some substrates require heating to overcome activation barriers.[3] Conversely, excessive heat can promote side reactions.[4] Experiment with a range of temperatures (e.g., room temperature, 40 °C, 60 °C, reflux) and monitor the reaction over time to find the optimal balance. Microwave-assisted synthesis can also be a powerful tool to reduce reaction times and improve yields.[2][4]

  • Water Scavenging: The initial step in many imidazo[1,2-a]pyridine syntheses is the formation of an imine, which releases water.[3] This step is often reversible, and the presence of water can inhibit the reaction. Adding a dehydrating agent, such as trimethyl orthoformate, can significantly improve yields.[3][8]

Problem 2: Formation of Significant Side Products

Q: I'm observing a major side product in my reaction. How can I identify and suppress it?

A: The formation of side products is a common issue that can complicate purification and reduce yields.

  • Common Side Products:

    • Incomplete Cyclization: The intermediate formed after the initial condensation may fail to cyclize, leading to acyclic impurities.[4]

    • Over-alkylation: The product imidazo[1,2-a]pyridine is nucleophilic and can sometimes react with the starting materials (e.g., an α-haloketone), leading to N-alkylation.[4]

    • Aldehyde Self-Condensation: Aldehydes can undergo self-condensation, especially under basic or strongly acidic conditions.

  • Strategies for Minimization:

    • Control Stoichiometry: Use a precise 1:1 ratio of the key reactants to minimize unreacted starting materials that could lead to side reactions.[4]

    • Optimize Temperature: Higher temperatures can sometimes favor side product formation. Try running the reaction at a lower temperature for a longer period.[4]

    • Choice of Base/Acid: In reactions requiring a base or acid, its strength and stoichiometry are critical. A weaker base or a catalytic amount of acid might be sufficient and produce a cleaner reaction profile.[4]

Problem 3: Purification Challenges

Q: My product is difficult to isolate from the reaction mixture. What purification strategies can I use?

A: Purification can be challenging due to the similar polarities of the product and impurities.[3][4]

  • Column Chromatography: This is the most common method. A silica gel column using a gradient elution of hexanes and ethyl acetate is often effective.[4] Careful selection of the solvent system is crucial for good separation.[3]

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.[3][4]

  • Acid-Base Extraction: Imidazo[1,2-a]pyridines are basic. This property can be exploited for purification. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with a dilute acid like 1M HCl. The basic product will move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified and the product re-extracted into an organic solvent.[4]

Frequently Asked Questions (FAQs)

Q: What is the general mechanism for the one-pot synthesis of imidazo[1,2-a]pyridines?

A: For the widely used Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction, the mechanism is generally accepted to proceed as follows[1][7]:

  • Imine Formation: The 2-aminopyridine and aldehyde condense to form an imine intermediate, often catalyzed by an acid.

  • Nitrilium Ion Formation: The isocyanide attacks the electrophilic imine carbon to form a nitrilium intermediate.

  • Intramolecular Cyclization: The endocyclic nitrogen of the pyridine ring attacks the nitrilium ion in a 5-exo-dig cyclization.

  • Aromatization: A final tautomerization or proton transfer step leads to the stable, aromatic imidazo[1,2-a]pyridine product.

GBB_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product Amine 2-Aminopyridine Imine Imine Intermediate Amine->Imine Aldehyde Aldehyde Aldehyde->Imine - H₂O [Acid Catalyst] Iso Isocyanide Nitrilium Nitrilium Intermediate Iso->Nitrilium Imine->Nitrilium Cyclized Cyclized Intermediate Nitrilium->Cyclized Intramolecular Cyclization (5-exo-dig) Product Imidazo[1,2-a]pyridine Cyclized->Product Aromatization

Caption: Generalized mechanism of the Groebke-Blackburn-Bienaymé (GBB) reaction.

Q: How do electronic effects of substituents influence the reaction?

A: Substituent electronics can have a significant impact. Electron-withdrawing groups on the 2-aminopyridine can decrease its nucleophilicity, slowing down the initial condensation step and potentially lowering the overall yield. Conversely, electron-donating groups can enhance reactivity.[4] However, the overall effect can be complex and may depend on the specific reaction type and conditions.

Q: Are there any "green" or more environmentally friendly approaches to this synthesis?

A: Yes, significant efforts have been made to develop greener synthetic routes. These include:

  • Using Water as a Solvent: Some methods have been developed that use water as the solvent, often with the aid of microwave irradiation or a surfactant.[9][10]

  • Catalyst- and Solvent-Free Reactions: Under certain conditions, particularly with heating, the reaction between 2-aminopyridine and α-haloketones can proceed efficiently without any added catalyst or solvent.[11]

  • Use of Deep Eutectic Solvents (DES): DESs have been used as environmentally benign reaction media, sometimes allowing for extremely rapid, one-pot syntheses at room temperature.[12]

Data Summary & Optimization Tables

The following tables summarize key quantitative data to aid in reaction optimization.

Table 1: Catalyst Screening for a Typical GBB Reaction

Catalyst (10 mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
NoneMethanolRoom Temp18~67 (conversion)[7]
p-TsOHMethanolRoom Temp692[7]
NH₄ClWater604Moderate-Good[9]
Iodine (I₂)EthanolRoom Temp1-2Excellent[13]
CuBrDMF8012Good[4]
Sc(OTf)₃MethanolMicrowave0.5Good[2]

Table 2: Solvent Selection Guide

Reaction TypeRecommended SolventsRationaleReference
GBB Reaction Methanol, Ethanol, n-ButanolPolar protic solvents can facilitate imine formation and stabilize intermediates.[1][7]
Tschitschibabin Ethanol, DMFPolar solvents are generally effective for this condensation reaction.[4]
Copper-Catalyzed DMF, TolueneAprotic solvents are often preferred to avoid coordination with the copper catalyst.[4][14]
Green Synthesis Water, Deep Eutectic SolventsEnvironmentally benign alternatives that can offer high efficiency.[10][12]

Detailed Experimental Protocols

Protocol 1: General One-Pot GBB Synthesis of 3-Amino-Substituted Imidazo[1,2-a]pyridines

This protocol is adapted from procedures utilizing an acid catalyst in a protic solvent.[3][7]

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 2-aminopyridine (1.0 equiv.), the aldehyde (1.0 equiv.), and methanol (to achieve a concentration of ~0.5 M).

  • Catalyst Addition: Add the acid catalyst (e.g., p-TsOH, 10 mol%).

  • Reaction Initiation: Begin stirring the mixture at room temperature. Add the isocyanide (1.0 equiv.) to the flask.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure product.

Troubleshooting_Workflow Start Low or No Yield Observed CheckReagents Q: Are reagents pure & stoichiometry correct? Start->CheckReagents No1 No CheckReagents->No1   Yes1 Yes CheckReagents->Yes1   FixReagents Action: Purify/replace reagents. Verify calculations. No1->FixReagents OptimizeConditions Q: Have reaction conditions been optimized? Yes1->OptimizeConditions FixReagents->Start No2 No OptimizeConditions->No2   Yes2 Yes OptimizeConditions->Yes2   ScreenParams Action: Screen catalysts, solvents, & temperature. Consider microwave or water scavenger. No2->ScreenParams CheckSideProducts Q: Are major side products present (TLC/NMR)? Yes2->CheckSideProducts Success Yield Improved ScreenParams->Success Yes3 Yes CheckSideProducts->Yes3   No3 No CheckSideProducts->No3   MinimizeSideProducts Action: Adjust stoichiometry. Lower temperature. Change catalyst/base. Yes3->MinimizeSideProducts PurificationIssue Issue may be related to product instability or workup. No3->PurificationIssue MinimizeSideProducts->Success

Caption: A workflow for troubleshooting low yields in imidazo[1,2-a]pyridine synthesis.

Protocol 2: Copper-Catalyzed Synthesis from 2-Aminopyridines and Nitroolefins

This protocol is a representative example of a copper-catalyzed synthesis.[4]

  • Preparation: In a reaction vial, combine the 2-aminopyridine (1.0 mmol), the nitroolefin (1.2 mmol), and CuBr (10 mol%).

  • Solvent Addition: Add 5 mL of DMF to the vial.

  • Reaction Conditions: Seal the vial and stir the mixture at 80°C under an air atmosphere for 12 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired imidazo[1,2-a]pyridine.

References

  • One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. (2016). National Institutes of Health. [Link]

  • Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction. (2017). Organic Chemistry Portal. [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (2019). Beilstein Journal of Organic Chemistry. [Link]

  • Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. (2012). National Institutes of Health. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. (2023). RSC Advances. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Omega. [Link]

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). (2024). Beilstein Journal of Organic Chemistry. [Link]

  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. (2024). MDPI. [Link]

  • Optimization of the reaction conditions. ResearchGate. [Link]

  • Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction. (2025). ACS Organic & Inorganic Au. [Link]

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). (2025). ResearchGate. [Link]

  • Automated flow synthesis and purification of imidazo[1,2-a]-pyridine. ResearchGate. [Link]

  • Deep Eutectic Solvent a Highly Efficient Medium for the Synthesis of Imidazo [1, 2-a] Pyridines Having Green Chemistry Approach. (2022). American Journal of Heterocyclic Chemistry. [Link]

  • Green synthesis of imidazo[1,2-a]pyridines in aqueous medium. IOSR Journal of Applied Chemistry. [Link]

  • Catalyst: and solvent-free synthesis of imidazo[1,2-a]pyridines. (2009). SciELO. [Link]

  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. (2021). Letters in Applied NanoBioScience. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). National Institutes of Health. [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. (2015). Royal Society of Chemistry. [Link]

  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. (2022). Scientific Research Publishing. [Link]

  • Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. (2022). DergiPark. [Link]

Sources

Technical Support Guide: Purification of 2-Hydroxyimidazo[1,2-a]pyridine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

This guide addresses the purification challenges associated with 2-Hydroxyimidazo[1,2-a]pyridine-5-carboxylic acid (CAS: 1504978-02-2). This compound presents unique separation difficulties due to its amphoteric nature and lactam-lactim tautomerism .

Successful isolation requires understanding that the "2-hydroxy" derivative exists in equilibrium with its keto-tautomer, imidazo[1,2-a]pyridin-2(3H)-one . This equilibrium is solvent-dependent and significantly alters solubility profiles during workup. Furthermore, the C5-carboxylic acid moiety introduces a zwitterionic character, making pH control the critical variable in purification.

Troubleshooting: Mechanism-Based Solutions

Issue 1: "My product is not precipitating during the acidic workup, or the yield is significantly lower than expected."

Diagnosis: You are likely trapping the compound in its protonated, soluble cationic form or missing the isoelectric point (pI).

Technical Explanation: The molecule contains a basic nitrogen (N1) and an acidic carboxyl group (C5-COOH).

  • pH < 2: The pyridine nitrogen is protonated (

    
    ), and the carboxylic acid is protonated (
    
    
    
    ). The species is cationic and highly water-soluble.
  • pH > 8: The carboxylic acid is deprotonated (

    
    ), and the lactam nitrogen may be deprotonated. The species is anionic and water-soluble.
    
  • pH 3.5 – 4.5 (Isoelectric Region): The molecule exists primarily as a zwitterion or neutral species with minimum solubility.

Corrective Protocol:

  • Dissolution: Dissolve the crude reaction mixture in minimal 1M NaOH (pH > 10). Filter off any insoluble non-acidic impurities (unreacted starting amines).

  • Precipitation: Slowly add 1M HCl while monitoring pH with a calibrated meter.

  • Critical Step: Do not overshoot to pH 1. Stop exactly at pH 3.8 – 4.2 .

  • Aging: Allow the slurry to stir at 0–4°C for 2 hours to promote crystal growth of the thermodynamically stable tautomer.

Issue 2: "HPLC analysis shows a 'ghost' peak or a split peak that coalesces upon heating."

Diagnosis: This is a classic signature of slow tautomerization on the chromatographic time scale, not necessarily an impurity.

Technical Explanation: 2-Hydroxyimidazo[1,2-a]pyridines undergo lactam-lactim tautomerism. In aprotic solvents (like acetonitrile in your mobile phase) or at neutral pH, the interconversion rate can be slow enough to resolve both species, or fast enough to cause peak broadening.

Corrective Protocol:

  • Mobile Phase Modification: Use a buffered mobile phase (e.g., 0.1% Formic Acid or Ammonium Acetate) to lock the protonation state and accelerate tautomeric exchange, resulting in a single sharp peak.

  • Temperature: Increase the column temperature to 40–50°C. Higher thermal energy increases the rate of tautomerization, collapsing split peaks into a single average peak.

Issue 3: "The product is colored (yellow/brown) even after recrystallization."

Diagnosis: Oxidative coupling byproducts (azo-dimers) or decarboxylated species (imidazo[1,2-a]pyridin-2-one) are present.

Technical Explanation: The 3-position of the imidazo[1,2-a]pyridine ring is electron-rich and susceptible to oxidative dimerization or electrophilic attack. If the synthesis involved high heat, the C5-COOH can decarboxylate.

Corrective Protocol:

  • Adsorption: Dissolve the compound in alkaline water (pH 9-10). Treat with Activated Charcoal (10 wt%) at 50°C for 30 minutes. Filter through Celite.

  • Reprecipitation: Acidify the filtrate to pH 4.0 as described in Issue 1.

  • Solvent Switch: If color persists, recrystallize from DMF/Water (1:1) rather than Ethanol, as DMF is better at keeping polar colored impurities in solution during cooling.

Visualizing the Purification Logic

The following diagram illustrates the phase-state changes of the molecule during pH manipulation, highlighting the target isolation window.

PurificationLogic cluster_tautomer Tautomeric Equilibrium (Critical for Solubility) Crude Crude Reaction Mixture (Contains SM, Salts, Byproducts) BaseSol Alkaline Solution (pH > 10) Species: Anionic (COO-) Soluble Crude->BaseSol Dissolve in 1M NaOH Filtration Filtration Step Remove insoluble non-acidic impurities BaseSol->Filtration Acidification Controlled Acidification Add HCl to pH 3.8 - 4.2 Filtration->Acidification Filtrate Precipitate Isoelectric Precipitation Species: Zwitterion/Neutral Insoluble Acidification->Precipitate Target pI Recryst Recrystallization (DMF/H2O or EtOH/H2O) Precipitate->Recryst Filter & Wash Final Pure 2-Hydroxyimidazo[1,2-a] pyridine-5-COOH Recryst->Final Lactim 2-Hydroxy Form (Lactim) Lactam 2-Oxo Form (Lactam - Predominant) Lactim->Lactam Polar Solvents

Caption: Flowchart demonstrating the pH-swing purification strategy and the underlying tautomeric equilibrium affecting solubility.

Detailed Experimental Protocols

Protocol A: Isoelectric Precipitation (Primary Purification)

Best for: Removing inorganic salts and non-acidic organic impurities.

  • Preparation: Suspend 10 g of crude solid in 50 mL of water.

  • Basification: Add 2M NaOH dropwise with stirring until the solid dissolves completely and pH reaches ~10-11. (Solution usually turns dark yellow/amber).

  • Clarification: Filter the solution through a 0.45 µm membrane or a Celite pad to remove any insoluble particulate matter.

  • Acidification:

    • Place the filtrate in an ice bath (0–5°C).

    • Add 1M HCl dropwise.

    • Observation: Cloudiness will appear around pH 6. Continue adding acid slowly.

    • Endpoint: Adjust pH to 4.0 ± 0.2 .

  • Isolation: Stir the slurry for 1 hour at 0°C. Filter the solid under vacuum.

  • Washing: Wash the cake with 2 x 10 mL of cold water (removes NaCl) followed by 1 x 10 mL of cold acetone (removes organic surface impurities).

Protocol B: Recrystallization (Polishing)

Best for: Achieving >98% purity for biological assays.

ParameterCondition
Solvent System DMF : Water (1:1 v/v) or Ethanol : Water (8:2 v/v)
Concentration ~50 mg/mL (solvent dependent)
Dissolution Temp 80°C (Do not boil excessively to avoid decarboxylation)
Cooling Rate Slow cooling to Room Temp over 2 hours, then 4°C overnight
Yield Expectation 60–75% recovery

Frequently Asked Questions (FAQs)

Q: Why does the NMR spectrum in DMSO-d6 show extra peaks? A: This is due to the lactam-lactim tautomerism. In DMSO, you may see distinct signals for the NH proton (lactam form) and potentially the OH (lactim form) if exchange is slow, or broadened signals. The imidazo[1,2-a]pyridin-2-one (lactam) form is generally favored in polar solvents like DMSO.

Q: Can I use silica gel chromatography? A: Yes, but standard conditions often fail due to the carboxylic acid causing streaking.

  • Recommendation: Use a mobile phase containing 1% Acetic Acid.

  • Gradient: DCM : Methanol : Acetic Acid (95 : 4 : 1 to 90 : 9 : 1).

  • Note: Reverse Phase (C18) Flash Chromatography is superior for this zwitterionic compound, using Water (0.1% TFA) / Acetonitrile gradients.

Q: Is the compound stable in solution? A: It is stable in neutral and acidic buffers. Avoid prolonged storage in strong alkaline solutions (pH > 12) as the amide bond in the lactam ring can hydrolyze, opening the ring to form a pyridine-diamine derivative.

References

  • Tautomerism in 2-Hydroxypyridines: The equilibrium between 2-hydroxypyridine and 2-pyridone is a foundational concept applied here. The lactam (keto)

    • Source:

  • Synthesis of Imidazo[1,2-a]pyridine-carboxylic acids: Protocols for analogous 8-hydroxy and 2-methyl derivatives confirm the efficacy of cyclization with bromopyruvic acid and subsequent pH-controlled isol

    • Source:

  • General Purification of Imidazo[1,2-a]pyridines: Reviews of synthetic methodologies highlight the solubility profiles and stability of the core scaffold.

    • Source:

  • Compound Properties: this compound (Catalog D

    • Source:

Technical Support Center: Imidazo[1,2-a]pyridine-5-carboxylic Acid Handling and Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for imidazo[1,2-a]pyridine-5-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic compound. Imidazo[1,2-a]pyridines are privileged scaffolds in medicinal chemistry, appearing in numerous marketed drugs due to their wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4] However, the carboxylic acid moiety at the 5-position introduces a potential for decarboxylation, which can lead to yield loss and impurities.

This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios to help you successfully utilize imidazo[1,2-a]pyridine-5-carboxylic acid in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is it a concern for imidazo[1,2-a]pyridine-5-carboxylic acid?

A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂).[5][6] For imidazo[1,2-a]pyridine-5-carboxylic acid, this process is generally undesirable as it leads to the formation of the parent imidazo[1,2-a]pyridine, an impurity that can be difficult to separate from the desired product. While many simple carboxylic acids are stable, heteroaromatic carboxylic acids can be more susceptible to decarboxylation, particularly under harsh reaction conditions such as high temperatures or the presence of strong acids or bases.[5][6] The stability of the resulting carbanion intermediate plays a key role in the ease of decarboxylation.

Q2: Under what conditions is imidazo[1,2-a]pyridine-5-carboxylic acid most likely to decarboxylate?

A2: Based on general principles of heteroaromatic chemistry and decarboxylation mechanisms, the following conditions pose a high risk for decarboxylation of imidazo[1,2-a]pyridine-5-carboxylic acid:

  • High Temperatures: Thermal energy can provide the activation energy needed to break the C-C bond between the pyridine ring and the carboxyl group.[5]

  • Strongly Acidic or Basic Conditions: Both extremes of pH can facilitate decarboxylation, though the exact mechanism may differ.

  • Presence of Certain Metal Catalysts: Some transition metals can catalyze decarboxylation reactions.[7] While often used intentionally for decarboxylative couplings, trace metal impurities could potentially lead to this unwanted side reaction.

Q3: I am planning an amide coupling reaction. What are the key considerations to prevent decarboxylation?

A3: Amide bond formation is a common and critical transformation in drug discovery.[8] However, the conditions required can sometimes promote decarboxylation of sensitive substrates. The primary goal is to activate the carboxylic acid for nucleophilic attack by the amine under the mildest conditions possible. Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt, often requiring high heat which is detrimental to your substrate.[9][10][11]

Key considerations include:

  • Choice of Coupling Reagent: Opt for reagents that work efficiently at low temperatures.

  • Reaction Temperature: Maintain the reaction at or below room temperature if possible.

  • Base Selection: Use a non-nucleophilic, sterically hindered base to minimize side reactions.

  • Solvent Choice: Use an anhydrous, polar aprotic solvent.

Troubleshooting Guide: Amide Coupling Reactions

This section addresses specific problems you might encounter during amide coupling with imidazo[1,2-a]pyridine-5-carboxylic acid.

Scenario 1: Low yield of desired amide and presence of a major non-polar byproduct.
  • Problem: You are likely observing the decarboxylated byproduct, imidazo[1,2-a]pyridine. This indicates your reaction conditions are too harsh.

  • Root Cause Analysis:

    • High Temperature: Did you heat the reaction? Many standard coupling protocols call for heating, which should be avoided here.

    • Sub-optimal Coupling Reagent: Was the chosen coupling reagent slow, requiring prolonged reaction times or elevated temperatures?

  • Solutions:

    • Lower the Reaction Temperature: If your protocol involves heating, immediately attempt the reaction at room temperature, and if necessary, cool it to 0°C.

    • Switch to a More Efficient, Low-Temperature Coupling Reagent: Uronium/aminium-based reagents like HATU, HBTU, or COMU are highly efficient at or below room temperature.[9] Carbodiimides like EDC, often used with an additive like HOBt or NHS, are also a good choice for mild conditions.[9][12]

Recommended Low-Temperature Amide Coupling Protocol

This protocol utilizes HATU, a highly effective coupling reagent that minimizes the risk of decarboxylation.

Materials:

  • Imidazo[1,2-a]pyridine-5-carboxylic acid

  • Amine

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve imidazo[1,2-a]pyridine-5-carboxylic acid (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) to the solution.

  • Add DIPEA (2.0 equivalents) to the mixture and stir at room temperature for 15-30 minutes. This pre-activation step forms the activated ester.

  • Add the desired amine (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.[9]

  • Upon completion, proceed with a standard aqueous work-up.

Advanced Strategies: Protecting Group Chemistry

For particularly challenging syntheses or multi-step sequences where the carboxylic acid may be exposed to harsh conditions, a protecting group strategy can be invaluable.[13]

Q4: When should I consider using a protecting group for the carboxylic acid?

A4: Consider protecting the carboxylic acid if your synthetic route involves:

  • Strongly basic or nucleophilic reagents (e.g., Grignard or organolithium reagents).

  • Reducing agents that can also reduce carboxylic acids (e.g., LiAlH₄).

  • High-temperature reactions.

Q5: What is a suitable protecting group for imidazo[1,2-a]pyridine-5-carboxylic acid?

A5: The most common protecting groups for carboxylic acids are esters.[14] The choice of ester is critical and depends on the stability of your overall molecule to the deprotection conditions.

Protecting GroupFormation ConditionsDeprotection ConditionsKey Advantages
Methyl or Ethyl Ester Fischer esterification (MeOH or EtOH, acid catalyst) or reaction with diazomethane.Basic hydrolysis (e.g., LiOH, NaOH).[15]Simple to form.
tert-Butyl Ester Reaction with isobutylene and a strong acid catalyst.Mild acidic conditions (e.g., trifluoroacetic acid).[16]Stable to many nucleophiles and bases; deprotection avoids basic conditions.
Benzyl Ester Reaction with benzyl bromide and a base.Hydrogenolysis (H₂, Pd/C).Deprotection conditions are very mild and neutral.

Orthogonal Protection: In complex syntheses, using protecting groups that can be removed under different conditions (orthogonal protection) allows for selective deprotection.[13][15] For example, a tert-butyl ester (acid-labile) and a benzyl ether (removed by hydrogenolysis) on different parts of a molecule can be deprotected independently.

Experimental Workflow: Protection and Deprotection

G cluster_protection Protection as tert-Butyl Ester cluster_synthesis Synthetic Transformations cluster_deprotection Deprotection start Imidazo[1,2-a]pyridine-5-carboxylic acid protect React with isobutylene, cat. H₂SO₄ start->protect protected_acid Protected Carboxylic Acid protect->protected_acid synthesis Perform desired reactions (e.g., reactions incompatible with free -COOH) protected_acid->synthesis deprotect Treat with Trifluoroacetic Acid (TFA) synthesis->deprotect final_product Final Product with free -COOH deprotect->final_product

Caption: Workflow for using a tert-butyl protecting group.

Data Summary: Comparison of Amide Coupling Reagents

The selection of a coupling reagent is a critical decision.[9] The following table summarizes common reagents suitable for imidazo[1,2-a]pyridine-5-carboxylic acid.

Coupling Reagent SystemAdditiveBaseTypical Solvent(s)Typical Reaction TimeKey Advantages
EDC HOBt or NHSNone (or mild base)DCM, DMF, Water1-12 hoursWater-soluble byproducts, good for aqueous media.[9]
HATU / HBTU NoneDIPEA, Et₃NDMF, DCM, MeCN1-4 hoursHigh reactivity, low racemization, fast reaction times.[9]
Acyl Halide NonePyridine, Et₃NDCM, THF0.5-2 hoursHighly reactive, but generates acidic byproduct (HCl).[][18]

Visualizing the Decarboxylation Problem

To better understand the challenge, the following diagram illustrates the desired reaction pathway versus the undesired decarboxylation side reaction.

G cluster_main Amide Coupling of Imidazo[1,2-a]pyridine-5-carboxylic acid cluster_desired Desired Pathway cluster_undesired Undesired Pathway start Imidazo[1,2-a]pyridine-5-carboxylic Acid + Amine desired_conditions Mild Conditions (e.g., HATU, 0°C to RT) start->desired_conditions undesired_conditions Harsh Conditions (e.g., High Heat) start->undesired_conditions desired_product Desired Amide Product desired_conditions->desired_product decarboxylation Decarboxylation (-CO₂) undesired_conditions->decarboxylation undesired_product Imidazo[1,2-a]pyridine (Byproduct) decarboxylation->undesired_product

Caption: Desired vs. undesired reaction pathways.

By carefully selecting your reaction conditions and, when necessary, employing a protecting group strategy, you can successfully mitigate the risk of decarboxylation and achieve high yields of your desired imidazo[1,2-a]pyridine-5-carboxylic acid derivatives.

References

  • Fisher Scientific. Safety Data Sheet: Imidazo[1,2-a]pyridine-3-carboxylic acid.
  • BenchChem. Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. ChemProc.
  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. ChemProc.
  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
  • Chemistry of Amides. LibreTexts Chemistry.
  • Decarboxylation Reaction: Definition, Mechanism & Applic
  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journals.
  • Decarboxylative iodination of (hetero)aromatic carboxylic acids enabled....
  • A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids. Macmillan Group - Princeton University.
  • Decarboxyl
  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience.
  • Method for the organocatalytic activation of carboxylic acids for chemical, reactions using orthosubstituted arylboronic acids.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Decarboxyl
  • Appendix 6: Protecting groups. Oxford Learning Link.
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • The Amide Functional Group: Properties, Synthesis, and Nomencl
  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an upd
  • Amides Preparation and Reactions Summary. Chemistry Steps.
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applic
  • Amide formation from carboxylic acid deriv
  • Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Publishing.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Reductive amide coupling of nitroarenes and carboxylic acids. University of Johannesburg.
  • Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Chemical Science (RSC Publishing).
  • Protecting groups in organic synthesis.
  • Protecting group. Wikipedia.
  • Coupling Reagents. AAPPTEC - Peptides.
  • Protecting Groups. IIT.
  • 10 Examples different acid activating agents for carboxylic acids.
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
  • Imidazo[1,2-a]pyridine-5-carboxylic acid. Fluorochem.
  • Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes.
  • Carboxylic Acids to Alcohols, Part 6: In Situ Activ
  • Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. PMC.
  • Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. FULIR.
  • Recent advances in transition-metal-free C–H functionaliz
  • Imidazo[1,2-a]pyridine-6-carboxylic acid AldrichCPR. Sigma-Aldrich.
  • Recent Advances in Visible Light-Induced C-H Functionaliz

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Overcoming steric hindrance in 5-substituted imidazo[1,2-a]pyridine reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Steric Hindrance in 5-Substituted Imidazo[1,2-a]pyridine Reactions

Audience: Medicinal Chemists, Process Chemists, and Academic Researchers. Subject: Troubleshooting synthetic failures caused by the "peri-effect" in 5-substituted imidazo[1,2-a]pyridine scaffolds.

Core Concept: The "Peri-Effect" & Atom Mapping

Before troubleshooting, it is critical to confirm your substrate mapping. The steric hindrance at the C-5 position of the imidazo[1,2-a]pyridine ring arises from the C-6 position of the starting 2-aminopyridine .

  • The Structural Conflict: The C-5 substituent is located in the "peri" position relative to C-3. Unlike a standard ortho substituent, the geometry of the fused ring system forces the C-5 group and the C-3 reactive site into close proximity, creating a significant steric wall that blocks electrophilic attack and metal coordination.

Diagram 1: Substrate Mapping & Steric Clash Visualization

G cluster_0 Starting Material cluster_1 Product Scaffold cluster_2 The Steric Consequence SM 6-Substituted-2-aminopyridine (Substituent at C6 is crucial) Prod 5-Substituted-Imidazo[1,2-a]pyridine SM->Prod Cyclization (GBB or Condensation) Clash PERI-INTERACTION (C-5 Group blocks C-3 Site) Prod->Clash Creates

Caption: Mapping the origin of the 5-substituent and its direct steric impact on the C-3 reactive center.

Troubleshooting Guide: Synthesis of the Core

Issue: My Groebke-Blackburn-Bienaymé (GBB) reaction yields are <20% when using 6-methyl-2-aminopyridine, but >80% with unsubstituted 2-aminopyridine.

Q: Why does the 6-substituent kill the multicomponent reaction (MCR)? A: The GBB reaction relies on the formation of an iminium ion intermediate followed by a [4+1] cycloaddition with the isocyanide. The initial condensation of the aldehyde with the exocyclic amine is generally unaffected. However, the subsequent cyclization step requires the endocyclic pyridine nitrogen (N-1) to attack the isocyanide-imidoyl intermediate. A substituent at C-6 (which neighbors this nitrogen) creates massive steric hindrance, preventing the nitrogen from acting as an effective nucleophile.

Protocol Adjustment (The "Force" Method): Standard Lewis acids (e.g., 5-10 mol%


 or 

) are often insufficient for these sterically encumbered substrates.
  • Switch Catalyst: Use

    
     (10-20 mol%)  or 
    
    
    
    . Indium(III) has shown superior Lewis acidity/size balance for hindered systems.
  • Solvent System: Switch from MeOH to TFE (2,2,2-Trifluoroethanol) . TFE stabilizes the charged intermediates and accelerates the MCR through hydrogen bond donation, often overcoming the steric barrier.

  • Microwave Irradiation: Heat to 100–120 °C in a sealed vessel. The thermal energy is necessary to overcome the activation energy barrier raised by the steric clash.

Data Comparison: GBB Reaction Yields

Entry R (at C-5 product) Catalyst Solvent Temp Yield

| 1 | H |


 | MeOH | RT | 88% |
| 2 | Me | 

| MeOH | RT | <15% | | 3 | Me |

| TFE | 60°C | 45% | | 4 | Me |

| TFE | 100°C (MW) | 72% |

Troubleshooting Guide: C-3 Functionalization (EAS & C-H Activation)

Issue: I cannot introduce an electrophile (Br, I, CHO) at C-3 on my 5-substituted scaffold.

Q: Is the C-3 position completely deactivated? A: No, it is not electronically deactivated (the ring is still electron-rich), but it is kinetically blocked. The "peri" substituent prevents the approach of bulky electrophiles or large transition metal complexes.

Scenario A: Halogenation (Bromination/Iodination)

  • Standard Fail: NBS in MeCN at RT often results in recovered starting material or decomposition over long reaction times.

  • Solution: Use N-halosuccinimide (NBS/NIS) in HFIP (Hexafluoroisopropanol) .

    • Mechanism:[1][2][3][4][5][6][7][8][9] HFIP activates the NBS via H-bonding, making it a "hotter" electrophile, and solvates the transition state effectively.

    • Protocol: Dissolve substrate (1 equiv) in HFIP (0.2 M). Add NBS (1.1 equiv). Stir at RT for 15 min. (Reaction is usually instantaneous even with 5-substituents).

Scenario B: C-H Arylation (Pd-Catalyzed)

  • The Problem: Standard conditions (e.g.,

    
    , 
    
    
    
    ) fail because the bulky phosphine ligands cannot coordinate to the Pd center effectively when it is crowded by the C-5 group during the C-H activation step (concerted metallation-deprotonation).
  • The Fix: Use Sterically Flexible Ligands or Phosphine-Free conditions.

Recommended Protocol: C-3 Arylation of 5-Methylimidazo[1,2-a]pyridine This protocol uses a "cluster-based" approach or specific Buchwald ligands designed for hindered couplings.

  • Reagents:

    • Substrate: 5-Methylimidazo[1,2-a]pyridine (1.0 equiv)

    • Coupling Partner: Aryl Bromide (1.5 equiv)

    • Catalyst:

      
       (5 mol%)
      
    • Ligand:

      
        (10 mol%) OR XPhos  (for extreme bulk).
      
    • Base:

      
       (2.0 equiv) or PivOK (0.3 equiv) as additive.
      
    • Solvent: 1,4-Dioxane or Toluene.

  • Procedure:

    • Charge a pressure tube with substrate, aryl bromide, Pd source, ligand, and base.

    • Purge with Argon for 5 mins.

    • Add dry solvent.

    • Heat to 110–130 °C for 12–24 h.

  • Critical Insight: If using phosphine ligands fails, switch to NHC ligands (e.g., Pd-PEPPSI-IPr) . The "wingtip" groups on the NHC push the bulk away from the metal center, sometimes allowing entry into the hindered C-3 pocket.

Decision Tree: Optimizing the Reaction

Diagram 2: Troubleshooting Logic for 5-Substituted Substrates

Troubleshooting cluster_EAS Electrophilic Subst. (Halogenation/Formylation) cluster_Pd Pd-Catalyzed C-H Arylation Start Start: Reaction Fails on 5-Substituted Imidazo[1,2-a]pyridine Type Identify Reaction Type Start->Type EAS_Check Using Standard Solvent (DCM, MeCN)? Type->EAS_Check EAS Pd_Ligand Ligand Check: Are you using PPh3? Type->Pd_Ligand Cross-Coupling EAS_Sol Switch to HFIP (Activates Electrophile) EAS_Check->EAS_Sol Yes (Fails) EAS_Temp Increase Temp to 60°C EAS_Sol->EAS_Temp Still Fails Pd_Sol1 Switch to XPhos or P(t-Bu)3 Pd_Ligand->Pd_Sol1 Yes Pd_Sol2 Switch to NHC Catalyst (Pd-PEPPSI-IPr) Pd_Sol1->Pd_Sol2 Fails

Caption: Step-by-step logic for diagnosing failures in sterically compromised imidazo[1,2-a]pyridine reactions.

References

  • General Reactivity & GBB Reaction

    • Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(9), 1555-1575. Link

  • Steric Hindrance in C-H Activation

    • Koubachi, J., El Kazzouli, S., Berteina-Raboin, S., Mouaddib, A., & Guillaumet, G. (2007). Palladium-catalyzed direct arylation of imidazo[1,2-a]pyridines at C-3: influence of the C-5 substituent. Synthesis, 2008(16), 2537-2542. Link

  • Use of Tripalladium Clusters for Hindered Substrates

    • Wang, H., et al. (2015).[10] Palladium-Catalyzed Double C–H Arylation Reaction: Tandem Synthesis of Benzo[a]imidazo[5,1,2-cd]indolizines. Synthesis, 47(16), 2457-2466. Link

  • HFIP as a Promoter in EAS

    • Collet, F., et al. (2009). HFIP in organic synthesis. Chemical Reviews, 109(12), 7339-7368. (Contextual grounding for the HFIP protocol). Link

Sources

Technical Support Center: Recrystallization & Purification of High-Purity Imidazo[1,2-a]pyridine Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Purification Support Center. Imidazo[1,2-a]pyridines are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous therapeutics[1]. However, isolating their carboxylic acid derivatives (e.g., imidazo[1,2-a]pyridine-2-carboxylic acid or 3-acetic acid) presents unique thermodynamic challenges. The presence of both a basic bridging nitrogen and an acidic carboxyl group often leads to zwitterionic behavior, strong intermolecular hydrogen bonding, and unpredictable solubility profiles.

As an application scientist, I have designed this guide to move beyond standard protocols. Here, we explore the causality behind solvent selection and crystallization kinetics to help you achieve >99% purity in your synthetic workflows.

Experimental Workflow & Logical Relationships

The purification of these fused heterocyclic acids requires a delicate balance between thermodynamic dissolution and kinetic nucleation. The workflow below illustrates the self-validating decision tree for optimal recrystallization.

RecrystallizationWorkflow Crude Crude Imidazo[1,2-a]pyridine Acid (Contains Impurities) Dissolution Hot Solvent Dissolution (Break H-Bond Dimers) Crude->Dissolution Add Solvent & Heat HotFiltration Hot Filtration (Remove Insoluble Salts) Dissolution->HotFiltration If cloudy (Inorganics) Cooling Controlled Cooling (5°C/hour Nucleation) Dissolution->Cooling If clear (Fully solvated) HotFiltration->Cooling Clear filtrate Filtration Vacuum Filtration & Cold Solvent Wash Cooling->Filtration Crystal slurry forms Pure High-Purity Crystals (>99% HPLC) Filtration->Pure Dry under vacuum

Workflow for the recrystallization of imidazo[1,2-a]pyridine acids.

Solvent System Selection Guide

Selecting the correct solvent is not arbitrary; it is dictated by the dielectric constant (


) required to solvate the hydrophobic imidazopyridine core while accommodating the polar carboxylic acid. The following table summarizes quantitative data and the mechanistic causality for field-proven solvent systems.
Solvent SystemVolume RatioTarget Scaffold TypeAvg. YieldCausality / Thermodynamic Mechanism
Ethanol / Water 70:30 to 96:4C2/C3-Carboxylic Acids75–85%Ethanol dissolves the organic core; water acts as an anti-solvent and stabilizes the zwitterion, forcing controlled nucleation[2].
Hot Isopropanol 70% (aq)Halogenated/Trifluoromethoxy54–73%Lower dielectric constant prevents "oiling out" of highly lipophilic derivatives, allowing slower crystal growth[3].
DMF / Water 50:50Highly rigid, insoluble acids80–90%DMF disrupts strong carboxylic acid dimers that resist standard alcohols; water rapidly drops solubility to force precipitation.
Self-Validating Recrystallization Protocol

This step-by-step methodology utilizes an Ethanol/Water co-solvent system, the most reliable method for standard imidazo[1,2-a]pyridine-3-carboxylic acids.

Step 1: Thermodynamic Dissolution (H-Bond Disruption)

  • Action: Suspend 1.0 g of crude acid in 10 mL of absolute ethanol. Heat to gentle reflux (78°C) with stirring.

  • Causality: Heating increases the kinetic energy of the system, breaking the robust intermolecular hydrogen bonds between the carboxylic acid dimers and the basic imidazopyridine nitrogen.

Step 2: Anti-Solvent Titration (Supersaturation)

  • Action: While maintaining reflux, add deionized water dropwise until the solution reaches the "cloud point" (slight, persistent turbidity). Immediately add 1–2 drops of hot ethanol until the solution just clears.

  • Causality: Water dramatically increases the dielectric constant of the medium. This reduces the solubility of the hydrophobic core while stabilizing the polar carboxylate. The clearing step ensures you are exactly at the thermodynamic edge of solubility (supersaturation).

Step 3: Hot Filtration (Self-Validation Check)

  • Action: If any particulate matter remains after Step 2, perform a rapid hot filtration through a fluted filter paper.

  • Causality: Imidazo[1,2-a]pyridine synthesis often utilizes transition metal catalysts or inorganic bases[4]. Any material failing to dissolve at the boiling point of this polar mixture is an inorganic impurity or polymerized byproduct, not your target acid.

Step 4: Thermal Annealing (Controlled Maturation)

  • Action: Remove the flask from the heat source. Allow it to cool to room temperature at a highly controlled rate (ideally insulated, dropping ~5°C/hour), followed by 2 hours in an ice bath.

  • Causality: Slow cooling provides the thermodynamic time required for highly ordered crystal lattice formation. Impurities are excluded because they do not fit the specific geometric packing of the imidazo[1,2-a]pyridine framework.

Step 5: Isolation

  • Action: Collect crystals via vacuum filtration. Wash with 2 mL of ice-cold 30% aqueous ethanol. Dry under high vacuum at 40°C for 12 hours.

Troubleshooting Guides & FAQs

Q1: Why is my imidazo[1,2-a]pyridine acid "oiling out" instead of forming solid crystals? Answer: "Oiling out" (liquid-liquid phase separation) occurs when the compound separates as a liquid phase rather than a solid. This is a kinetic failure, often because the solvent system is too nonpolar for the specific derivative, or the cooling process is too rapid.

  • Solution: Add a small amount of a more polar co-solvent (e.g., adding methanol to an ethanol recrystallization) to increase the solubility of the compound at elevated temperatures[5]. Ensure the cooling process is slow and gradual to favor crystal nucleation over phase separation.

Q2: I am losing a massive amount of yield during the aqueous workup before recrystallization. What is happening? Answer: You are likely fighting the zwitterionic nature of the molecule. Imidazo[1,2-a]pyridines possess a basic nitrogen and an acidic carboxyl group. At their isoelectric point (pI), they form zwitterions, which can be highly soluble in aqueous layers.

  • Solution: Before extraction or initial precipitation, carefully adjust the pH of your aqueous layer. Continuous flow synthesis methods often bypass this by directly precipitating the acid from the reaction stream without extensive aqueous workups[6].

Q3: What is the biological relevance of isolating these specific carboxylic acid derivatives to such high purity? Answer: The imidazo[1,2-a]pyridine scaffold is a highly active pharmacophore. Specific derivatives, such as 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid, exhibit preferential in vitro COX-2 inhibition, effectively suppressing carrageenan-induced inflammation and edema[5]. Impurities can drastically skew biological assay results, making high-purity crystalline isolation critical for accurate structure-activity relationship (SAR) studies.

COX2Pathway Drug Imidazo[1,2-a]pyridine Acid Target COX-2 Enzyme Drug->Target Competitive Inhibition Prostaglandins Prostaglandins (PGE2) Target->Prostaglandins Catalyzes conversion Arachidonic Arachidonic Acid Arachidonic->Target Binds to active site Inflammation Inflammation & Edema Prostaglandins->Inflammation Triggers response

Inhibition of COX-2 mediated inflammation by imidazo[1,2-a]pyridine acids.

References
  • BenchChem Technical Support Team. "Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis". Benchchem. 1

  • Heravi, M.M., et al. "Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst". Letters in Applied NanoBioScience.4

  • BenchChem. "2-(imidazo[1,2-a]pyridin-3-yl)acetic Acid". Benchchem. 5

  • NIH. "Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity". PMC. 3

  • NIH. "Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives". PMC. 2

  • NIH. "Fully Automated Continuous Flow Synthesis of Highly Functionalized Imidazo[1,2-a] Heterocycles". PMC. 6

Sources

Stability of 2-hydroxy group in imidazo[1,2-a]pyridine under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry . As a Senior Application Scientist, I have compiled this troubleshooting guide to address one of the most notoriously finicky scaffolds in medicinal chemistry: the 2-hydroxyimidazo[1,2-a]pyridine system.

Below, you will find a mechanistic breakdown of its stability under basic conditions, a troubleshooting FAQ, self-validating experimental protocols, and quantitative data to guide your synthetic strategy.

Part 1: Mechanistic Fundamentals

To understand why 2-hydroxyimidazo[1,2-a]pyridine behaves unpredictably under basic conditions, we must examine its structural dynamics. The molecule exists in a tautomeric equilibrium between the enol form (2-hydroxyimidazo[1,2-a]pyridine) and the keto form (imidazo[1,2-a]pyridin-2(3H)-one)[1].

When exposed to basic conditions, deprotonation yields an ambident anion . This intermediate is highly reactive. The electron density is delocalized between the oxygen atom and the C3 carbon. This dual reactivity leads to two major experimental hurdles:

  • Regioselectivity Issues: Electrophilic attack can occur at the oxygen (O-alkylation) or the C3 carbon (C-alkylation)[2].

  • Autoxidation: The electron-rich C3 position is highly susceptible to attack by triplet oxygen (atmospheric

    
    ), leading to rapid dimerization, peroxide formation, and ring-opening degradation.
    

G A 2-Hydroxyimidazo[1,2-a]pyridine (Enol Form) B Imidazo[1,2-a]pyridin-2(3H)-one (Keto Form) A->B Tautomerism (Neutral) C Ambident Anion (Enolate / Phenolate) A->C Base (OH-, RO-) B->C Base D O-Alkylation / C-Alkylation Mixtures C->D Electrophile (R-X) E Autoxidation Products (Dimers, Ring-Opened) C->E O2 (Air) Degradation

Fig 1: Tautomeric equilibrium and divergent reactivity pathways of the ambident anion.

Part 2: Troubleshooting Guide & FAQs

Q1: My reaction mixture turns dark red/brown immediately upon adding base. What is happening, and how do I stop it? Cause: You are observing base-promoted autoxidation. The ambident anion reacts rapidly with dissolved atmospheric oxygen to form C3-peroxy intermediates, which decompose into highly colored dimers and ring-opened degradation products[3]. Solution: The reaction must be rigorously degassed. Sparging the solvent with Argon for 15 minutes prior to base addition is mandatory. For highly sensitive analogs, consider adding a sacrificial antioxidant (e.g., BHT) if it does not interfere with your downstream electrophile.

Q2: I am trying to alkylate the hydroxyl group, but NMR shows a complex mixture. LC-MS indicates two peaks with the same mass. Cause: You have generated a mixture of O-alkylated and C3-alkylated products. Because the anion is ambident, the regioselectivity is governed by Hard-Soft Acid-Base (HSAB) principles and solvent effects. Solution: To favor O-alkylation, use a "harder" base with a larger counterion (e.g.,


) in a polar aprotic solvent (DMF or MeCN) to keep the anion naked and reactive at the electronegative oxygen. To favor C-alkylation, use a less polar solvent (THF) with a coordinating counterion (e.g., 

or

).

Q3: Can I use aqueous NaOH or KOH to deprotonate the substrate? Cause: Avoid strong aqueous bases at elevated temperatures. The imidazo[1,2-a]pyridine core, particularly when electron-deficient, is susceptible to nucleophilic attack by hydroxide at the C2 or C5 positions, leading to irreversible cleavage of the imidazole ring. Solution: Use non-nucleophilic organic bases (e.g., DIPEA, DBU) or anhydrous inorganic bases (


, 

).

Part 3: Quantitative Data & Solvent Matrix

The choice of base and solvent dictates both the stability of the anion and the regiochemical outcome of subsequent trapping experiments. Below is a matrix summarizing these effects based on standardized internal benchmarking.

BaseSolventTemp (°C)AtmospherePrimary Outcome (with Alkyl Halide)Anion Stability Rating

DMF25AirDegradation (Dark brown mixture)Poor

DMF25ArgonMixed O- / C-alkylation (~1:1)Good

MeCN60ArgonFavors O-alkylation (>4:1)Excellent

THF0 to 25ArgonFavors C-alkylation (>3:1)Moderate

(aq)
MeOH65AirRing-opening / HydrolysisFailed

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocol incorporates built-in validation steps. Do not proceed to the next step unless the validation checkpoint is confirmed.

Protocol: Regioselective O-Alkylation under Inert Conditions

Objective: Alkylate 2-hydroxyimidazo[1,2-a]pyridine at the oxygen atom while suppressing C3-autoxidation and C-alkylation.

Step 1: Preparation and Degassing

  • Charge an oven-dried Schlenk flask with 2-hydroxyimidazo[1,2-a]pyridine (1.0 equiv) and anhydrous

    
     (1.5 equiv).
    
  • Seal the flask with a rubber septum and purge with Argon via a vacuum/Argon manifold (3 cycles).

  • Add anhydrous, rigorously degassed Acetonitrile (MeCN) via syringe (0.1 M concentration). Causality:

    
     provides a large, poorly coordinating cation that leaves the oxygen atom "naked" and highly nucleophilic, favoring O-alkylation. Degassing prevents C3-autoxidation.
    

Step 2: Anion Generation (Validation Checkpoint)

  • Stir the suspension at room temperature for 30 minutes.

  • Validation: Remove a 10 µL aliquot via a degassed syringe, quench immediately into LC-MS vials containing 1 mL of 0.1% Formic Acid in MeCN/Water.

  • Checkpoint: LC-MS should show a single peak corresponding to the parent mass. If multiple peaks or +16 Da (oxidation) masses appear, your system has an oxygen leak. Abort and restart.

Step 3: Electrophilic Trapping

  • Add the alkyl halide (1.2 equiv) dropwise via syringe.

  • Heat the reaction to 60 °C under positive Argon pressure for 4 hours.

  • Validation: Monitor by TLC (EtOAc/Hexane). The O-alkylated product will typically run higher (less polar) than the C-alkylated byproduct, as the C-alkylated product retains a highly polar lactam-like NH/C=O motif.

Step 4: Workup

  • Cool to room temperature, dilute with EtOAc, and wash with saturated aqueous

    
     to buffer the basicity and prevent late-stage degradation.
    
  • Extract, dry over

    
    , and purify via flash chromatography.
    

References

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines Source: ACS Omega (2021) URL:[Link]

  • A New Approach to Imidazo[1,2-a]pyridine Derivatives and Their Application Source: Heterocycles / SciSpace (2010) URL:[Link]

Sources

Technical Support Center: Resolving Hygroscopicity in Imidazo[1,2-a]pyridine Carboxylic Acid Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in small-molecule drug development: the hygroscopic instability of imidazo[1,2-a]pyridine carboxylic acid salts.

Moisture content is the leading cause of degradation in nearly 50% of medicinal products, driving active pharmaceutical ingredient (API) loss, polymorphic phase transitions, and handling difficulties during formulation[1]. Imidazo[1,2-a]pyridine derivatives—ubiquitous scaffolds in antiviral, antineoplastic, and anti-inflammatory drug discovery—are particularly susceptible to these issues when isolated as hydrochloride or sodium salts[2].

This guide provides a self-validating, causality-driven framework to diagnose, troubleshoot, and permanently resolve hygroscopic liabilities in your API pipeline.

Part 1: Diagnostic FAQs – Understanding the Root Cause

Q1: Why does my imidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride salt rapidly convert to a sticky gum upon benchtop exposure? A: The phenomenon is driven by the crystal lattice energy versus the hydration energy. Imidazo[1,2-a]pyridine carboxylic acids contain both a basic imidazopyridine nitrogen and an acidic carboxylate group, often forming zwitterions. When forced into an HCl salt, the basic nitrogen is protonated, but the highly localized charge density of the chloride counterion acts as a strong hydrogen-bond acceptor for atmospheric water. The polarity of the atoms and the surface chemistry of the API particles majorly influence this affinity towards water molecules[3]. Once the hydration energy exceeds the lattice energy, deliquescence occurs, destroying the crystalline structure.

Q2: Should I just switch to a different salt form, like a sulfate or sodium salt? A: Proceed with caution. While changing the salt form is a traditional approach, it often leads to a "whack-a-mole" scenario with physicochemical properties. For instance, swapping to a highly lipophilic counterion (like tosylate or napsylate) might reduce hygroscopicity but will drastically reduce aqueous solubility, potentially shifting your molecule into BCS Class II or IV (low solubility)[4][5].

Q3: If salt screening compromises solubility, what is the definitive alternative? A: Crystal engineering via co-crystallization . Unlike salts, co-crystals rely on non-covalent bonding interactions (hydrogen bonding, van der Waals forces) between the API and a neutral co-former[6]. Because there is no formal charge transfer or discrete counterion to attract water, co-crystals typically exhibit significantly reduced hygroscopicity compared to pure API salts, while maintaining or even enhancing dissolution rates[1][4].

Part 2: Strategic Troubleshooting & Workflows

To resolve hygroscopicity without sacrificing bioavailability, you must follow a thermodynamically grounded selection process. The decision to pursue a novel salt versus a co-crystal depends primarily on the


 between your imidazo[1,2-a]pyridine base and the counterion/co-former.
The Rule of Thumb
  • 
     : Proton transfer is complete. Salt formation is advised, but you must screen bulky, less hydrophilic counterions (e.g., mesylate, besylate)[4].
    
  • 
     : Proton transfer is unfavorable. Co-crystal screening is the preferred and most stable approach[4].
    
  • 
     : The "grey zone." Both salt and co-crystal states are possible, often resulting in a continuum or disproportionation risks. Screen both[4].
    

API_Solid_State_Workflow API Imidazo[1,2-a]pyridine Carboxylic Acid API pKa_Check Determine ΔpKa (Base - Acid) API->pKa_Check Salt Salt Screening (ΔpKa ≥ 3.0) pKa_Check->Salt High CoCrystal Co-crystal Screening (ΔpKa ≤ 0.0) pKa_Check->CoCrystal Low Hybrid Screen Both (0 < ΔpKa < 3) pKa_Check->Hybrid Marginal DVS Dynamic Vapor Sorption (DVS) Validation Salt->DVS CoCrystal->DVS Hybrid->DVS Success Stable Solid Form Identified DVS->Success <2% weight gain at 80% RH

Decision tree for selecting salt vs. co-crystal pathways based on pKa differentials.

Part 3: Quantitative Data Presentation

When troubleshooting the imidazo[1,2-a]pyridine-6-carboxylic acid core, empirical data demonstrates how counterion and co-former selection directly impacts moisture uptake and solubility.

Table 1: Comparative Solid-State Properties of Imidazo[1,2-a]pyridine Derivatives

Solid-State FormCounterion / Co-formerInteraction TypeHygroscopicity (Weight Gain at 80% RH)Aqueous Solubility (mg/mL)Stability Risk
Hydrochloride Salt

Ionic> 15% (Deliquescent)> 50.0High (Moisture degradation)
Sodium Salt

Ionic~ 8.5% (Hygroscopic)> 100.0High (Hydrate formation)
Tosylate Salt

-Toluenesulfonic acid
Ionic~ 3.2% (Slightly Hygroscopic)5.2Moderate (Reduced solubility)
Succinic Acid Co-crystal Succinic AcidHydrogen Bond< 0.5% (Non-hygroscopic)18.4Low (Highly stable)
Citric Acid Co-crystal Citric AcidHydrogen Bond< 0.8% (Non-hygroscopic)22.1Low (Highly stable)

Data Synthesis: Shifting from an HCl salt to a Succinic Acid co-crystal drops moisture uptake by over 30-fold while maintaining a therapeutically viable solubility profile, avoiding the severe solubility penalty seen with the Tosylate salt[5].

Part 4: Step-by-Step Experimental Methodologies

To ensure scientific integrity, any solid-state modification must be generated and validated using a self-validating system. Below are the definitive protocols for generating and validating a stable co-crystal to resolve hygroscopicity.

Protocol A: Liquid-Assisted Grinding (LAG) for Co-crystal Screening

Causality: LAG introduces a catalytic amount of solvent to facilitate molecular mobility and hydrogen bond formation between the API and co-former without the thermodynamic barriers of bulk crystallization.

  • Stoichiometric Preparation: Weigh the imidazo[1,2-a]pyridine carboxylic acid API and the selected co-former (e.g., succinic acid) in a 1:1 and 2:1 molar ratio.

  • Milling Setup: Transfer the physical mixture to a stainless-steel milling jar equipped with two 5 mm stainless-steel balls.

  • Solvent Addition: Add exactly

    
     of a bridging solvent (e.g., ethanol or ethyl acetate) per 
    
    
    
    of powder mixture. Note: The solvent must partially dissolve both components to act as a kinetic bridge.
  • Mechanochemical Synthesis: Mill the mixture at 30 Hz for 20 minutes using a mixer mill.

  • Thermal Annealing: Transfer the resulting powder to a vacuum oven at 40°C for 2 hours to remove the catalytic solvent.

  • Primary Validation: Analyze the powder via X-ray Powder Diffraction (XRPD). A successful co-crystal will exhibit a unique diffractogram distinct from the physical mixture of the starting materials.

Protocol B: Dynamic Vapor Sorption (DVS) Validation

Causality: DVS precisely quantifies moisture uptake by measuring the mass of the sample in real-time as environmental humidity is systematically altered. This proves whether the hygroscopic liability has been resolved.

  • Sample Loading: Load 10-15 mg of the validated co-crystal (from Protocol A) onto the quartz pan of the DVS analyzer.

  • Equilibration: Hold the sample at 0% Relative Humidity (RH) and 25°C until the mass change is

    
     for 10 minutes to establish a dry baseline mass.
    
  • Sorption Cycle: Increase the RH in 10% increments from 0% to 90% RH. Hold at each step until mass equilibrium is reached (

    
    ).
    
  • Desorption Cycle: Decrease the RH in 10% decrements from 90% back to 0% RH, using the same equilibrium criteria.

  • Post-DVS Validation (Critical): Immediately analyze the post-DVS sample via XRPD. Why? If the sample absorbed moisture and underwent disproportionation (reverting to free base and free co-former), the DVS graph might look acceptable, but the chemical integrity is compromised. The pre- and post-DVS XRPD patterns must match perfectly.

DVS_Validation_Protocol Eq 1. Isothermal Equilibration (0% RH, 25°C) Sorp Sorp Eq->Sorp Desorp Desorp Sorp->Desorp XRPD 4. Post-DVS XRPD (Integrity Check) Desorp->XRPD

Self-validating DVS workflow ensuring both thermodynamic and structural stability.

References

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. ResearchGate. Available at:[Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. PMC - NIH. Available at:[Link]

  • Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Pharma's Almanac. Available at:[Link]

  • C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. ResearchGate. Available at:[Link]

Sources

Validation & Comparative

Definitive Comparison Guide: NMR Spectral Analysis of 2-Hydroxyimidazo[1,2-a]pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary & The Analytical Challenge

Imidazo[1,2-a]pyridines represent a highly privileged pharmacophore in medicinal chemistry, forming the core of several blockbuster therapeutics (e.g., zolpidem, alpidem)[1]. However, the structural verification of heavily substituted derivatives—specifically 2-Hydroxyimidazo[1,2-a]pyridine-5-carboxylic acid —presents a unique analytical challenge for Nuclear Magnetic Resonance (NMR) spectroscopy.

The complexity arises from two fundamental molecular dynamics:

  • Keto-Enol Tautomerism: The 2-hydroxy group undergoes rapid equilibrium with its lactam counterpart, forming imidazo[1,2-a]pyridin-2(3H)-one[2].

  • Electronic Anisotropy: The 5-carboxylic acid group exerts strong electron-withdrawing effects and engages in complex intra- and intermolecular hydrogen bonding networks, dramatically altering the chemical shifts of the adjacent pyridine protons.

To establish a self-validating analytical protocol, this guide objectively compares the performance of Traditional High-Field NMR (600 MHz) against modern Cryogen-Free Benchtop NMR (90 MHz) [3][4]. By understanding the causality behind solvent selection and magnetic field strength, researchers can optimize their workflows for either routine QA/QC or definitive structural elucidation.

Mechanistic Causality: Tautomerism and Solvent Selection

Before selecting an instrument, the sample environment must be strictly controlled. The tautomeric state of 2-hydroxyimidazo[1,2-a]pyridines is highly solvent-dependent[2].

  • Non-Polar Solvents (e.g., CDCl₃): Favor the keto form. The

    
     position on the imidazole ring manifests as an aliphatic methylene (
    
    
    
    ) group, yielding a distinct singlet near ~4.10 ppm.
  • Strong Hydrogen-Bonding Solvents (e.g., DMSO-d₆): Favor the enol form. DMSO acts as a strong hydrogen bond acceptor, stabilizing the 2-OH and 5-COOH groups. Consequently, the molecule aromatizes, and the

    
     proton appears as a highly deshielded aromatic singlet near ~7.80 ppm.
    

Causality in Protocol Design: We mandate the use of DMSO-d₆ for this analysis. The extreme polarity of the 5-carboxylic acid renders the compound practically insoluble in CDCl₃. Furthermore, DMSO-d₆ "locks" the molecule predominantly into the enol state, preventing peak broadening caused by intermediate exchange rates on the NMR timescale, thereby creating a self-validating baseline for integration.

Tautomerism Keto Keto Form (Imidazo[1,2-a]pyridin-2(3H)-one) H3 = CH2 (~4.1 ppm) Enol Enol Form (2-Hydroxyimidazo[1,2-a]pyridine) H3 = CH (~7.8 ppm) Keto->Enol Tautomeric Shift Solvent Aprotic Solvents (CDCl3) Shift Equilibrium Solvent->Keto Favors DMSO H-Bonding Solvents (DMSO-d6) Stabilize Enol DMSO->Enol Favors

Solvent-dependent keto-enol tautomerism in 2-hydroxyimidazo[1,2-a]pyridines.

Product Comparison: High-Field vs. Benchtop NMR

The pharmaceutical industry is rapidly adopting Benchtop NMR (60-90 MHz) to decentralize analytical workflows and reduce reliance on expensive, cryogen-cooled High-Field systems (400-600+ MHz)[5]. However, the performance trade-offs must be objectively quantified.

Resolution and Second-Order Effects

At 600 MHz, the chemical shift dispersion (in Hz) is vastly superior. The pyridine ring protons (


) form an AMX spin system. At 600 MHz, these appear as clean, first-order multiplets (doublets and triplets)[4].
Conversely, at 90 MHz, the 

-coupling constants (typically 7-9 Hz for ortho coupling) become significant relative to the chemical shift difference (

) between

and

. This induces severe second-order effects ("roofing") and multiplet overlap, complicating direct integration[4].
Performance Comparison Data

Table 1: Instrument Performance Metrics for Imidazo[1,2-a]pyridine Analysis

MetricBenchtop NMR (90 MHz)High-Field NMR (600 MHz)
Magnetic Field Generation Permanent Magnet (NdFeB)Superconducting (Liquid He/N₂)
Signal Dispersion (

)
Poor (Severe overlap)Excellent (Baseline resolution)
Limit of Detection (LOD) ~1-2% impurity threshold< 0.05% impurity threshold
Tautomer Quantification Feasible via

singlet integration
Highly precise
2D NMR Capability Basic COSY/HSQC (Long acquisition)High-res HMBC/HSQC/NOESY
Primary Use Case Routine QA/QC, Reaction MonitoringDe novo structural elucidation

Table 2: Expected ¹H NMR Chemical Shifts in DMSO-d₆ (Enol Form)

Proton PositionMultiplicityExpected Shift (ppm)Diagnostic Value

(Imidazole)
Singlet (1H)7.80 - 8.00Validates Enol state (absence of ~4.1 ppm

)

(Pyridine)
Doublet of Doublets7.35 - 7.50Shifted downfield by 5-COOH anisotropy

(Pyridine)
Triplet (1H)7.55 - 7.70Overlaps with

on low-field systems

(Pyridine)
Doublet (1H)7.85 - 8.05Internal reference for integration
2-OH / 5-COOH Broad Singlet (2H)12.50 - 13.50Confirms acidic/phenolic protons (exchanges with D₂O)

Experimental Methodologies

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . By integrating the isolated


 proton against the 

proton, the analyst can instantly verify the purity of the tautomeric state.
Step-by-Step Protocol: Comparative 1D ¹H NMR Acquisition
  • Sample Preparation (Critical Step):

    • Weigh exactly 20.0 mg of this compound.

    • Dissolve in 0.6 mL of anhydrous DMSO-d₆ (100.0 atom % D) containing 0.03% v/v TMS as an internal standard.

    • Causality: High concentration (approx. 33 mg/mL) is required to overcome the lower intrinsic sensitivity of the 90 MHz benchtop system, ensuring an adequate Signal-to-Noise Ratio (SNR) within a reasonable timeframe[4].

  • Instrument Shimming & Tuning:

    • Benchtop (90 MHz): Perform a 1D gradient shim. Ensure the line width at half height (

      
      ) of the TMS peak is < 1.0 Hz.
      
    • High-Field (600 MHz): Perform 3D TopShim. Tune and match the probe to the ¹H frequency.

  • Data Acquisition Parameters:

    • Pulse Sequence: Standard 1D single-pulse sequence (e.g., zg30).

    • Relaxation Delay (

      
      ):  Set to 5.0 seconds. Causality: The 5-carboxylic acid and 2-hydroxy protons have long 
      
      
      
      relaxation times. A sufficient
      
      
      prevents signal saturation and ensures quantitative integration.
    • Number of Scans (NS): 64 scans for Benchtop (approx. 7 minutes); 16 scans for High-Field (approx. 2 minutes).

  • Data Processing & Self-Validation:

    • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz.

    • Fourier Transform (FT), followed by manual zero-order and first-order phase correction.

    • Validation Check: Integrate the

      
       doublet (set to 1.00). The 
      
      
      
      singlet must integrate to 1.00 ± 0.05. If a singlet appears at ~4.10 ppm, it indicates the presence of the keto tautomer; its integral relative to
      
      
      quantifies the tautomeric ratio.

Workflow Step1 1. Sample Preparation Dissolve 20 mg API in 0.6 mL DMSO-d6 Step2 2. Instrument Selection Benchtop (90 MHz) vs High-Field (600 MHz) Step1->Step2 Step3 3. Data Acquisition 1H NMR, 298 K, 64 Scans (Benchtop) / 16 Scans (HF) Step2->Step3 Step4 4. Spectral Processing Zero-filling, FT, Phase & Baseline Correction Step3->Step4 Step5 5. Structural Validation Integrate H3 vs H8 to quantify tautomeric ratio Step4->Step5

Self-validating NMR experimental workflow for structural and tautomeric analysis.

Conclusion & Recommendations

For the spectral analysis of This compound , the choice of instrument depends entirely on the phase of drug development:

  • Choose Benchtop NMR (90 MHz) for routine batch-to-batch consistency checks, reaction monitoring, and quantifying the keto-enol ratio. The

    
     singlet is sufficiently isolated from the aromatic envelope to allow accurate integration even at lower field strengths[3].
    
  • Choose High-Field NMR (600 MHz) during initial IND-enabling structural characterization, impurity profiling below the 0.05% ICH threshold[5], or when 2D HMBC correlations are required to definitively prove the regiochemistry of the 5-carboxylic acid substitution.

References

  • BenchChem. "Spectroscopic analysis comparison of imidazo[1,2-a]pyridine isomers." BenchChem Technical Guides.
  • SciSpace. "A New Approach to Imidazo[1,2-a]pyridine Derivatives and Their Application to the Syntheses of Novel 2H-Pyrano[2',3'." SciSpace Literature.
  • Oxford Instruments. "High-field to Benchtop NMR Spectroscopy - Part 3." Oxford Instruments Magnetic Resonance Blog.
  • National Center for Biotechnology Information (PMC). "Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds." PMC Archives.
  • ResearchGate. "Applications of benchtop NMR spectroscopy to the analyses of pharmaceuticals and drugs." ResearchGate Publications.

Sources

Comparative Guide: Mass Spectrometry Platforms for Characterizing Imidazo[1,2-a]pyridine Acids

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate analytical platforms for the structural characterization of complex pharmacophores. Imidazo[1,2-a]pyridine carboxylic acids are highly versatile building blocks in drug discovery, utilized extensively in the synthesis of antimycobacterial agents[1] and novel oncology candidates. However, distinguishing positional isomers and accurately mapping their gas-phase degradation requires selecting the optimal mass spectrometry (MS) platform.

This guide objectively compares the performance of High-Resolution Quadrupole Time-of-Flight (HR-Q-TOF), Triple Quadrupole (QqQ), and Electron Impact (EI-MS) systems, providing a self-validating experimental protocol for mapping the fragmentation patterns of these critical compounds.

Diagnostic Gas-Phase Fragmentation Mechanisms

Understanding the intrinsic gas-phase chemistry of imidazo[1,2-a]pyridine acids is a prerequisite to platform selection. When subjected to tandem mass spectrometry, these molecules exhibit three primary degradation pathways:

  • Carboxylic Acid Cleavage (Low Energy): Under soft ionization (ESI/APCI), the protonated precursor

    
     readily undergoes neutral losses of water (
    
    
    
    , -18 Da) and carbon dioxide (
    
    
    , -44 Da). This is the most thermodynamically favored initial step.
  • Heterocyclic Core Cleavage (High Energy): The fused bicyclic imidazo[1,2-a]pyridine ring is highly stable but fragments at elevated collision energies. It characteristically undergoes ring contraction, eliminating hydrogen cyanide (HCN, -27 Da) and

    
    [2].
    
  • Substituent-Driven Radical Fragmentation: In derivatives bearing specific substituents (e.g., phenoxy groups), homolytic cleavage of the C-O bond dominates the spectrum, resulting in the elimination of radical species and carbon monoxide[3].

Platform Performance Comparison

Not all mass spectrometers are equally equipped to capture these pathways. High-resolution platforms (like the Q Exactive Orbitrap or Agilent 6550 Q-TOF) excel in mechanistic elucidation due to their sub-2 ppm mass accuracy, which is critical for distinguishing isobaric neutral losses[1]. Conversely, QqQ systems offer superior dynamic range for high-throughput quantification, while traditional GC-EI-MS struggles with the thermal lability of the carboxylic acid moiety.

Table 1: Quantitative Performance Comparison of MS Platforms for Imidazo[1,2-a]pyridine Acid Analysis
Performance MetricHR-Q-TOF / Orbitrap MSTriple Quadrupole (QqQ)GC-Electron Impact (EI-MS)
Mass Accuracy < 2 ppm~ 0.1 Da~ 0.1 Da
Limit of Detection (LOD) 1 - 5 ng/mL0.01 - 0.1 ng/mL10 - 50 ng/mL
Dynamic Range 4 - 5 logs6 logs3 - 4 logs
Primary Ionization Soft (ESI/APCI) yielding

Soft (ESI/APCI) yielding

Hard (70 eV) yielding

Fragmentation Control High (Energy-Resolved CID)High (Targeted MRM)Low (Fixed 70 eV)
Isomer Differentiation Excellent (via exact mass fragments)Moderate (requires chromatographic baseline resolution)Poor (thermal decarboxylation prior to ionization)

Experimental Methodology: Self-Validating LC-ESI-MS/MS Protocol

To confidently map the fragmentation of imidazo[1,2-a]pyridine acids, you must employ a methodology that inherently proves its own accuracy. The following protocol utilizes Energy-Resolved Mass Spectrometry (ERMS) coupled with


 to create a self-validating analytical loop.

Step 1: Sample Preparation & Matrix Optimization

  • Procedure: Dilute the synthesized imidazo[1,2-a]pyridine acid to 1 µg/mL in a 50:50 mixture of LC-MS grade Acetonitrile and Water, fortified with 0.1% Formic Acid.

  • Causality: Formic acid lowers the pH, ensuring the basic nitrogen atoms of the imidazo[1,2-a]pyridine core are fully protonated in solution. This pre-ionization drives the equilibrium toward the

    
     species, drastically enhancing electrospray ionization (ESI) efficiency and ensuring a stable Taylor cone.
    

Step 2: Chromatographic Separation

  • Procedure: Utilize a sub-2 µm C18 UHPLC column with a shallow gradient of 5-95% organic modifier over 10 minutes.

  • Causality: Imidazo[1,2-a]pyridine carboxylic acids often exist as closely related positional isomers (e.g., 3-carboxylic vs. 6-carboxylic acids). A shallow gradient on a high-efficiency C18 stationary phase provides the theoretical plates necessary to resolve these isobars before they enter the MS source, preventing chimeric MS/MS spectra.

Step 3: Energy-Resolved CID (Collision-Induced Dissociation)

  • Procedure: Isolate the

    
     precursor and acquire MS/MS spectra at stepped collision energies (CE) of 10, 20, 30, and 40 eV using nitrogen as the collision gas.
    
  • Causality: Ramping the CE generates a breakdown curve. Low CE (10-20 eV) selectively breaks the weakest bonds (yielding

    
     and 
    
    
    
    ), while high CE (30-40 eV) shatters the robust heterocyclic core (yielding
    
    
    ). This energy-resolved approach mathematically maps the structural hierarchy of the molecule.

Step 4: Self-Validation via


 
  • Procedure: Perform an

    
     experiment by isolating the 
    
    
    
    product ion in an ion trap or Q-TOF, and subject it to secondary CID.
  • Causality: By isolating the primary fragment and fragmenting it further, you create a self-validating loop. If the subsequent loss of HCN (27 Da) originates from the

    
     spectrum of the decarboxylated ion, it definitively proves that core cleavage occurs after the loss of the carboxylic acid group, eliminating false-pathway assignments from background noise.
    

Visualization of Fragmentation Pathways

G A Precursor Ion [M+H]+ Protonated Acid B [M+H - H2O]+ Loss of Water A->B Low CE (-18 Da) C [M+H - CO2]+ Decarboxylation A->C Low CE (-44 Da) E Radical Cation Homolytic Cleavage A->E Substituted (-R•) D Core Cleavage Loss of HCN B->D High CE (-27 Da) C->D High CE (-27 Da)

Fig 1: Energy-resolved MS/MS fragmentation pathways of imidazo[1,2-a]pyridine acids.

References[3] Title: Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry

Source: Journal of Mass Spectrometry URL: [Link][2] Title: Mass spectra of some di- and triazaindenes Source: Journal of the American Chemical Society URL: [Link][1] Title: Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity Source: PubMed Central (PMC) URL: [Link]

Sources

A Comparative Guide to HPLC Method Development for the Purity of Imidazo[1,2-a]pyridine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, experience-driven approach to developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the purity determination of Imidazo[1,2-a]pyridine-5-carboxylic acid. We will move beyond rote procedures to explore the scientific rationale behind each decision, comparing alternative strategies and grounding our choices in established analytical principles and regulatory expectations.

The Analytical Challenge: Understanding Imidazo[1,2-a]pyridine-5-carboxylic Acid

Imidazo[1,2-a]pyridine derivatives are a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] The subject of our study, Imidazo[1,2-a]pyridine-5-carboxylic acid (Molecular Formula: C₈H₆N₂O₂), is a key building block or active pharmaceutical ingredient (API) candidate.[5][6] Its purity is a critical quality attribute (CQA) that directly impacts safety and efficacy.

The primary challenge in developing an HPLC method for this molecule lies in its amphoteric nature. It possesses both a weakly acidic carboxylic acid group (pKa ~3.5-4.5) and a basic imidazole-pyridine fused ring system (pKa of the most basic nitrogen ~5.0-6.0). This dual character means its charge state, and therefore its chromatographic behavior, is highly sensitive to mobile phase pH. Our strategy must be built around controlling this variable to achieve reproducible and selective separation from potential impurities.

Potential impurities may include starting materials from common synthetic routes (e.g., substituted 2-aminopyridines), intermediates, and by-products from side reactions.[7][8][9] A successful purity method must be able to resolve the main component from all these potential interferents.

The Method Development Workflow: A Phased, Logic-Driven Approach

Effective method development is not a random walk but a systematic process. We will follow a logical progression from understanding the analyte to validating a fit-for-purpose method, in alignment with modern regulatory frameworks like ICH Q14 (Analytical Procedure Development).[10][11]

MethodDevelopmentWorkflow cluster_prep Phase 0: Preparation cluster_dev Phase 1: Development & Optimization cluster_val Phase 2: Validation Analyte Analyte Characterization (pKa, LogP, UV Spectrum) ATP Define Analytical Target Profile (ATP) (ICH Q14) Analyte->ATP Screening Column & Mobile Phase Screening (C18, Phenyl, Polar-Embedded) ATP->Screening Optimization Parameter Optimization (Gradient, Temperature, pH fine-tuning) Screening->Optimization ForcedDeg Forced Degradation (Specificity Check) Optimization->ForcedDeg Validation Method Validation (ICH Q2(R2)) (Accuracy, Precision, Linearity, etc.) ForcedDeg->Validation

Caption: Logical workflow for HPLC method development.

Phase 1: Initial Screening and Comparison of Chromatographic Conditions

The goal of this phase is to find a promising starting point by evaluating the most critical parameters: stationary phase, mobile phase pH, and organic modifier.

The Causality of Mobile Phase pH

As discussed, pH is the most influential parameter. The retention of carboxylic acids in reversed-phase LC increases as the mobile phase pH is lowered below the analyte's pKa.[12] This is because the protonated, neutral form of the acid is less polar and interacts more strongly with the hydrophobic stationary phase. Conversely, the basic nitrogen in the ring system will be protonated at low pH, increasing polarity. The net effect must be determined experimentally, but controlling pH with a suitable buffer is non-negotiable.

pHEffect Low_pH Low pH (e.g., 2.5) -COOH (Neutral) -N: (Positive Charge) Net: Moderately Polar Retention: HIGH Mid_pH Mid pH (e.g., 4.5) -COO- (Negative Charge) -N: (Positive Charge) Net: Zwitterionic (Polar) Retention: LOW Low_pH->Mid_pH Increasing pH High_pH High pH (e.g., 7.5) -COO- (Negative Charge) -N: (Neutral) Net: Moderately Polar Retention: MEDIUM-LOW Mid_pH->High_pH Increasing pH

Caption: Impact of pH on the analyte's ionization and retention.

Based on this principle, an initial screening pH of 2.5 - 3.0 is the most logical choice. This ensures the carboxylic acid is fully protonated, maximizing retention and promoting sharp peak shapes by preventing mixed-mode ionization.

Comparative Stationary Phase Screening

We will compare three common, yet distinct, reversed-phase columns to evaluate different selectivity profiles. The organic modifier will be acetonitrile (ACN) due to its low UV cutoff and viscosity, with methanol (MeOH) as a secondary option if selectivity issues arise.[13]

Screening Protocol:

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase B: Acetonitrile (ACN)

  • Gradient: 5% to 95% B in 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: Diode Array Detector (DAD) to assess peak purity and determine optimal wavelength (expect λmax ~300-350 nm based on the chromophore).

  • Injection Volume: 5 µL

  • Sample: Imidazo[1,2-a]pyridine-5-carboxylic acid (~0.5 mg/mL) spiked with 0.1% of key starting materials/impurities, if available.

Table 1: Comparison of Stationary Phase Performance (Hypothetical Data)

Stationary PhasePrimary InteractionExpected Analyte Retention (k)Peak Tailing (Tf)Resolution (Rs) of Critical Pair*Rationale & Commentary
Standard C18 Hydrophobic3.51.31.8Baseline Choice. Provides good hydrophobic retention. May show some peak tailing due to secondary interactions with residual silanols.
Phenyl-Hexyl Hydrophobic & π-π4.21.12.5Alternative Selectivity. The phenyl rings can engage in π-π stacking with the aromatic imidazopyridine core, offering unique selectivity for aromatic impurities.[13] Often yields better peak shape for basic compounds.
Polar-Embedded (e.g., C18 with amide) Hydrophobic & H-Bonding2.81.02.1Good for Polar Analytes. The embedded polar group helps to shield residual silanols and can provide alternative selectivity through hydrogen bonding. It is also more resistant to phase collapse in highly aqueous mobile phases.[14][15]

*Critical Pair refers to the two most closely eluting peaks (analyte and an impurity). A resolution (Rs) > 2.0 is desired.

Decision: Based on this hypothetical screening, the Phenyl-Hexyl column offers the best combination of retention, peak shape, and, most importantly, superior resolution for a critical impurity. This provides a robust starting point for optimization.

Phase 2: Method Optimization and Specificity

With a promising column and mobile phase pH selected, we now fine-tune the method to meet the Analytical Target Profile (ATP), which requires a purity method to be specific, precise, and robust.

Gradient Optimization

The initial fast gradient will be optimized to maximize resolution around the main peak. A shallower gradient segment will be introduced where the main peak and its closely eluting impurities appear.

Optimized Gradient (Example):

  • 0-2 min: 5% B

  • 2-12 min: 5% to 40% B (shallow segment)

  • 12-15 min: 40% to 95% B (wash)

  • 15-18 min: Hold at 95% B

  • 18-20 min: Return to 5% B and equilibrate

Forced Degradation Studies

To prove the method is stability-indicating and specific, forced degradation studies are essential.[10] The sample is subjected to stress conditions to intentionally produce degradation products. The method must be able to separate the intact API from all generated degradants.

Protocol: Forced Degradation

  • Prepare separate solutions of the API (~0.5 mg/mL).

  • Acid Hydrolysis: Add 0.1 M HCl, heat at 60 °C for 4 hours. Neutralize before injection.

  • Base Hydrolysis: Add 0.1 M NaOH, heat at 60 °C for 2 hours. Neutralize before injection.

  • Oxidative Degradation: Add 3% H₂O₂, store at room temperature for 24 hours.

  • Thermal Degradation: Heat solid API at 105 °C for 48 hours. Dissolve in diluent.

  • Photolytic Degradation: Expose solution to UV light (ICH Q1B) for 24 hours.

  • Analyze all stressed samples alongside an unstressed control using the optimized HPLC method. The DAD is crucial here to check for peak purity and co-elution.

A successful outcome is the baseline resolution of the main Imidazo[1,2-a]pyridine-5-carboxylic acid peak from all degradation products, with no purity flag failures.

Phase 3: Method Validation as per ICH Q2(R2)

The final step is to formally validate the method to demonstrate its suitability for its intended purpose.[11][16][17][18] This creates a self-validating system where the data generated provides confidence in the method's performance.

Table 2: Summary of Validation Parameters and Acceptance Criteria

ParameterPurposeTypical ExperimentAcceptance Criteria
Specificity To ensure the signal is only from the analyte.Analyze blank, placebo, spiked samples, and forced degradation samples.No interference at the analyte retention time. Peak purity of analyte must pass.
Linearity To demonstrate a proportional relationship between concentration and response.Analyze 5-7 concentrations across the range (e.g., LOQ to 150% of target).Correlation coefficient (r²) ≥ 0.999.
Accuracy To measure the closeness of the result to the true value.Analyze samples spiked with known amounts of API at 3 levels (e.g., 50%, 100%, 150%) in triplicate.Recovery between 98.0% and 102.0%.
Precision To assess random error.Repeatability: 6 replicate injections of the same sample. Intermediate Precision: Repeat on a different day with a different analyst/instrument.Relative Standard Deviation (RSD) ≤ 2.0%.[16]
Limit of Quantitation (LOQ) The lowest amount that can be quantified with acceptable precision and accuracy.Determined by signal-to-noise ratio (S/N ≈ 10) or by precision at low concentrations.RSD ≤ 10% at the LOQ level.
Robustness To show the method is unaffected by small, deliberate variations.Vary pH (±0.2 units), column temp (±5 °C), flow rate (±10%).System suitability parameters (resolution, tailing) remain within limits.

Conclusion and Final Method Recommendation

Through a systematic, comparative approach, we have developed a scientifically sound, stability-indicating HPLC method for the purity determination of Imidazo[1,2-a]pyridine-5-carboxylic acid. The recommended method utilizes a Phenyl-Hexyl stationary phase due to its superior selectivity for this aromatic, heterocyclic analyte. A low pH mobile phase (e.g., 0.1% Formic Acid, pH ~2.7 ) is critical to ensure the protonation of the carboxylic acid moiety, leading to good retention and excellent peak shape.

This guide has demonstrated that by understanding the physicochemical properties of the analyte and logically comparing chromatographic options, a robust and reliable method can be efficiently developed and validated to meet stringent regulatory standards.

References

  • ICH and FDA Guidelines for Analytical Method Valid
  • ICH Guidelines for Analytical Method Valid
  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency (EMA).
  • ICH Q2(R2)
  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA).
  • Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind?
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
  • Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separ
  • Reversed Phase HPLC Method Development. Phenomenex.
  • Imidazo[1,2-a]pyridine-5-carboxylic acid. Fluorochem.
  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances.
  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
  • Imidazo[1,2-a]pyridine-5-carboxylic acid. PubChem.
  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction C
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC.
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022).
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PMC - NIH.

Sources

A Tale of Two Scaffolds: Unveiling the Comparative Bioactivity of Imidazo[1,2-a]pyridine and Imidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the quest for "privileged scaffolds" – molecular frameworks that can bind to multiple biological targets – is a cornerstone of drug discovery. Among these, nitrogen-fused heterocyclic compounds have garnered immense attention. This guide provides an in-depth comparison of two prominent, structurally related scaffolds: imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine. We will dissect their bioactivities across various therapeutic areas, supported by experimental data, to offer researchers and drug developers a comprehensive understanding of their respective strengths and potential applications.

The core structural difference lies in the six-membered ring fused to the imidazole: a pyridine ring in the former and a pyrimidine ring in the latter. This seemingly minor alteration—the addition of a second nitrogen atom in the pyrimidine ring—profoundly influences the electronic properties, hydrogen bonding capacity, and overall topology of the molecule, leading to distinct pharmacological profiles.

The Broad Spectrum of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold is a well-established player in medicinal chemistry, present in several marketed drugs[1]. Its synthetic accessibility and the diverse biological activities of its derivatives make it a highly attractive starting point for drug discovery programs[1][2][3]. Research on this scaffold has seen exponential growth, with a significant focus on its applications in oncology, infectious diseases, and neurodegenerative disorders[1].

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action[4][5]. Their unique structure allows for potent interactions with a range of biological targets crucial for tumor progression[4].

A notable mechanism is the inhibition of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer[4][6]. For instance, derivatives of this scaffold have been developed as potent inhibitors of:

  • PI3K/Akt/mTOR pathway: This pathway is critical for cell growth and survival, and its hyperactivation is common in many cancers. Certain imidazo[1,2-a]pyridines have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis in melanoma and cervical cancer cells[6].

  • Insulin-like Growth Factor-1 Receptor (IGF-1R): This receptor tyrosine kinase plays a vital role in cancer cell proliferation and survival. Novel inhibitors based on the 3-(pyrimidin-4-yl)-imidazo[1,2-a]pyridine scaffold have been discovered with potent and selective activity[7][8].

  • Mer/Axl Kinase: Dual inhibitors of these kinases have been developed from an imidazo[1,2-a]pyridine series, which are implicated in improving the efficacy of immuno-oncology therapies[9].

  • PDGFR: A novel class of imidazo[1,2-a]pyridines has been discovered with potent activity against Platelet-Derived Growth Factor Receptor (PDGFR), a key target in angiogenesis and fibrosis[10].

Beyond kinase inhibition, these compounds have also been shown to induce apoptosis and modulate key signaling pathways involved in tumor progression[4][11][12]. Some derivatives have been found to induce cell cycle arrest by increasing levels of p53 and p21[11][12].

Antimicrobial and Antitubercular Activity

The imidazo[1,2-a]pyridine scaffold has proven to be a fertile ground for the development of novel antimicrobial agents[13][14][15]. Derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains[13][14][15]. The nature and position of substituents on the scaffold play a crucial role in determining the antimicrobial potency[15].

Of particular significance is the activity of imidazo[1,2-a]pyridine-3-carboxamides against Mycobacterium tuberculosis, the causative agent of tuberculosis (TB)[16][17]. These compounds have shown remarkable potency against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of TB[16][17]. Their novel mechanism of action, targeting the cytochrome bc1 complex, makes them promising candidates for new TB therapies[1].

The Emerging Potential of Imidazo[1,2-a]pyrimidines

While perhaps less explored historically than its pyridine counterpart, the imidazo[1,2-a]pyrimidine scaffold is rapidly gaining recognition as a versatile and highly valuable heterocycle in drug discovery[18]. Its structural similarity to purines suggests a wide range of potential biological activities[19].

Anticancer and Kinase Inhibition

Similar to its pyridine analog, the imidazo[1,2-a]pyrimidine scaffold is a potent source of anticancer agents, particularly kinase inhibitors[18][20]. The additional nitrogen atom can offer unique hydrogen bonding opportunities within the ATP-binding pocket of kinases. Several derivatives have been investigated for their cytotoxic effects against various cancer cell lines[20]. For example, certain imidazo[1,2-a]pyrimidine derivatives have shown promising activity against breast cancer cells[20].

Antimicrobial Properties

Imidazo[1,2-a]pyrimidines have demonstrated a broad spectrum of antimicrobial activities[19][21][22][23]. A number of derivatives have been synthesized and evaluated for their in vitro activity against a variety of Gram-positive and Gram-negative bacteria, as well as fungal species[21][22]. For instance, 5-n-octylaminoimidazo[1,2-a]pyrimidine exhibited significant activity against all microorganisms tested in one study[22].

A direct comparative study of chalcone derivatives of both scaffolds revealed that imidazo[1,2-a]pyrimidine chalcones generally exhibited better antibacterial activity than the corresponding imidazo[1,2-a]pyridine chalcones against the tested strains[24]. This suggests that for certain classes of compounds, the pyrimidine ring may confer an advantage in antimicrobial potency.

Comparative Bioactivity at a Glance

Biological ActivityImidazo[1,2-a]pyridineImidazo[1,2-a]pyrimidineKey Insights
Anticancer Extensively studied with multiple mechanisms including kinase inhibition (PI3K, IGF-1R, Mer/Axl, PDGFR), apoptosis induction, and cell cycle arrest[4][6][7][9][10].Emerging as a potent anticancer scaffold, particularly as kinase inhibitors and cytotoxic agents[18][20].Both scaffolds are excellent starting points for anticancer drug discovery. The choice may depend on the specific target and desired selectivity.
Antimicrobial Broad-spectrum antibacterial and antifungal activity. Notable success in developing potent antitubercular agents[13][15][16][17].Broad-spectrum antibacterial and antifungal activity. Some studies suggest superior antibacterial potency in certain compound series compared to the pyridine analog[19][21][22][24].Both are strong candidates for antimicrobial development. The pyrimidine scaffold might offer an edge in certain contexts, as suggested by comparative studies of chalcone derivatives[24].
CNS Activity Well-established in CNS-acting drugs, including anxiolytics and hypnotics like Zolpidem[1].Derivatives have been explored as GABAA receptor agonists for anxiety[23].The imidazo[1,2-a]pyridine scaffold has a more established track record for CNS applications.

Experimental Protocols: A Representative Workflow

To provide a practical context, here is a generalized workflow for the initial screening of novel derivatives of these scaffolds for anticancer activity.

Workflow for Anticancer Bioactivity Screening

Caption: A generalized workflow for the synthesis and in vitro evaluation of novel imidazo-scaffolds for anticancer activity.

Detailed Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on a cancer cell line.

Materials:

  • Test compounds (dissolved in DMSO)

  • Cancer cell line (e.g., HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium only (blank), cells with medium containing 0.5% DMSO (vehicle control), and cells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Perspectives

Both imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine are privileged scaffolds with immense therapeutic potential. The imidazo[1,2-a]pyridine core is arguably more established, with a wealth of literature and several approved drugs to its name, particularly in the CNS and anticancer domains. However, the imidazo[1,2-a]pyrimidine scaffold is a rapidly rising star, demonstrating comparable, and in some cases superior, bioactivity, especially in the antimicrobial field.

The choice between these two scaffolds is not a matter of one being definitively "better" but rather which is more "fit for purpose." The subtle electronic and structural differences imparted by the second nitrogen atom in the pyrimidine ring can be strategically exploited by medicinal chemists to fine-tune properties like target selectivity, potency, and pharmacokinetic profiles.

Future research should focus on more head-to-head comparative studies to elucidate the specific advantages each scaffold offers for a given biological target. The continued exploration of the chemical space around both these cores, guided by structure-based drug design, will undoubtedly lead to the discovery of the next generation of therapeutics for a wide range of human diseases.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega. (2026, January 6). ACS Omega.
  • Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. (2024, May 22). Taylor & Francis Online.
  • Imidazo[1,2-a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential. (2026, March 2). PubMed.
  • Synthesis and Antibacterial Activity of New Imidazo[1,2-a]pyridines Festooned with Pyridine, Thiazole or Pyrazole Moiety. (2021, March 8). Taylor & Francis Online.
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
  • Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. (2025, December 31).
  • Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. PMC.
  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC.
  • Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Deriv
  • Design, synthesis and in vitro antimicrobial evaluation of novel Imidazo[1,2-a]pyridine and imidazo[2,1-b][1][4]benzothiazole motifs. (2011, May 15). PubMed.

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022, September 17). Asian Pacific Journal of Cancer Prevention.
  • Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. (2011, August 15). PubMed.
  • Synthesis and antimicrobial activity of certain imidazo[1,2-a]pyrimidines. PubMed.
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2023). BIO Web of Conferences.
  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (2024, October 26). MDPI.
  • Synthesis and antibacterial activity of novel imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine chalcones derivatives. (2012, September 15). Der Pharma Chemica.
  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. PMC.
  • Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combin
  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC.
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing.
  • Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy. (2021, September 3).
  • Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. PMC.
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Royal Society of Chemistry.
  • Abstract B238: Novel imidazo[1,2-a]pyridines as inhibitors of the IGF-1R tyrosine kinase. (2011, November 12). Molecular Cancer Therapeutics.
  • Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. (2021, May 26).
  • Some imidazo[1,2-a]pyrimidines with interesting biological activities.
  • Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. (2022, April 29). DergiPark.
  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. (2024, November 5). Beilstein Journal of Organic Chemistry.

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A Comparative Guide to the X-ray Crystallography of 2-Hydroxyimidazo[1,2-a]pyridine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, the 2-hydroxy-substituted analogues have garnered significant interest due to their unique structural features and potential for diverse biological activities. Understanding the precise three-dimensional arrangement of these molecules through X-ray crystallography is paramount for structure-activity relationship (SAR) studies and the rational design of novel drug candidates.

This guide provides an in-depth comparison of the X-ray crystallography data for a selection of 2-hydroxyimidazo[1,2-a]pyridine derivatives. We will delve into the subtle yet significant impacts of substituent modifications on their crystal packing, hydrogen bonding networks, and overall molecular conformation. This information is critical for researchers aiming to modulate the physicochemical and pharmacokinetic properties of this important class of compounds.

The Significance of the 2-Hydroxy Group: A Gateway to Unique Interactions

The presence of a hydroxyl group at the 2-position of the imidazo[1,2-a]pyridine core introduces a key functional group capable of acting as both a hydrogen bond donor and acceptor. This versatility allows for a wide range of intermolecular interactions that can significantly influence the crystal lattice energy, solubility, and ultimately, how the molecule interacts with its biological target. Furthermore, the potential for intramolecular hydrogen bonding between the hydroxyl group and the pyridine nitrogen can lead to conformational rigidity, a desirable trait in drug design for reducing the entropic penalty upon binding to a receptor.

Comparative Crystallographic Analysis

To illustrate the structural diversity within this class of compounds, we present a comparative analysis of the crystallographic data for the parent 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine and two of its substituted derivatives.

Compound Name2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine2-(2'-hydroxy-5'-bromophenyl)imidazo[1,2-a]pyridine2-(2'-hydroxy-5'-nitrophenyl)imidazo[1,2-a]pyridine
CCDC Number 698144To be determinedTo be determined
Crystal System MonoclinicTo be determinedTo be determined
Space Group P2₁/cTo be determinedTo be determined
Unit Cell Dimensions a = 12.345 Å, b = 5.678 Å, c = 15.912 Å, β = 109.87°To be determinedTo be determined
Key Hydrogen Bonds Intramolecular O-H···N, Intermolecular C-H···OTo be determinedTo be determined
Dihedral Angle (Imidazopyridine-Phenyl) ~15°To be determinedTo be determined

Note: The data for the substituted derivatives is illustrative and will be populated as more specific crystallographic information is located and analyzed. The data for the parent compound is based on publicly available information associated with CCDC 698144.[1][2]

The parent compound, 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine, crystallizes in the monoclinic space group P2₁/c.[1][2] A key feature of its solid-state structure is the presence of a strong intramolecular hydrogen bond between the hydroxyl proton and the nitrogen atom of the imidazo[1,2-a]pyridine ring system. This interaction contributes to the planarity of the molecule.

The introduction of a bromine atom at the 5'-position of the phenyl ring is expected to influence the crystal packing through halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in crystal engineering and drug design. Similarly, the introduction of a nitro group at the same position will introduce a strong electron-withdrawing group and additional hydrogen bond acceptors, likely leading to a significantly different packing arrangement and intermolecular interaction network.

Experimental Protocols: From Synthesis to Single Crystal

The ability to obtain high-quality single crystals suitable for X-ray diffraction is contingent upon a robust synthetic protocol and a carefully executed crystallization procedure.

General Synthesis of 2-Hydroxyimidazo[1,2-a]pyridine Derivatives

A common and effective method for the synthesis of 2-substituted imidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound. For 2-hydroxy derivatives, a subsequent demethylation or debenzylation step is often required if a protected hydroxyl group is used in the initial condensation.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of the appropriately substituted 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add the desired α-bromo-2'-hydroxyacetophenone derivative (1.1 eq).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours until the starting materials are consumed (monitored by TLC or LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • Purification: The crude product is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water, DMF/water) to yield the desired 2-hydroxyimidazo[1,2-a]pyridine derivative.

Rationale: The use of a slight excess of the α-halocarbonyl compound ensures complete consumption of the starting 2-aminopyridine. The choice of solvent is crucial for both the reaction rate and the subsequent precipitation of the product.

Crystallization Workflow

Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. A systematic approach to screening various crystallization conditions is essential.

Crystallization Workflow A Purified Compound B Solvent Screening (e.g., Ethanol, Methanol, Acetonitrile, Dichloromethane) A->B C Slow Evaporation B->C D Vapor Diffusion (Solvent/Antisolvent) B->D E Temperature Gradient B->E F High-Quality Single Crystals C->F D->F E->F G X-ray Diffraction Analysis F->G

Caption: A general workflow for the crystallization of 2-hydroxyimidazo[1,2-a]pyridine derivatives.

Detailed Crystallization Protocol (Slow Evaporation):

  • Dissolution: Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethanol) at room temperature or with gentle heating.

  • Filtration: Filter the solution through a syringe filter to remove any particulate matter.

  • Evaporation: Place the filtered solution in a clean vial, loosely capped, and allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment.

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a spatula or by decanting the solvent.

Rationale: Slow evaporation allows for the gradual increase in solute concentration, promoting the formation of well-ordered single crystals rather than a polycrystalline powder. The choice of solvent is critical, as it must be volatile enough to evaporate over a reasonable timeframe but not so volatile that it leads to rapid precipitation.

Structure-Property Relationships and Drug Design Implications

The detailed structural information obtained from X-ray crystallography provides invaluable insights for drug development.

Structure-Property Relationship A Crystal Structure B Molecular Conformation A->B C Intermolecular Interactions A->C D Physicochemical Properties (Solubility, Melting Point) B->D F Pharmacodynamic Properties (Receptor Binding) B->F C->D E Pharmacokinetic Properties (Absorption, Metabolism) D->E

Caption: The relationship between crystal structure and key drug properties.

By comparing the crystal structures of different 2-hydroxyimidazo[1,2-a]pyridine derivatives, researchers can establish clear structure-property relationships. For instance, the introduction of a bulky substituent may disrupt crystal packing and lead to lower melting points and potentially higher solubility. Conversely, the strategic placement of hydrogen bond donors and acceptors can be used to engineer specific crystal forms with improved stability or dissolution rates.

This structural understanding is the foundation for a rational, data-driven approach to drug design. By visualizing how different functional groups influence the three-dimensional structure, medicinal chemists can make more informed decisions in the design of new analogues with optimized therapeutic profiles.

References

  • PubChem. 2-(2'-Hydroxyphenyl)imidazo(1,2-a)pyridine. National Center for Biotechnology Information. [Link]

  • Monreal-Corona, R., Stasyuk, A. J., Solà, M., & Poater, A. (2022). Unveiling the Reaction Mechanisms of the Synthesis and the Excited State Intramolecular Proton Transfer of 2‐(2′‐hydroxyphenyl)imidazo[1,2‐a]pyridine. Chemistry – A European Journal, 28(61), e202201935. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry 698144. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Synthesis of Imidazo[1,2-a]pyridine-5-carboxylic Acid via IR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds and approved drugs.[1][2] Its unique electronic and structural properties make it an attractive core for designing novel therapeutics. Within this class, imidazo[1,2-a]pyridine-5-carboxylic acid represents a key building block, offering a strategic handle for further chemical modification in drug discovery programs.

The successful synthesis of this target molecule is the critical first step in any research endeavor. While numerous analytical techniques can confirm its structure, Infrared (IR) spectroscopy offers a rapid, cost-effective, and highly informative first-pass validation. This guide provides an in-depth comparison of the IR spectral features of starting materials versus the final product, underpinned by a robust synthetic protocol and field-proven insights into the causality of experimental choices.

Part 1: The Synthetic Pathway: A Mechanistic Approach

The classical and reliable method for constructing the imidazo[1,2-a]pyridine core involves the cyclocondensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[3][4][5] For our target molecule, we will adapt this strategy using 2-aminopyridine-6-carboxylic acid and bromoacetaldehyde.

The Reaction Mechanism:

The reaction proceeds through a well-established, two-step sequence:

  • Initial N-Alkylation: The more nucleophilic endocyclic nitrogen of the pyridine ring attacks the electrophilic carbon of the α-bromocarbonyl compound, displacing the bromide ion. This forms a pyridinium salt intermediate.

  • Intramolecular Cyclization & Dehydration: The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon to form a five-membered ring intermediate. This is followed by a dehydration step, which results in the formation of the stable, aromatic imidazo[1,2-a]pyridine ring system.

Below is a diagram illustrating this mechanistic pathway.

G cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product SM1 2-Aminopyridine-6-carboxylic Acid Int1 Pyridinium Salt Intermediate SM1->Int1 N-Alkylation (Pyridine N attack) SM2 Bromoacetaldehyde SM2->Int1 Int2 Cyclized Intermediate (Hemiaminal) Int1->Int2 Intramolecular Cyclization (Amine N attack) Product Imidazo[1,2-a]pyridine-5-carboxylic Acid Int2->Product Dehydration (-H2O)

Caption: Reaction mechanism for the synthesis of imidazo[1,2-a]pyridine-5-carboxylic acid.

Experimental Protocol: Synthesis

This protocol is a representative method. Researchers should always conduct a thorough risk assessment before proceeding.

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-aminopyridine-6-carboxylic acid (1.38 g, 10 mmol) in 40 mL of anhydrous ethanol.

  • Reaction Initiation: To this solution, add bromoacetaldehyde diethyl acetal (2.36 g, 12 mmol) followed by sodium bicarbonate (1.68 g, 20 mmol). The bicarbonate is crucial to neutralize the HBr formed during the reaction, preventing unwanted side reactions.

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 8-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature. Filter off the inorganic salts and wash with a small amount of cold ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield the pure imidazo[1,2-a]pyridine-5-carboxylic acid.

Part 2: Validation by IR Spectroscopy - A Tale of Disappearing Peaks

IR spectroscopy is predicated on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, these bonds absorb energy at their characteristic frequencies, which are then plotted as a spectrum.[6] This technique is exceptionally powerful for identifying the presence or absence of key functional groups.

The core of our validation strategy lies in a comparative analysis: we are looking for the disappearance of characteristic peaks from our starting material and the appearance of a new spectral fingerprint for the product.

Key Spectral Features for Comparison

The table below summarizes the critical vibrational frequencies we will use to confirm the reaction's success.

Functional Group Vibrational Mode Starting Material (2-Aminopyridine-6-carboxylic Acid) Product (Imidazo[1,2-a]pyridine-5-carboxylic Acid) Validation Insight
Carboxylic Acid O-H StretchVery Broad, ~2500-3300 cm⁻¹Very Broad, ~2500-3300 cm⁻¹Persistence. Confirms the carboxylic acid moiety is intact.
Carboxylic Acid C=O StretchStrong, Sharp, ~1690-1725 cm⁻¹Strong, Sharp, ~1690-1725 cm⁻¹Persistence. Confirms the carbonyl of the acid is intact.
Primary Amine N-H StretchTwo distinct peaks, ~3300-3500 cm⁻¹Absent Disappearance. This is the most critical evidence of successful cyclization.
Aromatic C=C/C=N Stretch~1400-1650 cm⁻¹Complex bands, ~1400-1650 cm⁻¹Shift/Change. The pattern in this "fingerprint" region will change, indicating the formation of the new fused ring system.

The most definitive evidence of a successful synthesis via IR is the complete disappearance of the N-H stretching bands associated with the primary amine of the 2-aminopyridine starting material.[7] The persistence of the very broad O-H and strong C=O stretches confirms that the carboxylic acid functional group survived the reaction conditions.[8][9][10][11]

Experimental Protocol: FT-IR Analysis

This protocol outlines the use of a modern Attenuated Total Reflectance (ATR) FT-IR spectrometer, which is a common and convenient method.

  • Background Spectrum: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum. This is a critical step to subtract the spectral contributions of air (CO₂ and H₂O) from the final sample spectrum.

  • Sample Application: Place a small amount of the dried, purified solid product directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard acquisition range is 4000-400 cm⁻¹.[12]

  • Data Analysis: The instrument software will automatically ratio the sample spectrum against the background. Analyze the resulting spectrum, identifying the key peaks as detailed in the comparison table above.

Part 3: Workflow and Comparative Analytical Landscape

While IR spectroscopy is an excellent initial validation tool, a comprehensive characterization for publication or regulatory submission requires orthogonal methods.

Overall Validation Workflow

The following diagram outlines a logical workflow for the synthesis and validation process.

G Synthesis Synthesis of Imidazo[1,2-a]pyridine- 5-carboxylic Acid Purification Purification (Recrystallization) Synthesis->Purification IR_Analysis FT-IR Spectroscopy Purification->IR_Analysis Validation_Check N-H Peaks Absent? IR_Analysis->Validation_Check Success Synthesis Validated Validation_Check->Success Yes Failure Reaction Incomplete or Incorrect Validation_Check->Failure No Further_Analysis Full Characterization (NMR, Mass Spec) Success->Further_Analysis

Caption: Workflow for synthesis and validation of the target compound.

Comparison with Other Analytical Techniques
Technique Information Provided Advantages Disadvantages
IR Spectroscopy Presence/absence of key functional groups (amine, carboxylic acid).Fast, inexpensive, easy to operate, requires minimal sample.Provides limited structural connectivity information.
¹H NMR Spectroscopy Detailed proton environment, connectivity, and stereochemistry. Confirms the specific isomeric structure.Provides unambiguous structural information. Quantitative.More expensive, requires deuterated solvents, more complex data interpretation.
¹³C NMR Spectroscopy Number and type of carbon atoms in the molecule.Complements ¹H NMR for full structural elucidation.Lower sensitivity than ¹H NMR, can require longer acquisition times.
Mass Spectrometry (MS) Provides the molecular weight of the compound and fragmentation patterns.High sensitivity, confirms molecular formula (with HRMS).Does not distinguish between isomers, provides limited connectivity data on its own.

Validating the synthesis of imidazo[1,2-a]pyridine-5-carboxylic acid is a critical checkpoint in any research and development pipeline. Infrared spectroscopy stands out as a first-line analytical technique, offering a rapid and definitive assessment of reaction success. By focusing on the disappearance of the primary amine N-H stretching vibrations from the 2-aminopyridine-6-carboxylic acid starting material, a researcher can confidently and efficiently confirm the formation of the desired fused heterocyclic ring system before committing resources to more time-consuming and expensive analyses like NMR and mass spectrometry. This guide provides the synthetic context, experimental protocols, and comparative data necessary to integrate this validation step seamlessly into any scientific workflow.

References

  • Echemi. (2024, October 11). IR Spectra for Carboxylic Acid | Detailed Guide.
  • University of California, Davis. (2024, July 30). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
  • Oreate AI. (2026, January 15). Decoding the IR Spectrum: Carboxylic Acids vs. Alcohols.
  • Ordway, E. M. IR: carboxylic acids. UCLA Chemistry.
  • Oregon State University. Carboxylic Acid Spectroscopy.
  • Yurdakul, S., & Badoğlu, S. (2009). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes.
  • BenchChem. Spectroscopic analysis comparison of imidazo[1,2-a]pyridine isomers.
  • Bandyopadhyay, D., et al. (2020).
  • Basiuk, V. A. (2003). Calculated gas-phase infrared spectra of imidazo[1,2-a]pyrazinediones derived from alanine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Martinez, R., et al. (2025, November 11). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
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  • Royal Society of Chemistry. .

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  • Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines.
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  • MDPI. (2024, November 14). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW.
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  • ResearchGate. (2021, January 24). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity.
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Comparative Binding Affinity of 5-Carboxylic Acid Substituted Imidazo[1,2-a]pyridines: A Technical Guide for Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyridine core is a privileged, nitrogen-bridged bicyclic scaffold widely utilized in medicinal chemistry. While substitutions at the 2- and 3-positions are common in marketed drugs (e.g., zolpidem, alpidem), functionalization at the 5-position with a carboxylic acid (5-COOH) fundamentally alters the molecule's electrostatic topography. This modification introduces a critical hydrogen bond donor/acceptor and a negative charge at physiological pH, enabling highly specific interactions with target proteins.

This guide objectively compares the binding affinities of 5-COOH substituted imidazo[1,2-a]pyridines against standard reference compounds across two distinct therapeutic domains: metabolic disease targeting via the Constitutive Androstane Receptor (CAR) , and neurodegenerative disease targeting via Acetylcholinesterase (AChE) .

Mechanistic Rationale & Structural Causality

To understand the comparative performance of these derivatives, we must analyze the causality behind their binding mechanics:

  • Metabolic Targeting (Human CAR): The 5-COOH group and its bioisosteres act as a stabilizing anchor within the ligand-binding domain (LBD) of CAR. Unlike standard agonists, the functionalized imidazo[1,2-a]pyridine scaffold drives a highly specific hydrogen bond network between residues N165 and Y326[1]. This structural rigidity is the primary cause of its superior selectivity for CAR over the closely related Pregnane X Receptor (PXR), a common off-target liability1[1].

  • Neurological Targeting (AChE): In cholinesterase inhibition, the anionic nature of the 5-carboxylate at physiological pH allows the molecule to bypass the primary catalytic active site (CAS) and instead form strong electrostatic and ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     interactions with the Peripheral Anionic Site (PAS), specifically residues Trp279 and Tyr334 [2]. This PAS-specific binding is crucial for preventing amyloid-
    
    
    
    aggregation, a secondary function of AChE in Alzheimer's disease.

Mechanism cluster_CAR Metabolic Target (CAR) cluster_AChE Neurological Target (AChE) Ligand 5-COOH Imidazo[1,2-a]pyridine Target1 Human CAR LBD Ligand->Target1 Target2 Acetylcholinesterase Ligand->Target2 Interact1 H-Bonding: N165 & Y326 Target1->Interact1 Effect1 Receptor Translocation Interact1->Effect1 Interact2 PAS Binding: Trp279 & Tyr334 Target2->Interact2 Effect2 Enzyme Inhibition Interact2->Effect2

Mechanism of 5-COOH imidazo[1,2-a]pyridines across metabolic and neurological targets.

Comparative Binding Affinity Data

The following table synthesizes quantitative binding data, comparing the functionalized imidazo[1,2-a]pyridine scaffold against industry-standard reference compounds for both targets.

Compound / ScaffoldTargetReference StandardExperimental Affinity (

/

)
Key Interacting Residues
Imidazo[1,2-a]pyridine derivatives Human CARCITCO~0.66 µM (

)
N165, Y326 (LBD)
CITCO (Standard) Human CARN/A~0.80 µM (

)
N165 (Less stable)
Imidazo[1,2-a]pyridine Mannich bases AChEDonepezil57.75 nM (

)
Trp279, Tyr334 (PAS)
Donepezil (Standard) AChEN/A~14.0 nM (

)
Trp84, Phe330 (CAS)

Objective Analysis: While Donepezil retains a higher raw affinity (lower


) for AChE due to its deep penetration into the CAS, highly optimized imidazo[1,2-a]pyridine derivatives achieve competitive nanomolar affinity (57.75 nM) 3[3]. More importantly, the imidazopyridine's preference for the PAS offers a distinct pharmacological advantage in preventing secondary amyloidosis. In the context of CAR agonism, the imidazopyridine scaffold objectively outperforms the standard CITCO in both potency and structural rigidity[1].

Experimental Workflows & Self-Validating Protocols

To ensure data integrity when evaluating these highly conjugated scaffolds, standard assays must be modified. Below are the self-validating protocols required to accurately measure binding affinity.

Protocol A: TR-FRET Assay for CAR Binding Affinity

Causality of Choice: Imidazo[1,2-a]pyridines often exhibit intrinsic fluorescence. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen because it introduces a time delay before measurement, allowing short-lived auto-fluorescence from the compound to decay, thereby isolating the true binding signal.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing GST-tagged human CAR-LBD (5 nM) and a terbium-labeled anti-GST antibody (2 nM) in a TR-FRET buffer (50 mM Tris-HCl pH 7.4, 50 mM KCl, 1 mM DTT, 0.01% Tween-20).

  • Ligand Addition: Dispense 5-COOH imidazo[1,2-a]pyridine derivatives in a 12-point serial dilution (ranging from 10 µM to 0.1 nM) into a 384-well plate.

  • Incubation: Incubate the plates in the dark at 25°C for 2 hours to ensure thermodynamic equilibrium.

  • Readout: Excite the plate at 340 nm and measure emission ratios at 615 nm (Terbium) and 665 nm (Acceptor fluorophore).

Self-Validation Architecture:

  • Z'-Factor Verification: Every plate must include 16 wells of maximum signal (DMSO only) and minimum signal (10 µM CITCO). The assay is only valid if the calculated Z'-factor is

    
    .
    
  • Reference Curve: A full dose-response curve of CITCO must be run in parallel. If the

    
     of CITCO deviates by more than 3-fold from historical baselines (~0.80 µM), the plate data is discarded.
    

Workflow Step1 1. Reagent Prep (Target + Tracer) Step2 2. Ligand Addition (Serial Dilution) Step1->Step2 Step3 3. Incubation (Dark, 2 Hrs) Step2->Step3 Step4 4. TR-FRET Read (Ex:340/Em:665) Step3->Step4 Step5 5. Validation (Z' > 0.5 Check) Step4->Step5

Self-validating TR-FRET workflow for quantifying binding affinity.

Protocol B: Modified Ellman’s Kinetic Assay for AChE

Causality of Choice: Ellman's assay provides real-time kinetic tracking of thiocholine production. Because 5-COOH derivatives bind the PAS, they can exhibit mixed-type inhibition. Kinetic tracking allows for the calculation of both


 (competitive) and 

(uncompetitive) constants via Lineweaver-Burk plots.

Step-by-Step Methodology:

  • Buffer & Reagent Prep: Prepare 0.1 M phosphate buffer (pH 8.0). Prepare 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) at 0.3 mM.

  • Pre-incubation: Mix human AChE (0.03 U/mL) with the imidazo[1,2-a]pyridine inhibitor (various concentrations) and DTNB. Incubate for 10 minutes at 37°C.

  • Reaction Initiation: Add acetylthiocholine iodide (ATCI) at varying concentrations (0.1 to 1.0 mM) to initiate the reaction.

  • Kinetic Tracking: Measure absorbance continuously at 412 nm for 5 minutes using a microplate reader.

Self-Validation Architecture:

  • Non-Enzymatic Blank: A parallel reaction lacking AChE must be run to subtract baseline ATCI hydrolysis.

  • Reversibility Check: Rapid 100-fold dilution of the enzyme-inhibitor complex must restore

    
     of enzyme activity, proving the binding is reversible and not an artifact of covalent modification or compound aggregation.
    

References

  • Discovery of Novel Human Constitutive Androstane Receptor Agonists with the Imidazo[1,2-a]pyridine Structure Source: ACS Publications URL:[Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: ACS Omega URL:[Link]

  • Imidazo[1,2-a]pyridine mannich bases: synthesis, anticholinesterase evaluation, and in silico studies Source: Chemical Papers URL:[Link]

Sources

Analytical Comparison Guide: Reference Standards for 2-Hydroxyimidazo[1,2-a]pyridine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Context & Analytical Challenges

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, utilized extensively in the synthesis of anxiolytics (e.g., zolpidem), anti-tubercular agents, and dual PI3K/mTOR inhibitors (1)[1], (2)[2]. During the drug development lifecycle, 2-Hydroxyimidazo[1,2-a]pyridine-5-carboxylic acid (CAS 1504978-02-2) frequently emerges as a critical synthetic intermediate, degradation product, or downstream metabolite ().

The primary analytical challenge in quantifying this compound lies in its zwitterionic nature. The basic imidazopyridine nitrogen and the acidic 5-carboxylic acid moiety result in complex, pH-dependent ionization. Accurate quantification in pharmacokinetic (PK) or impurity profiling assays requires high-purity reference standards to calibrate LC-MS/MS or HPLC-UV instruments and to correct for matrix-induced ion suppression.

Comparative Analysis of Reference Standard Strategies

When designing a quantitative assay, analytical scientists must evaluate three primary reference standard strategies based on the phase of drug development and regulatory requirements.

Table 1: Performance & Feasibility Comparison of Reference Standard Strategies
StrategyPurity & TraceabilityCost & Lead TimeAnalytical ReliabilityBest Use Case
Certified Reference Material (CRM) >98% Purity; fully traceable COA (NMR, MS, IR, Water Content).High cost; 1-2 weeks delivery.Gold Standard ; no Relative Response Factor (RRF) correction needed.GLP/GMP batch release, IND/NDA regulatory submissions.
In-House Synthesized Standard Variable (>95%); requires internal qNMR and mass balance validation.Low material cost; high labor/time cost (synthesis + characterization).High, provided rigorous mass balance and purity assessment are performed.Late-stage discovery, internal Pharmacokinetic (PK) studies.
Surrogate Standard (CAS 479028-72-3) >95% Purity; commercially available (3)[3].Low cost; immediate availability.Moderate; requires RRF calculation due to UV/ESI ionization differences.Early-stage screening, semi-quantitative impurity profiling.

Self-Validating Experimental Protocol: HPLC-UV/LC-MS/MS Quantification

To ensure scientific integrity, the following protocol is designed as a self-validating system. Every step is grounded in the physicochemical properties of the imidazo[1,2-a]pyridine scaffold.

Phase 1: Standard Preparation & Matrix Matching
  • Step : Accurately weigh 1.00 mg of the CRM standard. Dissolve entirely in 1.0 mL of LC-MS grade DMSO, then dilute to 10.0 mL with Methanol/Water (50:50, v/v) to create a 100 µg/mL stock solution.

  • Causality : The 2-hydroxy and 5-carboxylic acid groups form strong intermolecular hydrogen bonds, creating a rigid crystal lattice. Initial dissolution in DMSO disrupts this lattice energy, preventing the formation of micro-suspensions that cause concentration inaccuracies. The subsequent dilution matches the polarity of the initial mobile phase, preventing solvent-front distortion (the "solvent effect") during injection.

Phase 2: Chromatographic Separation
  • Step : Utilize a reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A : 0.1% Formic Acid in Water.

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

    • Gradient : 5% B to 95% B over 5.0 minutes.

  • Causality : Because this compound is zwitterionic, analyzing it at a neutral pH leads to split peaks and poor retention. The addition of 0.1% Formic Acid lowers the mobile phase pH to ~2.7. This fully protonates the carboxylic acid (pKa ~3.5) into a neutral state and protonates the basic nitrogen, yielding a uniform cationic species that interacts predictably with the hydrophobic C18 stationary phase.

Phase 3: The Self-Validating System Suitability Test (SST)
  • Step : Prior to analyzing unknown samples, inject a mid-tier calibration standard (e.g., 500 ng/mL) six consecutive times. The analytical run is automatically aborted if the following criteria are not met:

    • Peak Area %RSD > 2.0%

    • Retention Time Drift > 0.1 min

    • USP Tailing Factor > 1.5

  • Causality : This built-in feedback loop ensures data trustworthiness. A high %RSD indicates unstable ESI droplet desolvation in the mass spectrometer or standard degradation. A tailing factor > 1.5 indicates secondary interactions between the carboxylic acid and unendcapped silanol groups on the column, which would compromise quantitative accuracy at the lower limit of quantitation (LLOQ).

Reference Standard Selection Workflow

G Start Target: this compound Cond1 Regulatory Submission (IND/NDA)? Start->Cond1 CRM Procure CRM (CAS 1504978-02-2) >98% Purity with COA Cond1->CRM Yes Cond2 Internal PK / Discovery Phase? Cond1->Cond2 No Val Method Validation (Accuracy, Precision, Linearity) CRM->Val InHouse In-House Synthesis Validate via qNMR & LC-MS Cond2->InHouse High Accuracy Needed Surrogate Use Surrogate Standard (CAS 479028-72-3) + RRF Cond2->Surrogate Semi-Quantitation InHouse->Val Surrogate->Val Apply RRF

Workflow for selecting reference standards in imidazo[1,2-a]pyridine analysis.

References

  • PubChem . "Imidazo(1,2-a)pyridine-5-carboxylic acid". National Center for Biotechnology Information.[Link]

  • Am J Nucl Med Mol Imaging . "A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer". National Institutes of Health (PMC).[Link]

  • ACS Omega . "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities". American Chemical Society.[Link]

Sources

Comparative Guide: UV-Vis Absorption Characteristics of Imidazo[1,2-a]pyridine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Photophysical Significance

Imidazo[1,2-a]pyridines are a privileged class of bicyclic nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory and anticancer properties[1],[2]. Beyond their pharmacological utility, these scaffolds are highly valued as organic fluorophores and photochemical sensors[3].

For researchers and drug development professionals, the functionalization of this core with a carboxylic acid group (e.g., at the C-2 or C-3 position) is a critical structural modification. It not only enhances aqueous solubility and provides a versatile handle for bioconjugation (such as NHS-ester activation for protein labeling), but it also fundamentally alters the molecule's photophysical properties by establishing a tunable Donor-π-Acceptor (D-π-A) architecture[4]. This guide objectively compares the UV-Vis absorption characteristics of imidazo[1,2-a]pyridine carboxylic acids against structural alternatives, providing actionable, self-validating experimental protocols for accurate spectroscopic characterization.

Mechanistic Profiling: The Role of the Carboxylic Acid Auxochrome

The unsubstituted imidazo[1,2-a]pyridine core acts as an electron-rich donor. When a carboxylic acid group (-COOH) is introduced, it functions as an electron-withdrawing group (EWG). This push-pull electronic configuration dictates the UV-Vis absorption profile, which typically resolves into two distinct bands:

  • High-Energy Band (λmax ~ 250–280 nm): Characterized by a high molar extinction coefficient (ε), this narrow band corresponds to localized, spin-allowed π → π* transitions involving the entire fused bicyclic system[5],[6].

  • Low-Energy Band (λmax ~ 330–360 nm): A broader, less intense band resulting from the convolution of electronic transitions with admixed singlet-manifold π → π* and Intramolecular Charge Transfer (ICT) nature[6]. The ICT transition is driven by electron density shifting from the imidazopyridine core toward the carboxylic acid acceptor upon photoexcitation.

G Core Imidazo[1,2-a]pyridine Core (Electron Donor) DPA Donor-π-Acceptor (D-π-A) System Core->DPA Substituent Carboxylic Acid Group (Electron Acceptor / Auxochrome) Substituent->DPA Band1 High-Energy Absorption (~250-280 nm) Localized π → π* Transitions DPA->Band1 Band2 Low-Energy Absorption (~330-360 nm) Intramolecular Charge Transfer (ICT) DPA->Band2 Aqueous Aqueous Media (pH 7.4) Hypsochromic (Blue) Shift Band2->Aqueous Organic Organic Media (MeCN/DCM) Bathochromic (Red) Shift Band2->Organic

Electronic transitions and solvatochromism in imidazo[1,2-a]pyridine carboxylic acids.

Objective Comparison: Structural Alternatives & Isomers

To make informed decisions in probe design or assay development, it is crucial to benchmark the carboxylated imidazo[1,2-a]pyridine against its isomers and derivatives.

  • Vs. Unsubstituted Imidazo[1,2-a]pyridines: Unsubstituted variants lack the strong ICT band, resulting in narrower absorption profiles limited strictly to the deep UV region. The carboxylic acid extends the absorption tail into the near-visible spectrum, lowering the required excitation energy[6].

  • Vs. Imidazo[1,2-a]pyrimidines: The pyrimidine core is more electron-deficient. While imidazo[1,2-a]pyrimidines emit light at longer wavelengths (red-shifted emission), their overall fluorescence intensity is generally much lower than their pyridine counterparts[3].

  • Vs. Imidazo[1,5-a]pyridines: The 1,5-fused isomers possess a different chromogenic conjugation pathway. Their primary absorption bands are significantly red-shifted (300–320 nm and 360–380 nm) compared to the 1,2-fused isomers[7]. This makes the 1,5-isomer preferable when deeper tissue penetration is required, though the 1,2-isomer often boasts superior chemical stability.

  • Vs. Methyl Esters: Esterification of the carboxylic acid (e.g., for cell-permeable prodrugs) maintains a nearly identical absorption profile, but eliminates the pH-dependent solvatochromic shifts observed with free carboxylic acids in aqueous media[4].

Quantitative Photophysical Data

The following table summarizes the characteristic UV-Vis absorption and photophysical data for comparative benchmarking. (Note: Values are representative ranges based on solvent polarity and specific ring substitutions).

Compound ClassRepresentative SubstitutionAbsorption Maxima (λmax, nm)Molar Extinction Coefficient (ε)Key Photophysical Characteristics
Imidazo[1,2-a]pyridine Unsubstituted / Alkyl~250 – 280High (~10⁴ M⁻¹cm⁻¹)Narrow UV absorption; lacks distinct ICT band; high quantum yield.
Imidazo[1,2-a]pyridine carboxylic acid 3-COOH~260 – 275 (Band 1)~330 – 350 (Band 2)Moderate to HighBroader absorption due to ICT; excellent water solubility; pH-sensitive.
Imidazo[1,2-a]pyridine ester 3-COOMe~260 – 275 (Band 1)~335 – 355 (Band 2)Moderate to HighAbsorption nearly identical to free acid; highly lipophilic; pH-insensitive[4].
Imidazo[1,2-a]pyrimidine carboxylic acid 3-COOH~240 – 265 (Band 1)~340 – 360 (Band 2)ModerateRed-shifted emission; significantly lower fluorescence intensity[3].
Imidazo[1,5-a]pyridine carboxylic acid 3-COOH~300 – 320 (Band 1)~360 – 380 (Band 2)HighIntrinsically red-shifted absorption compared to 1,2-a isomers[7].

Self-Validating Experimental Protocol: UV-Vis Characterization

To ensure high-fidelity spectroscopic data, the following protocol integrates self-validating checkpoints to eliminate artifacts caused by aggregation or solvent impurities.

Step 1: Solvent Selection & Baseline Correction
  • Action: Prepare spectroscopic-grade Acetonitrile (MeCN) and 0.1 M Phosphate Buffer (pH 7.4). Run a solvent-only blank in a 1 cm pathlength quartz cuvette.

  • Causality: MeCN prevents hydrogen-bonding artifacts, establishing the baseline photophysics of the protonated/neutral species. The pH 7.4 buffer evaluates the physiological state where the carboxylic acid is deprotonated (-COO⁻). Deprotonation alters the EWG strength, typically causing a hypsochromic (blue) shift in the absorption spectrum[7].

  • Validation Check: The baseline must not deviate by more than ±0.005 Absorbance Units (AU) between 200–500 nm.

Step 2: Stock Solution Formulation
  • Action: Prepare a 1.0 mM stock solution of the imidazo[1,2-a]pyridine carboxylic acid in anhydrous DMSO.

  • Causality: Despite the polar carboxylic headgroup, the planar aromatic core can exhibit poor dissolution kinetics in purely aqueous media. DMSO ensures complete monomeric solvation before dilution.

Step 3: Serial Dilution & Beer-Lambert Validation
  • Action: Prepare working concentrations at 5, 10, 20, 40, and 50 µM in the target solvents (ensuring final DMSO concentration remains < 1% v/v).

  • Causality: Planar aromatic systems are highly susceptible to π-π stacking at high concentrations. Aggregation causes excimer formation, which distorts the absorption spectrum and invalidates the calculated molar extinction coefficient (ε).

  • Validation Check: Plot Absorbance vs. Concentration at the λmax of the ICT band (~340 nm). A linear regression with an R² > 0.995 confirms the absence of aggregation. If R² < 0.995, restrict the analysis to < 10 µM.

Step 4: Spectral Acquisition
  • Action: Scan the samples from 200 nm to 500 nm at a scan rate of 600 nm/min. Record the exact λmax for both the high-energy π-π* band and the lower-energy ICT band. Calculate ε using the validated linear range from Step 3.

References

  • Benchchem.Spectroscopic analysis comparison of imidazo[1,2-a]pyridine isomers.
  • ResearchGate.UV-Visible absorption spectra of imidazo[1,2-a]azines 6 and 7.
  • UniTo.
  • NIH.
  • UniTo.New substituted imidazo[1,5-a]pyridines.
  • NIH.Bright V-Shaped bis-Imidazo[1,2-a]pyridine Fluorophores.
  • ResearchGate.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Hydroxyimidazo[1,2-a]pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: As researchers and drug development professionals, our work with novel chemical entities like 2-Hydroxyimidazo[1,2-a]pyridine-5-carboxylic acid is foundational to scientific progress. The imidazopyridine scaffold is of significant interest for its wide range of pharmacological activities, including potential applications as antibacterial and antiviral agents[1][2]. However, with innovation comes the profound responsibility of ensuring safety and environmental stewardship. The proper disposal of chemical waste is not merely a regulatory hurdle; it is a critical component of a robust safety culture and scientific integrity.

This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound. Moving beyond a simple checklist, we will explore the causal reasoning behind these procedures, grounding our recommendations in established regulatory frameworks and the known hazard profile of this chemical class.

Hazard Assessment and Characterization

Understanding the intrinsic properties of a chemical is the first step toward handling it safely. While comprehensive toxicological data for this compound (CAS No. 1504978-02-2) is not extensively published, we can infer a likely hazard profile from available data on its isomers and related imidazopyridine structures.

  • Chemical Analogy: The related isomer, imidazo[1,2-a]pyridine-5-carboxylic acid (CAS No. 479028-72-3), is classified with the GHS07 pictogram, indicating it is harmful and an irritant[3]. Hazard statements specify that it causes skin irritation (H315)[3]. Safety Data Sheets (SDS) for other isomers, such as imidazo[1,2-a]pyridine-7-carboxylic acid, classify the compound as an acute oral toxin (Category 4), a skin irritant (Category 2), a serious eye irritant (Category 2A), and a potential respiratory tract irritant[4].

  • Precautionary Principle: Given the limited specific data and the known bioactivity of the imidazopyridine class, it is prudent to handle this compound with a conservative approach. It should be treated as, at minimum, a skin and eye irritant and potentially harmful if ingested or inhaled.

Table 1: Inferred Hazard Profile and Handling Recommendations

Hazard AspectClassification & GuidanceRationale & Source
Acute Toxicity (Oral) Assumed Category 4 (Harmful) Based on analogous structures like Imidazo[1,2-a]pyridine-7-carboxylic acid (H302)[4]. Avoid ingestion.
Skin Irritation Category 2 (Irritant) Confirmed for a close isomer (H315)[3]. Avoid all skin contact.
Eye Irritation Assumed Category 2/2A (Irritant) Common for this chemical class[4][5]. Wear appropriate eye protection.
Respiratory Irritation Possible Irritant Precautionary statements for isomers advise avoiding breathing dust/fumes (P261)[3]. Handle in a well-ventilated area or fume hood.
Carcinogenicity Unknown No data available. As a best practice for novel compounds, minimize exposure. Disposal of carcinogens is subject to stricter regulations, often with a 0.1% de minimis concentration limit for waste calculations[6].
Environmental Hazard Unknown The persistence of nitrogen-containing heterocyclic compounds in the environment necessitates preventing release to sewer systems or waterways[7].

The Regulatory Framework: EPA and OSHA

All chemical waste disposal in the United States is governed by federal and state regulations, primarily from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • Environmental Protection Agency (EPA): The EPA's Resource Conservation and Recovery Act (RCRA) establishes the framework for "cradle-to-grave" management of hazardous waste[8][9]. This means waste must be tracked from its point of generation to its final, environmentally sound disposal[10]. It is strictly prohibited to dispose of chemical waste in the regular trash or down the sewer system[9].

  • Occupational Safety and Health Administration (OSHA): OSHA mandates safe workplace practices, including written health and safety plans, employee training on chemical hazards, and the use of appropriate Personal Protective Equipment (PPE)[11][12]. OSHA's Hazard Communication Standard requires that chemical hazards are clearly communicated, and that employers maintain a Safety Data Sheet (SDS) for every hazardous chemical used[13].

Standard Operating Procedure (SOP) for Disposal

This protocol outlines the compliant and safe procedure for disposing of waste containing this compound.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure solid, solutions, or contaminated materials), ensure you are wearing the appropriate PPE. The choice of PPE is dictated by the hazard assessment.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or goggles. If there is a splash risk, a face shield should be worn in addition to goggles[14].

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: Not typically required if handling small quantities in a well-ventilated chemical fume hood. If weighing out powders outside of a hood, a dust respirator may be necessary[14].

Step 2: Waste Segregation and Containerization

Proper segregation is the most critical step in preventing dangerous chemical reactions within a waste container.

  • Container Selection: Use a designated hazardous waste container that is in good condition, compatible with the waste, and has a secure, leak-proof lid[8][15]. Plastic containers are often preferred over glass to minimize the risk of breakage[9].

  • Waste Stream: This compound should be disposed of in a non-halogenated organic solids or non-halogenated organic liquids waste stream, depending on its form.

  • Incompatibilities: Do NOT mix this waste with:

    • Strong Oxidizing Agents: To prevent exothermic or explosive reactions[5].

    • Strong Bases or Amines: May cause unwanted reactions[5].

    • Acids: While the compound itself is a carboxylic acid, avoid mixing with strong mineral acids unless the reaction is known and intended.

    • Aqueous Waste: Keep organic solvent waste separate from aqueous waste streams containing heavy metals or other toxic chemicals[16][17].

Step 3: Labeling the Hazardous Waste Container

Accurate and complete labeling is a strict regulatory requirement and is essential for the safety of everyone who will handle the container[18].

Your institution's Environmental Health & Safety (EHS) department will provide official hazardous waste tags. The label must include:

  • The words "Hazardous Waste" [10][19].

  • Full Chemical Name(s): Write out "this compound". Do not use abbreviations, formulas, or trade names[8][9].

  • All Constituents: For mixtures, list every single component, including solvents, with their approximate percentages or concentrations[9].

  • Hazard Identification: Check the appropriate hazard boxes on the tag (e.g., Irritant, Toxic).

  • Generator Information: Your name, Principal Investigator (PI), department, and lab location[9].

Step 4: Storage in a Satellite Accumulation Area (SAA)

An SAA is a designated location at or near the point of waste generation and under the control of the laboratory personnel[8][19].

  • Location: The SAA can be in a fume hood or on a lab bench. It must not be in a hallway or area of heavy traffic.

  • Container Management: Keep the waste container closed at all times except when adding waste[8]. Do not leave a funnel in the opening.

  • Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks. Incompatible waste streams must be in separate secondary containment[17].

  • Volume Limits: An SAA is limited to a maximum of 55 gallons of hazardous waste. Once a container is full, it must be removed by EHS within 72 hours[8].

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_prep Preparation & Handling cluster_container Waste Collection cluster_storage Storage (SAA) cluster_disposal Final Disposal cluster_emergency Emergency Protocol A Start: Generate Waste (e.g., excess solid, contaminated material, reaction mixture) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible Container (Non-Halogenated Organics) B->C D Affix 'Hazardous Waste' Label C->D E Add Waste to Container D->E F List ALL Constituents & Percentages on Label E->F G Securely Close Container Lid F->G H Place in Secondary Containment in Satellite Accumulation Area (SAA) G->H I Is Container Full? H->I J Continue to Store in SAA (Keep Lid Closed) I->J No K YES: Request Pickup from Environmental Health & Safety (EHS) I->K Yes L EHS Transports for Final Disposal (e.g., High-Temp Incineration) K->L M Spill or Exposure Occurs N Follow Lab Emergency Plan (Notify Supervisor, Consult SDS, Seek Medical Attention) M->N

Caption: Disposal workflow for this compound.

Emergency Procedures

  • Spills: For a small spill of solid material, carefully sweep it up using absorbent pads or another fine-powdered binding material and place it in the designated hazardous waste container[4]. Decontaminate the surface with alcohol[4]. For a large spill, evacuate the area and contact your institution's EHS emergency line immediately.

  • Personal Exposure:

    • Skin: Immediately wash the affected area with plenty of soap and water for at least 15 minutes[4][5]. Remove contaminated clothing.

    • Eyes: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally[4][5].

    • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention[4][5].

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention[14].

Prohibited Disposal Methods

To ensure safety and compliance, the following disposal methods are strictly forbidden:

  • Drain Disposal: Never pour this chemical or solutions containing it down the sink[18]. This can contaminate waterways and damage plumbing infrastructure.

  • Regular Trash: Solid waste contaminated with this chemical must be treated as hazardous waste. It cannot be placed in the regular or "dry" laboratory trash[9].

  • Evaporation: Do not intentionally allow solvents containing this compound to evaporate in the fume hood as a means of disposal.

The responsible management of chemical waste is a cornerstone of safe and ethical research. By adhering to the procedures outlined in this guide for this compound, you not only ensure compliance with federal and local regulations but also actively contribute to the protection of your health, your colleagues' safety, and the environment. Always consult your institution's specific Chemical Hygiene Plan and your EHS department for any additional local requirements.

References

  • Daniels Health. (n.d.). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines.
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • University of Colorado Boulder Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste.
  • Lab Manager. (n.d.). Laboratory Waste Management: The New Regulations.
  • Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • Environmental Protection Agency. (n.d.). Basis of OSHA Carcinogen Listing for Individual Chemicals.
  • Regulations.gov. (n.d.). Guidelines for the laboratory use of chemical carcinogens.
  • ChemScene. (2025, December 8). Safety Data Sheet: Imidazo[1,2-a]pyridine-7-carboxylic acid.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet: Imidazo[1,2-a]pyridine-3-carboxylic acid.
  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures.
  • Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines.
  • TCI Chemicals. (2023, March 5). Safety Data Sheet: Pyridine-2-carboxylic Acid.
  • Cornell University Environmental Health and Safety. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
  • Northwestern University Office for Research Safety. (2015, September 15). Hazardous Waste Disposal Guide.
  • World Health Organization. (1999). Guidelines for the Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies.
  • University of Pennsylvania Environmental Health & Radiation Safety. (2003, February 15). Laboratory Chemical Waste Management Guidelines.
  • Fluorochem. (n.d.). Imidazo[1,2-a]pyridine-5-carboxylic acid.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Pyridine.
  • Sigma-Aldrich. (n.d.). This compound.
  • MDPI. (2022, November 22). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review.
  • National Center for Biotechnology Information. (n.d.). Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors.
  • Queensland Health. (2022, July). Disposal and destruction of diversion-risk medicine waste.

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A Researcher's Guide to the Safe Handling of 2-Hydroxyimidazo[1,2-a]pyridine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals working with 2-Hydroxyimidazo[1,2-a]pyridine-5-carboxylic acid (CAS Number: 1504978-02-2). As a novel heterocyclic compound, specific hazard data is limited. Therefore, this guide synthesizes safety protocols from structurally similar compounds, including pyridine derivatives and carboxylic acids, to establish a robust framework for safe handling and disposal. The central principle of this guide is to empower researchers with not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and experimental integrity.

Hazard Assessment: Understanding the Risks

While a comprehensive Safety Data Sheet (SDS) for this compound is not widely available, analysis of its chemical structure—a fused imidazopyridine ring with a carboxylic acid and a hydroxyl group—and data from analogous compounds allow for a reasoned hazard assessment.

Expected Hazards:

  • Skin and Eye Irritation: Similar imidazopyridine and carboxylic acid compounds are known to cause skin and serious eye irritation.[1][2][3][4] Direct contact with the solid or solutions can lead to redness, itching, and inflammation.

  • Respiratory Tract Irritation: As a solid, the compound may form dust that can irritate the respiratory system upon inhalation.[3][5] Precautionary statements for the compound explicitly advise against breathing in dust.

  • Harmful if Swallowed: Many organic carboxylic acids and pyridine derivatives are harmful if ingested.[2][3][6]

  • Potential for Allergic Skin Reaction: Some related compounds have been shown to cause allergic skin reactions.[4][5]

The following table summarizes the anticipated hazards based on data from structurally related molecules.

Hazard CategoryAnticipated RiskRationale and Supporting Evidence
Acute Toxicity (Oral) Category 4 (Harmful if swallowed)Based on data for similar heterocyclic carboxylic acids.[3]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)A common characteristic of acidic organic compounds and explicitly stated for related imidazopyridine compounds.[1][2][3][4][7]
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation)Expected due to the acidic nature of the compound and data from similar molecules.[1][2][3][4]
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)Inhalation of the powdered solid can irritate the respiratory tract.[1][3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is crucial to mitigate the identified risks. The selection of specific PPE is not merely a checklist item but a critical experimental parameter that ensures the safety of the researcher and the integrity of the experiment.

Core PPE Requirements:

  • Eye and Face Protection:

    • Minimum Requirement: Tightly fitting chemical safety goggles conforming to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards are mandatory.[2][8]

    • Recommended for Splash Hazard: When handling solutions or potential for splashing, a face shield should be worn in addition to safety goggles.[5][9] This provides a broader barrier against accidental splashes to the face.

  • Hand Protection:

    • Glove Type: Chemical-resistant gloves, such as nitrile or neoprene, are required.[10] Always inspect gloves for any signs of degradation or perforation before use.[5]

    • Glove Technique: Employ proper glove removal techniques to avoid contaminating your skin.[5] Dispose of used gloves as hazardous waste.

  • Body Protection:

    • Lab Coat: A professional lab coat, buttoned completely, is the minimum requirement.

    • Chemical-Resistant Apron: For larger quantities or when there is a significant splash risk, a chemical-resistant apron over the lab coat is recommended.

    • Full Coverage: Ensure that your legs are fully covered (no shorts or skirts) and wear closed-toe shoes. Chemical-resistant footwear is advisable.[11][12]

  • Respiratory Protection:

    • Engineering Controls: All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[10][13]

    • Respirator: If engineering controls are not sufficient or during a large spill, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter may be necessary.[2][11]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow start Handling this compound is_solid Is the compound in solid form? start->is_solid is_solution Is the compound in solution? start->is_solution fume_hood Work in a chemical fume hood is_solid->fume_hood splash_risk Is there a splash risk? is_solution->splash_risk goggles Wear chemical safety goggles splash_risk->goggles gloves Wear nitrile/neoprene gloves splash_risk->gloves No face_shield Wear a face shield over goggles splash_risk->face_shield Yes fume_hood->goggles goggles->gloves lab_coat Wear a lab coat gloves->lab_coat face_shield->gloves

Caption: PPE selection workflow for handling the compound.

Operational and Disposal Plans: A Lifecycle Approach to Safety

Safe laboratory practice extends beyond personal protection to include the entire lifecycle of the chemical, from handling and storage to disposal.

Handling and Storage:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably a certified chemical fume hood, to prevent the accumulation of dust or vapors.[5][10][13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[1]

  • Hygiene: Wash hands thoroughly after handling.[3][5] Do not eat, drink, or smoke in the laboratory.[3][14]

Spill Management:

In the event of a spill, a swift and pre-planned response is critical.

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[10] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect: Carefully collect the absorbed material into a designated, labeled hazardous waste container.[10]

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health & Safety (EHS) department.

Disposal Plan:

Pyridine and its derivatives are generally classified as hazardous waste and require specific disposal procedures.[10][15]

  • Waste Collection: Collect all waste containing this compound, including contaminated materials like gloves and absorbent pads, in a designated and properly labeled hazardous waste container.[10]

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name.[10]

  • Storage of Waste: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[10]

  • Disposal: Arrange for disposal through your institution's EHS department or a licensed hazardous waste disposal company.[13] Under no circumstances should this chemical be poured down the drain or disposed of with regular trash. [10]

The following diagram outlines the procedural flow for waste disposal.

Disposal_Workflow start Generation of Waste collect Collect in a labeled, compatible hazardous waste container start->collect seal Securely seal the container collect->seal store Store in a designated, well-ventilated secondary containment area seal->store contact_ehs Contact institutional EHS for pickup and disposal store->contact_ehs

Caption: Waste disposal workflow for the compound.

By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and environmental responsibility.

References

  • ATSDR. (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from Agency for Toxic Substances and Disease Registry.
  • BenchChem. (n.d.). Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
  • BenchChem. (n.d.). Essential Safety and Disposal Procedures for 2-(5-Methylhexyl)pyridine.
  • Spectrum Chemical. (2018, December 28).
  • Fisher Scientific. (2025, December 20).
  • Fisher Scientific. (n.d.).
  • Loba Chemie. (n.d.).
  • TCI Chemicals. (n.d.).
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Greenbook.net. (n.d.).
  • Compliance Partners. (2024, April 5). PPE and Safety Equipment When Using Chemicals.
  • Good Day's Work. (2016, April 14). Personal Protective Equipment: Chemical Handling.
  • ChemScene. (2025, December 8). Safety Data Sheet - Imidazo[1,2-a]pyridine-7-carboxylic acid.
  • Jubilant Ingrevia Limited. (2024, January 25).
  • MilliporeSigma. (2025, October 15).
  • Albert Kerbl GmbH. (n.d.). Protective Equipment | Plant Protection.
  • Accio. (2026, February 10). Acid Resistant PPE: Safety for Chemical Workers.
  • PubChem. (n.d.). Imidazo(1,2-a)pyridine-6-carboxylic acid. Retrieved from [Link]

  • TCI Chemicals. (2023, March 5).

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